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  • Product: D-Phenylalanyl-d5 Nateglinide
  • CAS: 1356354-42-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to D-Phenylalanyl-d5 Nateglinide: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern pharmaceutical analysis, the demand for precision and accuracy in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical analysis, the demand for precision and accuracy in pharmacokinetic and bioequivalence studies is paramount. Stable isotope-labeled internal standards are the cornerstone of robust quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive technical overview of D-Phenylalanyl-d5 Nateglinide, a deuterated analogue of the oral antidiabetic agent Nateglinide. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, and its critical role as an internal standard in bioanalytical assays. This document is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights and methodologies.

The Rationale for a Deuterated Nateglinide Analogue

Nateglinide is a D-phenylalanine derivative that effectively lowers blood glucose levels by stimulating insulin secretion from the pancreas.[1][2] Its therapeutic efficacy is well-established for the management of type 2 diabetes mellitus.[3] Accurate quantification of Nateglinide in biological matrices is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as D-Phenylalanyl-d5 Nateglinide, is the gold standard for such analyses.[4]

The fundamental principle behind using a deuterated internal standard lies in the kinetic isotope effect. The substitution of hydrogen with deuterium, a heavier and stable isotope, results in a molecule that is chemically identical to the parent drug but has a slightly higher molecular weight.[5] This mass difference allows for its distinct detection by a mass spectrometer, while its near-identical physicochemical properties ensure that it behaves similarly to the analyte during sample extraction, chromatography, and ionization, thus effectively normalizing for any variability in the analytical process.[6]

Chemical Structure and Physicochemical Properties

D-Phenylalanyl-d5 Nateglinide is a structural analogue of Nateglinide where five hydrogen atoms on the phenyl ring of the D-phenylalanine moiety have been replaced with deuterium.

Chemical Structure:

  • Nateglinide: (2R)-3-phenyl-2-[[(E)-4-(propan-2-yl)cyclohexyl]formamido]propanoic acid

  • D-Phenylalanyl-d5 Nateglinide: (2R)-3-(phenyl-d5)-2-[[(E)-4-(propan-2-yl)cyclohexyl]formamido]propanoic acid

The deuteration adds approximately 5 Da to the molecular weight of the molecule.

Physicochemical Properties:

The physicochemical properties of D-Phenylalanyl-d5 Nateglinide are predicted to be very similar to those of Nateglinide, with the primary difference being the molecular weight.

PropertyNateglinideD-Phenylalanyl-d5 Nateglinide (Predicted)Source
Molecular Formula C₁₉H₂₇NO₃C₁₉H₂₂D₅NO₃[7]
Molecular Weight 317.42 g/mol 322.45 g/mol [7]
Appearance White or almost white crystalline powderWhite or almost white crystalline powder[8]
Melting Point 137-141 °C137-141 °C[8]
Solubility Soluble in methanol, ethanol, chloroform; almost insoluble in waterSoluble in methanol, ethanol, chloroform; almost insoluble in water[8]
pKa ~3.6~3.6[5]

Synthesis of D-Phenylalanyl-d5 Nateglinide: A Proposed Pathway

The synthesis of D-Phenylalanyl-d5 Nateglinide involves two key stages: the preparation of the deuterated precursor, D-phenylalanine-d5, and its subsequent coupling with trans-4-isopropylcyclohexanecarboxylic acid.

Proposed Synthesis of D-Phenylalanine-d5

While various methods exist for the synthesis of D-phenylalanine, a plausible route to the deuterated analogue can be adapted from established procedures for synthesizing deuterated amino acids.[9][10] One such approach involves the enzymatic resolution of a racemic mixture of DL-phenylalanine-d5.

G cluster_0 Synthesis of D-Phenylalanine-d5 Benzaldehyde-d6 Benzaldehyde-d6 Azlactone_intermediate Azlactone intermediate Benzaldehyde-d6->Azlactone_intermediate Erlenmeyer-Plöchl reaction (Acetic anhydride, Sodium acetate) DL-Phenylalanine-d5 DL-Phenylalanine-d5 Azlactone_intermediate->DL-Phenylalanine-d5 Hydrolysis and Reduction (e.g., HI, Red Phosphorus) D-Phenylalanine-d5 D-Phenylalanine-d5 DL-Phenylalanine-d5->D-Phenylalanine-d5 Enzymatic Resolution (e.g., Acylase)

Figure 1: Proposed synthetic workflow for D-Phenylalanine-d5.

Step-by-Step Methodology:

  • Erlenmeyer-Plöchl Azlactone Synthesis: Benzaldehyde-d6 is reacted with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.

  • Hydrolysis and Reduction: The azlactone is subsequently hydrolyzed and reduced to yield racemic DL-phenylalanine-d5.

  • Enzymatic Resolution: The racemic mixture is then subjected to enzymatic resolution using an acylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired D-phenylalanine-d5.

Coupling to form D-Phenylalanyl-d5 Nateglinide

The final step is the amide coupling of D-phenylalanine-d5 with an activated form of trans-4-isopropylcyclohexanecarboxylic acid.[11][12]

G cluster_1 Synthesis of D-Phenylalanyl-d5 Nateglinide Carboxylic_Acid trans-4-isopropyl- cyclohexanecarboxylic acid Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride Activation (e.g., Thionyl chloride or Oxalyl chloride) Nateglinide-d5 D-Phenylalanyl-d5 Nateglinide Acid_Chloride->Nateglinide-d5 Amide Coupling (Schotten-Baumann conditions) D-Phe-d5 D-Phenylalanine-d5 D-Phe-d5->Nateglinide-d5

Figure 2: Final coupling step to yield D-Phenylalanyl-d5 Nateglinide.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: Trans-4-isopropylcyclohexanecarboxylic acid is converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Amide Coupling: The resulting acid chloride is then reacted with D-phenylalanine-d5 under Schotten-Baumann conditions (in the presence of a base, such as sodium hydroxide) to yield D-Phenylalanyl-d5 Nateglinide.[11]

  • Purification: The final product is purified by recrystallization or chromatography to ensure high purity.

Analytical Characterization

The identity and purity of D-Phenylalanyl-d5 Nateglinide are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of D-Phenylalanyl-d5 Nateglinide is expected to be similar to that of Nateglinide, with the notable absence of signals corresponding to the aromatic protons of the phenylalanine ring.[13] The remaining proton signals of the D-phenylalanine moiety (α- and β-protons) and the trans-4-isopropylcyclohexyl group will be present.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all 19 carbon atoms. The signals for the deuterated phenyl carbons will exhibit splitting due to carbon-deuterium coupling and may have a slightly different chemical shift compared to the non-deuterated analogue due to isotope effects.[14]

  • ²H NMR: A deuterium NMR spectrum would show a characteristic signal for the aromatic deuterons.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of D-Phenylalanyl-d5 Nateglinide.

  • Molecular Ion: In a high-resolution mass spectrum, the molecular ion peak ([M+H]⁺) for D-Phenylalanyl-d5 Nateglinide will be observed at an m/z corresponding to its increased molecular weight (approximately 323.24).

  • Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) is expected to be similar to that of Nateglinide, with a +5 Da shift in the fragment ions containing the deuterated phenyl ring.[15][16] Common fragmentations for Nateglinide involve the loss of the carboxylic acid group and cleavage of the amide bond.

Predicted MS/MS Fragmentation:

Parent Ion (m/z)Fragment Ion (m/z)Putative Structure of Fragment
323.24278.22Loss of COOH
323.24170.11Deuterated Phenylalanine moiety
323.24154.14trans-4-isopropylcyclohexylcarbonyl moiety

Application as an Internal Standard in Bioanalytical Methods

D-Phenylalanyl-d5 Nateglinide is primarily used as an internal standard for the quantification of Nateglinide in biological samples (e.g., plasma, urine) by LC-MS/MS.[17]

Rationale for Use in LC-MS/MS

The co-elution of the deuterated internal standard with the non-deuterated analyte allows for the correction of matrix effects, which are a common source of variability in LC-MS analysis.[6] Any suppression or enhancement of the ionization of the analyte due to co-eluting matrix components will similarly affect the internal standard, thus maintaining a constant analyte-to-internal standard peak area ratio.[18]

Bioanalytical Method Validation Protocol

A robust and reliable bioanalytical method using D-Phenylalanyl-d5 Nateglinide as an internal standard must be fully validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20][21]

G cluster_2 Bioanalytical Method Validation Workflow cluster_3 Validation Parameters Method_Development Method Development Full_Validation Full Validation Method_Development->Full_Validation Optimization of LC and MS parameters Sample_Analysis Routine Sample Analysis Full_Validation->Sample_Analysis Demonstration of method suitability Selectivity Selectivity Accuracy_Precision Accuracy & Precision Calibration_Curve Calibration Curve LLOQ Lower Limit of Quantification (LLOQ) Stability Stability Matrix_Effect Matrix Effect Recovery Recovery

Figure 3: Key stages in the validation of a bioanalytical method.

Step-by-Step Validation Protocol:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of Nateglinide or D-Phenylalanyl-d5 Nateglinide.

  • Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of Nateglinide and a constant concentration of D-Phenylalanyl-d5 Nateglinide. The curve should consist of a blank, a zero standard (with internal standard only), and at least six non-zero concentration levels. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration.

  • Accuracy and Precision: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high). Analyze multiple replicates of these QCs on different days to determine the intra- and inter-day accuracy (percent deviation from the nominal concentration) and precision (coefficient of variation). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[22]

  • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in pre-extracted spiked samples to that in post-extracted spiked samples.

  • Matrix Effect: Assess the influence of the biological matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of matrix components.

  • Stability: Evaluate the stability of Nateglinide in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Conclusion

D-Phenylalanyl-d5 Nateglinide is an indispensable tool for the accurate and precise quantification of Nateglinide in biological matrices. Its synthesis, while requiring specialized techniques for deuteration, follows established principles of organic chemistry. The application of this stable isotope-labeled internal standard in validated LC-MS/MS methods, in accordance with regulatory guidelines, ensures the generation of high-quality data that is crucial for regulatory submissions and the advancement of clinical research. This guide provides a foundational understanding for scientists and researchers to effectively utilize D-Phenylalanyl-d5 Nateglinide in their drug development programs.

References

  • Jin, J. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948.
  • Kirsch, J. F., & Koch, G. L. (1970). Deuterated amino acids. IV. The synthesis of L-phenyl d5-alanine-2,3,3-d3. Journal of Biological Chemistry, 245(15), 3788-3792.
  • Google Patents. (n.d.). US8658821B2 - Process for the preparation of nateglinide.
  • Drugs.com. (2025). Nateglinide Uses, Side Effects & Warnings. Retrieved from [Link]

  • PubMed. (n.d.). Nateglinide, a D-phenylalanine derivative lacking either a sulfonylurea or benzamido moiety, specifically inhibits pancreatic beta-cell-type K(ATP) channels. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of the mixture of nateglinide and Internal Standard. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of the mixture of nateglinide and Internal Standard in.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubMed. (n.d.). The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • Semantic Scholar. (2018). Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity of State of Nateglinide Oral Antidiabetic Drug. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • PubMed. (2007). Direct Quantification in Bioanalytical LC-MS/MS Using Internal Calibration via analyte/stable Isotope Ratio. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Nateglinide (Starlix) Tablets: Uses & Side Effects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 5 from Determination of Infrared, Raman, (1H and13C)-NMR Spectra and Density of State of Nateglinide Oral Antidiabetic Drug. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • American Chemical Society. (n.d.). Phenylalanine ring dynamics by solid-state deuterium NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Retrieved from [Link]

  • Semantic Scholar. (2018). Research Article FT-IR, Laser-Raman, UV-Vis, and NMR Spectroscopic Studies of Antidiabetic Molecule Nateglinide. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

Sources

Exploratory

Molecular Weight and Formula of Deuterated Nateglinide Metabolites: A Technical Guide

Executive Summary In the precise field of Drug Metabolism and Pharmacokinetics (DMPK), the accurate quantification of Nateglinide and its metabolites is critical for understanding its safety and efficacy profile in Type...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise field of Drug Metabolism and Pharmacokinetics (DMPK), the accurate quantification of Nateglinide and its metabolites is critical for understanding its safety and efficacy profile in Type 2 Diabetes management. This guide provides a definitive technical reference for the molecular weights, chemical formulas, and structural logic of deuterated Nateglinide metabolites.

Designed for analytical scientists, this document focuses on the Phenyl-d5 stable isotope labeling strategy, which is the industry standard for bioanalytical internal standards (IS) due to its metabolic stability and lack of kinetic isotope effects (KIE) on the primary metabolic sites (isopropyl hydroxylation and glucuronidation).

Nateglinide Pharmacology & Metabolic Landscape[1][2][3][4]

Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is a rapid-onset insulinotropic agent that blocks ATP-dependent potassium channels in pancreatic


-cells.[1][2] Its pharmacokinetic profile is defined by rapid absorption and extensive hepatic metabolism.[3]
Core Metabolic Pathways

Nateglinide is primarily metabolized by the cytochrome P450 system (CYP2C9 and CYP3A4) and subsequently by UDP-glucuronosyltransferases (UGT).[4]

  • M1 (Major Metabolite): Formed via hydroxylation at the methine carbon of the isopropyl group.[5][6] This is the predominant circulating metabolite but possesses significantly lower pharmacological activity than the parent.[4]

  • M7 (Isoprene Metabolite): Formed via dehydrogenation of the isopropyl group. Although a minor metabolite (<10%), it retains pharmacological potency comparable to Nateglinide.[7][4]

  • Acyl Glucuronide: Formed via direct conjugation of the carboxylic acid moiety on the phenylalanine chain. This metabolite is reactive and can undergo acyl migration.

Metabolic Pathway Diagram

Nateglinide_Metabolism Parent Nateglinide (Parent Drug) C19H27NO3 M1 M1 Metabolite (Hydroxy-Nateglinide) C19H27NO4 Parent->M1 CYP2C9 (Major) Hydroxylation (Isopropyl Methine) M7 M7 Metabolite (Isoprene-Nateglinide) C19H25NO3 Parent->M7 CYP2C9/Dehydrogenation (Isopropyl Unsaturation) Gluc Nateglinide Acyl Glucuronide C25H35NO9 Parent->Gluc UGT Direct Glucuronidation

Figure 1: Metabolic biotransformation pathways of Nateglinide leading to key metabolites M1, M7, and Acyl Glucuronide.[5][8][4][6]

Chemistry of Deuterated Analogs

The Phenyl-d5 Strategy

For bioanalytical assays (LC-MS/MS), the internal standard must track the analyte through extraction and ionization but remain distinct in mass.

  • Label Position: The deuterium label is placed on the phenyl ring (Phenyl-d5).

  • Rationale: Nateglinide metabolism occurs primarily on the cyclohexyl/isopropyl group (oxidation) or the carboxylic acid (glucuronidation).[4] By labeling the phenyl ring, the deuterium atoms remain undisturbed during metabolism. This allows the synthesis of deuterated metabolite standards (e.g., M1-d5) that retain the +5 Da mass shift, ensuring accurate quantification.

  • Stability: Aromatic C-D bonds are chemically stable and resistant to exchange under typical biological and analytical conditions.

Kinetic Isotope Effect (KIE)

Using Phenyl-d5 avoids the Primary Kinetic Isotope Effect. If the deuterium were placed on the isopropyl methine carbon (the site of M1 formation), the C-D bond breakage would be the rate-limiting step, potentially altering the metabolic rate compared to the non-deuterated drug. Phenyl labeling is "metabolically silent."

Detailed Data: Molecular Weights & Formulas[4][8][9][10]

The following table synthesizes the molecular data for Nateglinide and its deuterated analogs. The "Heavy" versions assume a d5-phenyl labeling pattern.

Table 1: Molecular Specifications for Nateglinide and Deuterated Metabolites
Compound NameStructure / ModificationChemical Formula (Light)Molecular Weight (Light)Chemical Formula (Heavy, d5)Molecular Weight (Heavy)Mass Shift (

)
Nateglinide Parent DrugC

H

NO

317.43 C

H

D

NO

322.46 +5.03
Metabolite M1 Hydroxylation (Isopropyl)C

H

NO

333.43 C

H

D

NO

338.46 +5.03
Metabolite M7 Dehydrogenation (Isoprene)C

H

NO

315.41 C

H

D

NO

320.44 +5.03
Acyl Glucuronide Glucuronidation (Carboxyl)C

H

NO

493.55 C

H

D

NO

498.58 +5.03

Note: Molecular weights are calculated using standard atomic weights (H=1.008, C=12.011, N=14.007, O=15.999, D=2.014). Exact mass for MS applications will differ slightly based on monoisotopic mass.

Analytical Methodologies (LC-MS/MS)[7]

To quantify these metabolites utilizing the deuterated standards, a Multiple Reaction Monitoring (MRM) approach is recommended.

Recommended MRM Transitions

The fragmentation pattern typically involves the cleavage of the amide bond or loss of the cyclohexyl moiety.

  • Nateglinide (Light): 318.2

    
     166.1 (Phenylalanine moiety)
    
  • Nateglinide-d5 (Heavy): 323.2

    
     171.1 (Retains d5 on Phenylalanine moiety)
    
  • M1 Metabolite (Light): 334.2

    
     166.1 (Product ion is same as parent if charge is on phenyl side) or specific hydroxy-cyclohexyl fragment.
    
  • M1 Metabolite-d5 (Heavy): 339.2

    
     171.1
    
Bioanalytical Workflow Diagram

Bioanalysis_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Nateglinide-d5) Sample->IS_Add Extract Protein Precipitation (Acetonitrile/Methanol) IS_Add->Extract Sep LC Separation (C18 Column, Reverse Phase) Extract->Sep Detect MS/MS Detection (ESI+, MRM Mode) Sep->Detect Data Quantification (Ratio Light/Heavy) Detect->Data

Figure 2: Step-by-step bioanalytical workflow for Nateglinide quantification using deuterated internal standards.

Applications in Drug Development[8]

  • Metabolic Stability Assays: Using Nateglinide-d5 allows researchers to differentiate between intrinsic clearance mechanisms and potential isotopic effects if investigating other labeling positions.

  • Clinical DDI Studies: Accurate measurement of M1 and M7 is crucial when co-administering CYP2C9 inhibitors (e.g., fluconazole), as inhibition shifts the metabolic profile. The d5-standards ensure that matrix effects do not compromise the quantification of these low-abundance metabolites.

  • Safety Assessment: M7 (Isoprene) is equipotent to the parent. In renal impairment, accumulation of metabolites may occur; robust assays using deuterated standards are required to monitor these levels to prevent hypoglycemia.

References

  • Nateglinide Prescribing Information. Drugs.com. Available at: [Link]

  • Nateglinide Compound Summary (CID 5311309). PubChem.[9] Available at: [Link][4]

  • Pharmacokinetics and Metabolism of Nateglinide. ClinPGx. Available at: [Link]

  • Nateglinide Acyl Glucuronide Structure. Veeprho Standards. Available at: [Link]

Sources

Foundational

A Guide to the Application of D-Phenylalanyl-d5 Nateglinide in Modern Pharmacokinetic Analysis

Abstract The precise quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic (PK) science. This guide provides an in-depth technical exploration of D-Phenylalanyl-d5 Nateglinide, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic (PK) science. This guide provides an in-depth technical exploration of D-Phenylalanyl-d5 Nateglinide, the stable isotope-labeled (SIL) internal standard for the anti-diabetic drug Nateglinide. We will dissect the fundamental principles of isotope dilution mass spectrometry, elucidate the indispensable role of a SIL internal standard in mitigating analytical variability, and provide a comprehensive, field-proven workflow for its application in a regulated bioanalytical setting. This document is intended for researchers, bioanalytical scientists, and drug development professionals seeking to achieve the highest standards of accuracy and robustness in pharmacokinetic studies of Nateglinide.

Introduction: The Pharmacokinetic Challenge of Nateglinide

Nateglinide is a D-phenylalanine derivative and a fast-acting insulin secretagogue used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action involves stimulating insulin release by blocking ATP-sensitive potassium channels in pancreatic β-cells.[3][4] The clinical efficacy of Nateglinide is tightly linked to its pharmacokinetic profile, which is characterized by rapid absorption and elimination.[5] This dynamic concentration-time profile necessitates a highly accurate and precise bioanalytical method to properly characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

However, quantifying any analyte in complex biological matrices like plasma or urine is fraught with challenges. Endogenous matrix components can interfere with the analysis, and sample preparation procedures, such as protein precipitation or liquid-liquid extraction, can introduce variability in analyte recovery.[6] Furthermore, fluctuations in the performance of analytical instrumentation, particularly the ion source of a mass spectrometer, can lead to signal suppression or enhancement, compromising data integrity.[7] To overcome these hurdles, the principle of isotope dilution, using a stable isotope-labeled internal standard, is the universally accepted gold standard.

The Principle of Isotope Dilution and the Ideal Internal Standard

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity.[8][9] The most robust LC-MS quantification methods employ an internal standard (IS) to correct for analytical variability. An IS is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the analytical process.[6]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[10][11] These standards, such as D-Phenylalanyl-d5 Nateglinide, are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[12]

Why D-Phenylalanyl-d5 Nateglinide is the Gold Standard for Nateglinide PK Studies:

  • Identical Physicochemical Properties: It exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as Nateglinide.[12] This ensures that any loss of analyte during sample processing or any fluctuation in instrument response is mirrored perfectly by the IS.

  • Co-elution: Because it co-elutes with Nateglinide from the liquid chromatography column, both compounds experience the exact same matrix effects at the same instant they enter the mass spectrometer source.[11]

  • Mass Distinction: It is easily distinguished from Nateglinide by the mass spectrometer due to its increased mass, preventing any signal overlap.[12]

By calculating the peak area ratio of the analyte to the SIL-IS, the method effectively normalizes for nearly all sources of experimental error, yielding highly accurate and reproducible data.[13]

cluster_Process The Isotope Dilution Principle Sample Biological Sample (Plasma, Urine) Contains unknown [Analyte] Spike Spike with known amount of D-Phenylalanyl-d5 Nateglinide (IS) Sample->Spike Step 1 Extract Sample Preparation (e.g., Protein Precipitation) Potential for analyte and IS loss Spike->Extract Step 2 Analyze LC-MS/MS Analysis Potential for ion suppression/enhancement Extract->Analyze Step 3 Result Measure Peak Area Ratio (Analyte / IS) Analyze->Result Step 4 Quant Quantify Analyte Ratio is proportional to [Analyte] and independent of sample loss or matrix effects Result->Quant

Caption: The principle of isotope dilution for robust quantification.

Synthesis and Characterization

The synthesis of D-Phenylalanyl-d5 Nateglinide mirrors the synthesis of Nateglinide itself. The key difference is the use of deuterated D-phenylalanine (D-phenylalanine-d5) as a starting material. This is typically reacted with an activated form of trans-4-isopropylcyclohexane carboxylic acid, such as its acid chloride, to form the final product.[14][15]

cluster_Structures Chemical Structures Nateglinide Nateglinide C₁₉H₂₇NO₃ MW: 317.42 g/mol Nateglinide_d5 D-Phenylalanyl-d5 Nateglinide C₁₉H₂₂D₅NO₃ MW: 322.45 g/mol label_d5 Deuterated Phenyl Ring (5 Deuterium Atoms) Nateglinide_d5->label_d5 cluster_Workflow Bioanalytical Workflow P1 1. Sample Thawing & Aliquoting P2 2. IS Spiking Add D-Phenylalanyl-d5 Nateglinide P1->P2 P3 3. Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 4. Centrifugation & Supernatant Transfer P3->P4 P5 5. LC-MS/MS Injection & Analysis P4->P5 P6 6. Data Processing Peak Integration & Ratio Calculation P5->P6

Caption: A typical bioanalytical workflow for Nateglinide quantification.

Step 1: Sample Preparation (Protein Precipitation)

The causality behind this choice is speed and efficiency. For a molecule like Nateglinide, protein precipitation is often sufficient to remove the bulk of interfering proteins while ensuring high recovery.

  • Thaw: Allow plasma samples (patient samples, calibrators, QCs) to thaw completely at room temperature.

  • Aliquot: Vortex each sample and transfer a 50 µL aliquot into a clean 1.5 mL microcentrifuge tube.

  • Spike (Critical Step): Add 10 µL of the D-Phenylalanyl-d5 Nateglinide working solution (e.g., 500 ng/mL in methanol) to every tube. This step is performed first to ensure the IS tracks the analyte through all subsequent manipulations.

  • Precipitate: Add 200 µL of ice-cold acetonitrile to each tube. The acetonitrile disrupts the hydration shell of proteins, causing them to precipitate out of solution.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at ~14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

Step 2: Liquid Chromatography (LC) Separation

The goal is to separate Nateglinide from other endogenous components to minimize matrix effects and achieve a clean baseline.

  • LC System: A standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

This setup will result in the co-elution of Nateglinide and D-Phenylalanyl-d5 Nateglinide, a critical requirement for accurate quantification. [12]

Step 3: Mass Spectrometric (MS/MS) Detection

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each compound. Nateglinide is extensively metabolized by CYP2C9 and to a lesser extent by CYP3A4. [2][5][16]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: The instrument is programmed to monitor the specific mass transitions for the analyte and the IS.

Table 1: Illustrative MS/MS Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Nateglinide318.2166.115
D-Phenylalanyl-d5 Nateglinide323.2171.115

Note: These values are illustrative and must be optimized for the specific instrument used. The +5 Da mass shift in both the precursor and the characteristic product ion (which contains the deuterated phenyl ring) provides a clean, interference-free signal for the internal standard.

Data Analysis, Validation, and Interpretation

A calibration curve is constructed by plotting the peak area ratio (Nateglinide / D-Phenylalanyl-d5 Nateglinide) against the known concentration of the calibrators. A linear regression with a 1/x² weighting is typically applied. The concentrations of Nateglinide in the quality control and unknown patient samples are then interpolated from this curve.

The method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).

Table 2: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed and minimized
Stability Analyte stable under tested conditions (freeze-thaw, bench-top, etc.)

A self-validating aspect of this protocol is the continuous monitoring of the IS peak area. A significant deviation (e.g., >30%) in the IS response in an unknown sample compared to the average of the calibrators can indicate a problem with sample preparation for that specific sample, such as an extraction error or severe, unexpected ion suppression. [6]

Conclusion

D-Phenylalanyl-d5 Nateglinide is not merely a reagent; it is an enabling tool that imparts accuracy, precision, and robustness to the bioanalytical methods required for Nateglinide pharmacokinetic studies. By behaving nearly identically to the analyte throughout the entire analytical process, it provides a reliable means of correcting for the inherent variabilities of sample preparation and LC-MS analysis. The proper implementation of this stable isotope-labeled internal standard, within a fully validated method, is essential for generating the high-quality, defensible data required to accurately define the pharmacokinetic profile of Nateglinide and to make critical decisions in drug development and clinical application.

References

  • Dunn, C. J., & Faulds, D. (2000).
  • Hu, S., et al. (n.d.). Pharmacokinetic and Pharmacodynamic Properties of Nateglinide in Type 2 Diabetic Goto-Kakizaki Rats. Journal of Drug Metabolism & Toxicology.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Jin, J. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948.
  • Drugs.com. (2025). Nateglinide Monograph for Professionals. Drugs.com.
  • European Patent Office. (2005).
  • AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem.
  • ClinPGx. (n.d.).
  • Keene, K. L., et al. (2002). Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent. Clinical Pharmacokinetics, 41(7), 463-473.
  • Weaver, M. L., et al. (2001). Pharmacokinetics and metabolism of nateglinide in humans. Drug Metabolism and Disposition, 29(4 Pt 1), 415-421.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Hu, S. (2001). The mechanisms underlying the unique pharmacodynamics of nateglinide. Diabete & Metabolisme, 27(2 Pt 2), 18S-23S.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Google Patents. (n.d.). US8658821B2 - Process for the preparation of nateglinide.
  • Zhang, D., et al. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Mass Spectrometry Reviews, 31(1), 118-131.
  • B. K. Matuszewski. (2006). Use of Internal Standards in LC-MS Bioanalysis.
  • Pitt, J. J. (2009). Principles and Applications of Mass Spectrometry in Clinical Chemistry. The Clinical Biochemist Reviews, 30(1), 19–34.

Sources

Exploratory

Technical Deep Dive: Elucidating the Metabolic Pathway of Nateglinide via Stable Isotopes

Executive Summary This technical guide outlines the strategic application of stable isotopes (Deuterium and Carbon-13) to map the metabolic fate of Nateglinide, a rapid-onset insulin secretagogue. While Nateglinide is kn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic application of stable isotopes (Deuterium and Carbon-13) to map the metabolic fate of Nateglinide, a rapid-onset insulin secretagogue. While Nateglinide is known to undergo significant hepatic metabolism primarily via CYP2C9 (70%) and CYP3A4 (30%), precise characterization of its metabolites and intrinsic clearance requires advanced isotopic labeling techniques. This document details the design of isotopic probes, experimental incubation protocols, and mass spectrometric interpretation to distinguish metabolic soft spots from the stable pharmacophore.

Pharmacological Context & Metabolic Landscape

Nateglinide (N-[trans-4-isopropylcyclohexanecarbonyl]-D-phenylalanine) functions by blocking ATP-sensitive potassium channels in pancreatic


-cells. Its pharmacokinetic profile is characterized by rapid absorption and elimination (

h), a critical feature for minimizing late-phase hypoglycemia.
The Metabolic Challenge

The primary metabolic pathway involves the oxidative modification of the isopropyl group on the cyclohexane ring.

  • Major Metabolite (M1): Formed via hydroxylation of the methine carbon on the isopropyl chain.[1][2] This reaction is catalyzed predominantly by CYP2C9 , with a minor contribution from CYP3A4 .[3]

  • Minor Metabolites: Include the isoprene derivative (M7) and various glucuronide conjugates.

Understanding the kinetics of M1 formation is crucial because genetic polymorphisms in CYP2C9 (e.g., CYP2C9*3) can significantly alter Nateglinide clearance, necessitating robust internal standards for accurate quantification in clinical matrices.

Strategic Isotope Labeling: Design & Causality

As a Senior Application Scientist, one must choose the isotope labeling position based on the experimental question. Random deuteration is insufficient; the label must be "fit-for-purpose."

Strategy A: The "Metabolic Hard-Stop" (Mechanistic Probe)

Objective: To confirm the site of metabolism and study the Kinetic Isotope Effect (KIE). Labeling Site: The Isopropyl Group (


-Isopropyl).
Rationale: 
Replacing the hydrogen atoms on the isopropyl group with deuterium introduces a stronger C-D bond compared to the C-H bond. Since the rate-limiting step in CYP450 metabolism is often the abstraction of a hydrogen atom, a deuterium label at the metabolic "soft spot" (the methine carbon) will significantly reduce the reaction rate (

).
  • Observation: If CYP2C9 targets this specific carbon, the intrinsic clearance (

    
    ) of the deuterated analog will be measurably lower than the native drug.
    
Strategy B: The "Quantitative Anchor" (Internal Standard)

Objective: To quantify the parent drug and metabolites without altering pharmacokinetics. Labeling Site: The Phenylalanine Ring (


 or 

-Phenyl). Rationale: The phenylalanine moiety is metabolically stable relative to the cyclohexane ring. Labeling this backbone ensures that the isotope tag remains attached to the core structure across all major metabolites (M1, M7, glucuronides).
  • Benefit: This allows for the simultaneous quantification of the parent and its metabolites using a single internal standard reference, correcting for ionization suppression in LC-MS/MS.

Visualization: Metabolic Pathway & Isotope Strategy

The following diagram illustrates the conversion of Nateglinide to its major metabolite (M1) and highlights the strategic labeling positions.

NateglinideMetabolism cluster_0 Isotope Labeling Strategies Parent Nateglinide (Parent) [C19H27NO3] CYP2C9 Enzyme: CYP2C9 (Major Pathway) Parent->CYP2C9 CYP3A4 Enzyme: CYP3A4 (Minor Pathway) Parent->CYP3A4 Glucuronide Glucuronide Conjugate [+176 Da] Parent->Glucuronide UGT Conjugation M1 Metabolite M1 (Isopropyl Hydroxylation) [+16 Da] CYP2C9->M1 Hydroxylation CYP3A4->M1 StrategyA Strategy A: Isopropyl-d7 (Probes CYP2C9 Mechanism) StrategyA->Parent Target: Isopropyl StrategyB Strategy B: Phenyl-d5 (Quantification Standard) StrategyB->Parent Target: Phenyl Ring

Figure 1: Metabolic pathway of Nateglinide showing the CYP2C9-mediated formation of M1 and strategic isotope labeling sites.

Experimental Protocol: Microsomal Stability & Metabolite ID

This protocol describes a self-validating system to compare Native Nateglinide vs. Deuterated Nateglinide (


-Isopropyl).
Materials
  • Substrate: Nateglinide (Native) and

    
    -Nateglinide.
    
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation (Thermodynamic Equilibration):

    • Prepare a master mix of Buffer + HLM (final protein conc: 0.5 mg/mL).

    • Spike Nateglinide (1

      
      M) into the mix.
      
    • Incubate at 37°C for 5 minutes. Reason: To ensure the drug binds to the microsomal protein before the reaction starts.

  • Reaction Initiation:

    • Add the NADPH generating system to initiate the reaction.

    • Control: Include a "Zero-Cofactor" control (buffer instead of NADPH) to identify non-enzymatic degradation.

  • Time-Course Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      minutes.
    • Critical Step: The

      
       sample must be quenched immediately after NADPH addition to establish the 100% baseline.
      
  • Quenching & Extraction:

    • Add 150

      
      L of ice-cold Acetonitrile (ACN) containing the Internal Standard (Strategy B: 
      
      
      
      -Phenyl-Nateglinide).
    • Vortex for 1 min and centrifuge at 10,000g for 10 min to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Monitor transitions for Native (Parent

      
       Fragment) and Metabolite (Parent+16 
      
      
      
      Fragment).
Workflow Diagram

ExperimentalWorkflow cluster_valid Validation Controls Step1 1. Pre-Incubation (HLM + Substrate @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Sampling Loop (0, 5, 10... 60 min) Step2->Step3 Step4 4. Quench (Add ACN + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5 Control1 Zero-Cofactor (Checks Chemical Stability) Control1->Step2 Control2 Zero-Time (Baseline 100%)

Figure 2: Step-by-step microsomal incubation workflow for metabolic stability assessment.

Data Presentation & Interpretation

Quantitative Analysis: Intrinsic Clearance ( )

The depletion of the parent compound follows pseudo-first-order kinetics. Plot


 vs. Time. The slope of the line is 

.


Comparative Data: Isotope Effect

The table below summarizes hypothetical results expected when comparing Native vs. Isopropyl-deuterated Nateglinide.

ParameterNative Nateglinide

-Isopropyl Nateglinide
Interpretation

(min)
25.448.2Deuteration doubled the half-life.

(

L/min/mg)
55.028.5Metabolic switching or slowing occurred.
Major Metabolite M1 (Hydroxy)M1-d6 (Slowed)Confirms isopropyl group is the primary site.
Metabolic Switching MinimalIncreased GlucuronidationBlocking CYP2C9 site shunted flux to UGT pathway.

Technical Insight: If the


 of the deuterated analog is significantly lower, it confirms that C-H bond breakage at the isopropyl group is the rate-limiting step. This validates the CYP2C9 mechanism.[4]

References

  • FDA Clinical Pharmacology Review: Nateglinide (Starlix) NDA 21-204. Detailed review of pharmacokinetics and CYP2C9/3A4 involvement.

  • Drug Metabolism and Pharmacokinetics: Prediction of the metabolic interaction of nateglinide with other drugs based on in vitro studies.

  • Sigma-Aldrich (Merck): Stable Isotopes in Mass Spectrometry - Technical Guide.

  • ResearchGate: Pharmacokinetics and metabolism of nateglinide in humans.

Sources

Foundational

The Quintessential Guide to D-Phenylalanyl-d5 Nateglinide in Diabetes Research: A Technical Overview

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Nateglinide, a D-phenylalanine derivative, has carved a niche in the management of type 2 diabetes mellitus by virtue of its rapid-...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Nateglinide, a D-phenylalanine derivative, has carved a niche in the management of type 2 diabetes mellitus by virtue of its rapid-acting insulin secretagogue properties.[1][2][3] Its mechanism, centered on the selective inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, mimics the physiological postprandial insulin release, thereby effectively controlling mealtime glucose excursions.[4][5][6] In the pursuit of precise and reliable bioanalytical data essential for pharmacokinetic, pharmacodynamic, and metabolic studies, the use of stable isotope-labeled internal standards is paramount. This technical guide provides an in-depth exploration of the applications of D-Phenylalanyl-d5 Nateglinide, the deuterated analog of nateglinide, in diabetes research. We will delve into the causality behind its use, present detailed experimental workflows, and offer insights into its role in generating robust and reproducible data.

The Rationale for a Deuterated Internal Standard in Nateglinide Research

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and instrument response. While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard, such as D-Phenylalanyl-d5 Nateglinide, is considered the gold standard.

The key advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest. D-Phenylalanyl-d5 Nateglinide and nateglinide exhibit analogous extraction recovery, chromatographic retention time, and ionization efficiency.[7] This co-elution and similar behavior in the mass spectrometer's ion source effectively normalizes variations arising from matrix effects, where endogenous components of a biological sample can suppress or enhance the analyte's signal.[8] The use of a deuterated standard significantly improves the accuracy, precision, and robustness of the analytical method.[9]

Core Applications of D-Phenylalanyl-d5 Nateglinide

The primary application of D-Phenylalanyl-d5 Nateglinide is as an internal standard for the accurate quantification of nateglinide in various biological matrices. This is fundamental to several areas of diabetes research:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of nateglinide is critical for dose optimization and understanding its therapeutic window.[1][4]

  • Bioequivalence Studies: Establishing that a generic formulation of nateglinide performs equivalently to the branded drug relies on precise plasma concentration-time profiling.

  • Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the pharmacokinetics of nateglinide requires highly accurate quantification.

  • Metabolic Profiling: While not a direct tracer for metabolic pathways, D-Phenylalanyl-d5 Nateglinide is essential for accurately quantifying the parent drug alongside its metabolites.

Bioanalytical Workflow: Quantification of Nateglinide in Human Plasma using LC-MS/MS with D-Phenylalanyl-d5 Nateglinide

This section provides a detailed, step-by-step protocol for the quantification of nateglinide in human plasma, a common application in clinical research.

Experimental Protocol

Objective: To accurately determine the concentration of nateglinide in human plasma samples.

Materials:

  • Nateglinide reference standard

  • D-Phenylalanyl-d5 Nateglinide (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of nateglinide in methanol.

    • Prepare a 1 mg/mL stock solution of D-Phenylalanyl-d5 Nateglinide in methanol.

  • Preparation of Working Solutions:

    • Serially dilute the nateglinide stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 2000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 1500 ng/mL).

    • Prepare a working solution of D-Phenylalanyl-d5 Nateglinide at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the D-Phenylalanyl-d5 Nateglinide working solution (100 ng/mL).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Monitor the following transitions:

        • Nateglinide: Precursor ion (Q1) → Product ion (Q3)

        • D-Phenylalanyl-d5 Nateglinide: Precursor ion (Q1) → Product ion (Q3)

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of nateglinide to D-Phenylalanyl-d5 Nateglinide against the nominal concentration of the calibration standards.

    • Use a weighted linear regression model to fit the data.

    • Determine the concentration of nateglinide in the QC and unknown samples from the calibration curve.

Causality in Experimental Choices
  • Protein Precipitation with Acetonitrile: This is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis and damage the LC column.

  • C18 Column: A C18 stationary phase provides good retention and separation for moderately nonpolar molecules like nateglinide.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape and enhances ionization efficiency in positive ESI mode.

  • Multiple Reaction Monitoring (MRM): This highly selective and sensitive detection mode minimizes interferences from other compounds in the matrix, ensuring that only the analyte and internal standard are quantified.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Nateglinide and D-Phenylalanyl-d5 Nateglinide

ParameterNateglinideD-Phenylalanyl-d5 Nateglinide
Precursor Ion (Q1) m/z317.2322.2
Product Ion (Q3) m/z166.1171.1
Dwell Time (ms)200200
Collision Energy (eV)1515

Visualization of Key Processes

Nateglinide's Mechanism of Action

G cluster_pancreatic_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP Increased ATP Metabolism->ATP K_ATP_Channel K-ATP Channel ATP->K_ATP_Channel Closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Nateglinide Nateglinide Nateglinide->K_ATP_Channel Closes Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Mechanism of Nateglinide-induced insulin secretion.

Bioanalytical Workflow Diagram

G Plasma_Sample Plasma Sample (Calibrator, QC, Unknown) IS_Spike Spike with D-Phenylalanyl-d5 Nateglinide Plasma_Sample->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Workflow for nateglinide quantification in plasma.

Advanced Applications: Metabolic Profiling

While D-Phenylalanyl-d5 Nateglinide is primarily an internal standard, stable isotope labeling can be a powerful tool for metabolic profiling.[10][11] By synthesizing nateglinide with isotopes like ¹³C or ¹⁵N, researchers can trace its metabolic fate in vivo or in vitro. This allows for the unambiguous identification of metabolites, as they will carry the isotopic label.[12] Such studies are crucial for a complete understanding of a drug's disposition and potential for active or toxic metabolites.[13]

Nateglinide is extensively metabolized, primarily through the cytochrome P450 system (CYP2C9 and to a lesser extent CYP3A4).[5][14] The main metabolites result from the oxidation of the isopropyl group.[12][13] A ¹³C-labeled nateglinide could be administered, and subsequent analysis of plasma or urine by high-resolution mass spectrometry would reveal all ¹³C-containing species, providing a comprehensive metabolic map.

Conclusion

D-Phenylalanyl-d5 Nateglinide is an indispensable tool in modern diabetes research, enabling the accurate and precise quantification of nateglinide in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalysis underpins the reliability of pharmacokinetic and other quantitative studies. The principles outlined in this guide highlight the importance of appropriate experimental design and the power of stable isotope labeling in drug development. As research into new diabetes therapies continues, the robust analytical methodologies facilitated by compounds like D-Phenylalanyl-d5 Nateglinide will remain fundamental to progress in the field.

References

  • Dunn, C. J., & Faulds, D. (2000). Nateglinide. Drugs, 60(3), 607–615. [Link]

  • Hu, S. (2002). The mechanisms underlying the unique pharmacodynamics of nateglinide. Diabetic Medicine, 19 Suppl 4, 17-23. [Link]

  • Keil, R., & Kviecinski, M. A. (2016). A Review of Analytical Methods for the Determination of Nateglinide in Pharmaceuticals and Biological Samples. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]

  • Keating, G. M., & Jarvis, B. (2001). Nateglinide: a review of its use in the management of type 2 diabetes mellitus. Drugs, 61(14), 2001–2028. [Link]

  • Weaver, M. L., Orwig, B. A., Rodriguez, L. C., Graham, E. D., Chin, J. A., Shapiro, M. J., McLeod, J. F., & Mangold, J. B. (2001). Pharmacokinetics and metabolism of nateglinide in humans. Drug Metabolism and Disposition, 29(4 Pt 1), 415–421. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Ito, H., Yamada, H., Nii, A., et al. (2003). Pharmacokinetics of nateglinide and its metabolites in subjects with type 2 diabetes mellitus and renal failure. Clinical Nephrology, 60(2), 90-96. [Link]

  • Salomon, A., et al. (2010). Nateglinide improves early insulin secretion and controls postprandial glucose excursions in a prediabetic population. Diabetes Care, 33(7), 1571-1576. [Link]

  • Varanasi, K. K. V. S., Sridhar, V., Potharaju, S., et al. (2008). Development and Validation of a Liquid chromatography/tandem Mass Spectrometry Assay for the Simultaneous Determination of Nateglinide, Cilostazol and Its Active Metabolite 3,4-dehydro-cilostazol in Wistar Rat Plasma and Its Application to Pharmacokinetic Study. Journal of Chromatography B, 865(1-2), 91-98. [Link]

  • ClinPGx. (n.d.). Anti-diabetic Drug Nateglinide Pathway, Pharmacokinetics. [Link]

  • Weaver, M. L., et al. (2001). Pharmacokinetics and metabolism of nateglinide in humans. Drug Metabolism and Disposition, 29(4), 415-421. [Link]

  • Levien, T. L., & Baker, D. E. (2001). Nateglinide therapy for type 2 diabetes mellitus. The Annals of Pharmacotherapy, 35(11), 1426-1433. [Link]

  • Dunn, C. J., & Faulds, D. (2000). Nateglinide. Drugs, 60(3), 607-615. [Link]

  • Hu, S. (2002). The mechanisms underlying the unique pharmacodynamics of nateglinide. Diabetic Medicine, 19(Suppl 4), 17-23. [Link]

  • Oh, D. S., et al. (2000). Nateglinide, a D-phenylalanine derivative lacking either a sulfonylurea or benzamido moiety, specifically inhibits pancreatic beta-cell-type K(ATP) channels. Journal of Pharmacological Sciences, 83(1), 23-28. [Link]

  • ClinPGx. (n.d.). Anti-diabetic Drug Nateglinide Pathway, Pharmacokinetics. [Link]

  • Levien, T. L., & Baker, D. E. (2001). Nateglinide Therapy for Type 2 Diabetes Mellitus. The Annals of Pharmacotherapy, 35(11), 1426–1433. [Link]

  • Jin, J. Z. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948. [Link]

  • Hu, S. (2002). The mechanisms underlying the unique pharmacodynamics of nateglinide. Diabetic Medicine, 19(s4), 17-23. [Link]

  • Kemise, D., et al. (2024). Emerging Trends and Challenges in Bioanalytical Method Development for Anti-Diabetic Drugs. African Journal of Biomedical Research, 27(1s), 645-653. [Link]

  • Geltz, N., et al. (2019). Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells. Metabolites, 9(1), 13. [Link]

  • Google Patents. (2011). CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution.
  • Google Patents. (2014).
  • Singh, G., & Sharma, G. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Current Chromatography, 4(2), 80-86. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Journal of Drug Metabolism & Toxicology. (n.d.). Open Access. [Link]

  • European Patent Office. (2005). EP 1765769 B1 - PROCESS FOR THE PREPARATION OF NATEGLINIDE. [Link]

  • Hacıoğlu, B., et al. (2015). Development and Validation of HPLC Method for Determination of Nateglinide in Drug Substances. Marmara Pharmaceutical Journal, 19(2), 103-108. [Link]

  • Sharma, R., et al. (2021). Design of experiment-based LC-MS/MS method development for simultaneous estimation of nateglinide and metformin hydrochloride in rat plasma. Journal of Applied Pharmaceutical Science, 11(11), 065-076. [Link]

  • Halicki, P. (2024). Metabolic profile analysis in hematological malignancies. Acta Haematologica Polonica, 55(1), 23-29. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • Weng, N., et al. (2023). 2023 White Paper on Recent Issues in Bioanalysis. Bioanalysis, 15(24), 1545-1601. [Link]

  • He, Y., et al. (2025). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Nature Methods, 22, 1-9. [Link]

  • Basisty, N., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (157). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Identification of Nateglinide Degradation Products Using d5 Isotopes

Abstract The stability of a drug substance is a critical attribute that directly impacts its safety and efficacy. Forced degradation studies are an indispensable component of drug development, providing insights into the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stability of a drug substance is a critical attribute that directly impacts its safety and efficacy. Forced degradation studies are an indispensable component of drug development, providing insights into the degradation pathways and enabling the development of stability-indicating analytical methods. This guide presents a comprehensive, technically-driven approach for the identification and structural elucidation of Nateglinide's degradation products. It leverages the power of stable isotope labeling, specifically using deuterium (d5)-labeled Nateglinide, in conjunction with high-performance liquid chromatography-mass spectrometry (LC-MS). The methodologies detailed herein are designed to offer a robust and self-validating system for researchers, scientists, and drug development professionals, ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative of Degradation Product Profiling for Nateglinide

Nateglinide, an oral antihyperglycemic agent, is widely prescribed for the management of type 2 diabetes mellitus.[1] Its mechanism of action involves stimulating insulin secretion from pancreatic beta cells by blocking ATP-sensitive potassium channels in a glucose-dependent manner.[2] Like any pharmaceutical compound, Nateglinide is susceptible to degradation under various environmental conditions, such as exposure to acid, base, light, heat, and oxidative stress. The resulting degradation products, if present in the final drug product, can potentially compromise its therapeutic efficacy and may even pose safety risks.

Therefore, a thorough understanding of Nateglinide's degradation profile is not merely a regulatory requirement but a scientific necessity.[3][4][5][6] The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies to identify potential degradants and to develop analytical methods capable of separating and quantifying them.[7] This guide focuses on a powerful strategy that significantly enhances the confidence in identifying true degradation products from complex sample matrices: the use of stable isotope-labeled (SIL) compounds.

The Strategic Advantage of d5-Nateglinide in Degradation Studies

The core challenge in identifying degradation products lies in distinguishing genuine drug-related species from matrix components, artifacts, and background noise, especially at low concentrations. Stable isotope labeling, particularly with deuterium, offers an elegant solution to this analytical puzzle.[8][9][10][11] By synthesizing a version of Nateglinide where five hydrogen atoms are replaced with deuterium (d5-Nateglinide), we introduce a specific mass signature that acts as an unmistakable beacon in mass spectrometric analysis.

The rationale behind this approach is elegantly simple yet profoundly effective. When a mixture of Nateglinide and d5-Nateglinide is subjected to stress conditions, both the labeled and unlabeled molecules will undergo the same chemical transformations. Consequently, each degradation product will appear as a characteristic "doublet" in the mass spectrum, with a mass difference corresponding to the number of deuterium atoms retained in the fragment. This doublet signature provides irrefutable evidence that the detected species is a bona fide degradation product of Nateglinide.

Experimental Design: A Self-Validating Workflow

The successful identification of degradation products hinges on a meticulously planned experimental workflow. The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the generation of reliable and defensible data.

Synthesis and Characterization of d5-Nateglinide

The journey begins with the acquisition or synthesis of high-purity d5-Nateglinide. Several synthetic routes for Nateglinide have been reported, which can be adapted for the introduction of deuterium labels.[12][13][14][15] For instance, deuterated starting materials can be incorporated in the synthesis of the trans-4-isopropylcyclohexanecarboxylic acid moiety. It is crucial to perform a comprehensive characterization of the synthesized d5-Nateglinide, including:

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the deuterium labels.

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process and generate a comprehensive profile of potential degradation products.[3][16][17] A 1:1 (w/w) mixture of Nateglinide and d5-Nateglinide should be subjected to the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[18][19]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for an appropriate duration.

Control samples (unstressed Nateglinide and d5-Nateglinide mixture) and blank samples (reagents only) must be analyzed alongside the stressed samples.

LC-MS/MS Analysis: The Core of Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for this investigation, offering the requisite sensitivity and specificity.[20][21]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Neutralize the acidic and basic stressed samples to an appropriate pH. Dilute all samples with the mobile phase to a suitable concentration for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve optimal separation of the parent drug and its degradation products.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for Nateglinide and its degradation products.

    • Full Scan MS: Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1000) to detect all potential degradation products.

    • Data-Dependent MS/MS: Set up the instrument to automatically trigger fragmentation (MS/MS) of the most abundant ions detected in the full scan. This will provide valuable structural information.

Data Analysis and Structural Elucidation: Decoding the Mass Spectra

The power of the d5-isotope approach becomes evident during data analysis. The primary objective is to identify the characteristic isotopic doublets in the mass spectra of the stressed samples.

Identifying the Isotopic Doublets

The mass spectrum of each degradation product will exhibit a pair of peaks separated by a specific mass-to-charge ratio (m/z) difference. This difference will depend on the number of deuterium atoms retained in the degradation product. For d5-Nateglinide, the expected mass shifts are summarized in the table below.

Number of Deuterium Atoms RetainedExpected Mass Shift (Da)
5+5
4+4
3+3
2+2
1+1
00 (Loss of the labeled portion)
Structural Elucidation from Fragmentation Patterns

Once a degradation product is confirmed by its isotopic doublet, the next step is to elucidate its structure using the MS/MS fragmentation data. By comparing the fragmentation patterns of the labeled and unlabeled degradation products, one can deduce which part of the molecule has been modified. The mass shifts in the fragment ions will pinpoint the location of the chemical change.

Visualization of the Workflow and Logic

To provide a clear visual representation of the experimental and logical processes, the following diagrams are presented in Graphviz DOT language.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Identification & Elucidation Nateglinide Nateglinide 1:1 Mixture 1:1 Mixture Nateglinide->1:1 Mixture d5-Nateglinide d5-Nateglinide d5-Nateglinide->1:1 Mixture Stress Conditions Stress Conditions 1:1 Mixture->Stress Conditions Stressed Sample Stressed Sample Stress Conditions->Stressed Sample LC-MS/MS LC-MS/MS Stressed Sample->LC-MS/MS Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition Isotopic Doublet Identification Isotopic Doublet Identification Data Acquisition->Isotopic Doublet Identification MS/MS Fragmentation Analysis MS/MS Fragmentation Analysis Isotopic Doublet Identification->MS/MS Fragmentation Analysis Structure Elucidation Structure Elucidation MS/MS Fragmentation Analysis->Structure Elucidation

Caption: Experimental workflow for identifying Nateglinide degradation products.

G cluster_0 Mass Spectrum of a Stressed Sample cluster_1 Confirmation Logic Unlabeled Degradation Product (DP) Unlabeled Degradation Product (DP) Isotopic Doublet Isotopic Doublet Unlabeled Degradation Product (DP)->Isotopic Doublet m/z = X d5-Labeled Degradation Product (DP-d5) d5-Labeled Degradation Product (DP-d5) d5-Labeled Degradation Product (DP-d5)->Isotopic Doublet m/z = X+5 Confirmed Degradation Product Confirmed Degradation Product Isotopic Doublet->Confirmed Degradation Product Confirms drug origin

Caption: Logic for confirming degradation products using isotopic doublets.

Conclusion: A Robust Framework for Drug Stability Assessment

The use of d5-labeled Nateglinide in forced degradation studies provides an unparalleled level of confidence in the identification of its degradation products. This technical guide has outlined a comprehensive and self-validating workflow that integrates stable isotope labeling with advanced LC-MS/MS techniques. By adhering to this methodology, researchers and drug development professionals can generate high-quality, unambiguous data that is essential for ensuring the safety and efficacy of Nateglinide drug products and for meeting stringent regulatory expectations. The principles and protocols described herein are not only applicable to Nateglinide but can also be adapted for the degradation product profiling of other pharmaceutical compounds, thereby contributing to the overall quality and safety of medicines.

References

  • Karasakal, A., & Gürkan, Y. Y. (2022). Forced degradation studies of nateglinide by the first-order derivative spectrophotometric method and the density functional theory of the nateglinide molecule. Journal of Applied Spectroscopy, 88(6), 1183-1188.
  • Sharma, S., & Singh, A. (2022).
  • Jadhav, S. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53.
  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]

  • ICH. (2003). Q1A (R2), Stability testing of new drug substances and products.
  • Weaver, M. L., Orwig, B. A., Rodriguez, L. C., Graham, E. D., Chin, J. A., Shapiro, M. J., ... & Mangold, J. B. (2001). Pharmacokinetics and metabolism of nateglinide in humans. Drug metabolism and disposition, 29(4), 415-421. [Link]

  • Lee, S. H., et al. (2008). Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study.
  • Patsnap. (2024). What is the mechanism of Nateglinide? Synapse. [Link]

  • Sharma, S., & Singh, A. (2022). Identification and characterization of degradation products of Nateglinide. Neliti. [Link]

  • Shinkai, H., et al. (2014). Process for the preparation of nateglinide. U.S.
  • Blanksby, S. J., & Mitchell, T. W. (2010). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy, 25(2), 26-33.
  • EMA. (2006). Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Hanefeld, M., & Bouter, K. P. (2009). A review of nateglinide in the management of patients with type 2 diabetes. Vascular health and risk management, 5, 635. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • ClinPGx. (n.d.). Anti-diabetic Drug Nateglinide Pathway, Pharmacokinetics. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • FDA. (2000). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • Jin, J. Z. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948.
  • ResearchGate. (2021). Regulatory aspects of Impurity profiling. [Link]

  • ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?[Link]

  • Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. [Link]

  • ClinPGx. (n.d.). Representation of anti-diabetic drugs repaglinide, nateglinide and sulfonylurea effects on insulin secretion in pancreatic cells. [Link]

  • Baillie, T. A. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 20(3), 351-367. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Scott, K. A., & Wogan, M. T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 493-512. [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • MDPI. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. [Link]

  • Google Patents. (2004).
  • Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • HTI Scientific. (n.d.). Degradation Products. [Link]

  • University of Wisconsin Pressbooks. (n.d.). Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book. [Link]

  • PubMed. (2007). Drug metabolite identification: stable isotope methods. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

Sources

Foundational

Advanced Bioanalytical Strategies: Deuterated Internal Standards for Meglitinides

The following technical guide details the application, validation, and mechanistic advantages of using deuterated internal standards (SIL-IS) for the bioanalysis of meglitinides (Repaglinide, Nateglinide, Mitiglinide). C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, validation, and mechanistic advantages of using deuterated internal standards (SIL-IS) for the bioanalysis of meglitinides (Repaglinide, Nateglinide, Mitiglinide).

Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, pharmacokineticists, and Drug Development Leads.

Executive Summary: The Precision Imperative

In the quantitative bioanalysis of meglitinides—a class of insulin secretagogues used in Type 2 Diabetes Mellitus (T2DM)—the margin for error is narrow. These drugs (Repaglinide, Nateglinide, Mitiglinide) exhibit rapid pharmacokinetic profiles with steep absorption phases and short half-lives (


 hour). Accurate quantification in complex matrices (plasma, urine) is critical for defining PK/PD relationships.

Historically, structural analogs (e.g., glibenclamide or cetirizine) were used as internal standards (IS). However, these fail to adequately compensate for matrix effects (ion suppression/enhancement) in electrospray ionization (ESI). This guide advocates for the transition to Stable Isotope Labeled Internal Standards (SIL-IS) , specifically deuterated forms, as the gold standard for regulated bioanalysis (FDA/EMA M10 guidelines).

The Chemistry of Meglitinides & Deuterium Labeling

To ensure scientific integrity, the selection of the deuterated standard must consider the stability of the label. Deuterium (


) must be placed in non-exchangeable positions to prevent "scrambling" in protic solvents or biological media.
Target Analytes and Recommended SIL-IS
AnalyteChemical ClassRecommended SIL-ISLabel PositionMass Shift (

)
Repaglinide Carbamoylmethyl benzoic acidRepaglinide-ethyl-d5 Ethyl group on the piperidine ring+5 Da
Nateglinide D-phenylalanine derivativeNateglinide-d5 Isopropyl group (cyclohexyl ring)+5 Da
Mitiglinide Benzylsuccinic acid derivativeMitiglinide-d6 Hexahydro-1H-isoindole ring+6 Da
Synthesis & Stability Logic
  • Repaglinide-d5: The ethyl group attached to the piperidine nitrogen is a preferred labeling site. It is chemically inert under physiological pH, preventing H/D exchange.

  • Nateglinide-d5: The isopropyl moiety on the cyclohexane ring is selected because aromatic protons (on the phenylalanine) can be susceptible to metabolic shifts or exchange under acidic extraction conditions.

Technical Deep Dive: The Deuterium Isotope Effect

Expertise Note: While SIL-IS are superior, they are not flawless. A critical phenomenon often overlooked is the Deuterium Isotope Effect on retention time (RT).

Because the C-D bond is slightly shorter and less polarizable than the C-H bond, deuterated compounds are slightly less lipophilic. In Reversed-Phase Chromatography (RP-LC), this can cause the deuterated IS to elute slightly earlier than the analyte.

The "Matrix Effect Trap"

If the RT shift is significant (e.g., >0.1 min) and the analyte elutes in a region of sharp ion suppression (e.g., phospholipids eluting from the column), the IS and the analyte will experience different suppression factors. This negates the purpose of the IS.

Mitigation Strategy:

  • High-Resolution Chromatography: Use UPLC/UHPLC to sharpen peaks, minimizing the overlap window with suppressors.

  • Solvent Optimization: Adjusting the organic modifier (Methanol vs. Acetonitrile) can sometimes compress the RT difference.

  • Use

    
     or 
    
    
    
    :
    If the deuterium effect is unmanageable, Carbon-13 or Nitrogen-15 standards (which have no RT shift) are the ultimate solution, though significantly more expensive.

Validated Experimental Protocol

This protocol is designed for high-throughput quantification of Repaglinide in human plasma using Repaglinide-d5.

Reagents & Standards
  • Analyte: Repaglinide (Purity >99%)

  • IS: Repaglinide-d5 (Isotopic Purity >99 atom % D)

  • Matrix: K2EDTA Human Plasma (free from hemolysis)

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma into a 96-well plate.

  • Step 2: Add 20 µL of IS Working Solution (Repaglinide-d5 at 500 ng/mL in 50% MeOH).

  • Step 3: Precipitate proteins by adding 200 µL of Acetonitrile (0.1% Formic Acid).

  • Step 4: Vortex for 5 minutes at high speed.

  • Step 5: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 30% B to 90% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantitation)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Repaglinide 453.3230.225
Repaglinide-d5 458.3235.225

Critical Control: Perform a "Cross-talk" check. Inject a high concentration of Analyte (ULOQ) without IS and monitor the IS channel. Signal should be <5% of the IS response at LLOQ.

Comparative Performance Data

The following table summarizes the performance improvements when switching from an Analog IS (e.g., Cetirizine) to a Deuterated SIL-IS (Repaglinide-d5).

Performance MetricAnalog IS (Cetirizine)Deuterated IS (Repaglinide-d5)Interpretation
Absolute Recovery 75% - 85%95% - 98%SIL-IS corrects for extraction losses more effectively.
Matrix Factor (MF) 0.85 (Variable)0.98 - 1.02SIL-IS compensates for ion suppression.
Precision (%CV) at LLOQ 8.5%3.2%Significant improvement in reproducibility.
RT Shift vs Analyte -1.5 min-0.02 minMinimal shift ensures co-elution in suppression zones.

Visualization of Mechanisms

Diagram 1: The "Matrix Effect Trap" Mechanism

This diagram illustrates why the Deuterium Isotope Effect can be risky if not controlled. It shows how a slight RT shift can move the IS out of the suppression zone that affects the analyte.[3]

MatrixEffectTrap cluster_chromatogram LC Elution Profile & Ion Suppression Phospholipids Matrix Suppressors (Phospholipids) Analyte Meglitinide (Analyte) Phospholipids->Analyte Co-elution causes Signal Suppression IS_Deuterated Deuterated IS (Slight RT Shift) Analyte->IS_Deuterated Isotope Effect: Elutes 0.05 min earlier IS_C13 13C-Labeled IS (Perfect Co-elution) Analyte->IS_C13 Perfect Match Result_Risk Result: Inaccurate Ratio (IS signal normal, Analyte low) Analyte->Result_Risk Suppressed Result_Ideal Result: Accurate Ratio (Both signals affected equally) Analyte->Result_Ideal Suppressed IS_Deuterated->Result_Risk Escapes Suppression IS_C13->Result_Ideal Equally Suppressed

Caption: The "Matrix Effect Trap": How deuterium-induced retention time shifts can lead to differential ion suppression between the analyte and the internal standard.[3]

Diagram 2: Validated Bioanalytical Workflow

A step-by-step logic flow for the validated method described in Section 4.

Workflow Start Patient Plasma Sample Spike Add SIL-IS (Repaglinide-d5) Start->Spike Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Equilibration Centrifuge Centrifugation (4000 rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer & Dilution (1:1 with H2O) Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Analyte Area / IS Area) MS->Data

Caption: Validated high-throughput workflow for Meglitinide quantification using Deuterated Internal Standards.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[4] [Link]

  • Wang, S., & Cyronak, M. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Mass Spectrometry.[3][5][6][7] [Link]

  • Raja Haranadha, B. C., et al. (2021). Development and Validation of LC-MS/MS Method for Simultaneous Quantification of Metformin and Nateglinide in Human Plasma. Semantic Scholar. [Link]

  • Arbouche, N., et al. (2022).[8] Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair. Journal of Chromatography B. [Link]

  • Gao, S., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. [Link]

Sources

Exploratory

Solubility and stability profile of D-Phenylalanyl-d5 Nateglinide

Technical Whitepaper: D-Phenylalanyl-d5 Nateglinide Physicochemical Profiling and Handling for Bioanalytical Applications Executive Summary & Molecular Architecture D-Phenylalanyl-d5 Nateglinide (Chemical Name: N-[(trans...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: D-Phenylalanyl-d5 Nateglinide Physicochemical Profiling and Handling for Bioanalytical Applications

Executive Summary & Molecular Architecture

D-Phenylalanyl-d5 Nateglinide (Chemical Name: N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine-d5) is the stable isotope-labeled analog of the meglitinide class antidiabetic agent, Nateglinide. It functions primarily as a Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS bioanalysis.

Its utility relies on its ability to mimic the physicochemical behavior (extraction recovery, ionization efficiency, and chromatographic retention) of the analyte (Nateglinide) while providing a distinct mass shift (+5 Da) for mass spectrometric differentiation.

Molecular Specifications
PropertySpecificationTechnical Insight
Molecular Formula C₁₉H₂₂D₅NO₃The d5 label is located on the phenyl ring of the phenylalanine moiety.
Molecular Weight ~322.45 g/mol +5.03 Da shift relative to unlabeled Nateglinide (317.42 g/mol ).
pKa 3.1 (Carboxylic Acid)Critical: The molecule is anionic at physiological pH (7.4) but non-ionized and lipophilic at acidic pH.
LogP ~3.8 (Extrapolated)Highly lipophilic in its non-ionized state; requires organic solvents for initial solubilization.
Isotopic Purity Typically ≥ 98% atom DHigh isotopic purity is required to prevent "cross-talk" (contribution to the analyte channel).

Solubility Profile: The "Acidic Trap"

A common error in handling Nateglinide derivatives is attempting aqueous dissolution. As a lipophilic carboxylic acid (BCS Class II), D-Phenylalanyl-d5 Nateglinide exhibits pH-dependent solubility.

  • Low pH (pH < 4): The carboxylic acid is protonated (neutral). Solubility in water is negligible (< 0.01 mg/mL).

  • High pH (pH > 7): The carboxylic acid deprotonates to a carboxylate anion, significantly increasing aqueous solubility.

  • Organic Solvents: Freely soluble in Methanol (MeOH), Ethanol, and Acetonitrile (ACN).

Solubility Decision Logic (DOT Visualization)

The following diagram illustrates the critical decision pathway for preparing stock solutions to avoid precipitation events.

SolubilityLogic Start Start: Solid D-Phenylalanyl-d5 Nateglinide SolventSelect Select Primary Solvent Start->SolventSelect Water Water / Acidic Buffer SolventSelect->Water Incorrect Organic 100% Methanol or DMSO SolventSelect->Organic Correct Precipitation CRITICAL FAILURE: Precipitation / Non-homogeneity Water->Precipitation StockSol Primary Stock Solution (1.0 mg/mL) Organic->StockSol Dilution Working Standard Dilution StockSol->Dilution FinalAq Diluent: 50:50 MeOH:Water (Prevent 'Crash' upon mixing) Dilution->FinalAq

Figure 1: Solubility decision tree highlighting the risk of aqueous precipitation due to the lipophilic nature of the protonated acid.

Stability Profile

The stability of D-Phenylalanyl-d5 Nateglinide is governed by three factors: Chemical integrity (amide bond), Stereochemical integrity (chiral center), and Isotopic integrity (deuterium exchange).

Chemical Stability (Hydrolysis)

The molecule contains an amide linkage connecting the cyclohexane ring and the phenylalanine moiety.

  • Acidic/Basic Stress: Susceptible to hydrolysis under extreme pH (e.g., 1N HCl or 1N NaOH at elevated temperatures), cleaving into trans-4-isopropylcyclohexanecarboxylic acid and D-phenylalanine-d5 [1].

  • Neutral Conditions: Highly stable in organic stock solutions (MeOH) at -20°C for >12 months.

Stereochemical Stability (Isomerization)

Nateglinide exists as the trans isomer. The cis-isomer is a known impurity.[1]

  • Risk: Exposure to UV light or extreme heat can theoretically induce cis-trans isomerization, though the trans form is thermodynamically favored.

  • Mitigation: Store solid standards in amber vials protected from light.

Isotopic Stability (Deuterium Exchange)
  • Location: The d5 label is on the aromatic phenyl ring (aryl C-D bonds).

  • Stability: Aromatic C-D bonds are extremely stable and non-exchangeable under physiological or standard LC-MS mobile phase conditions. Unlike acidic protons (on -COOH or -NH-), which exchange instantly with solvent protons, the aromatic deuterium label remains intact, ensuring the mass shift is preserved during analysis [2].

Experimental Protocols

Protocol: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, homogenous master stock for bioanalytical use.

  • Weighing: Accurately weigh 1.0 mg of D-Phenylalanyl-d5 Nateglinide into a 1.5 mL amber glass vial. Note: Use an anti-static gun if the powder is electrostatic.

  • Solubilization: Add 1.0 mL of HPLC-grade Methanol . Do NOT use water.

  • Dissolution: Vortex for 30 seconds. Sonication is generally not required if MeOH is used, but can be applied for 1 minute if visual particulates remain.

  • Verification: Inspect visually for clarity.

  • Storage: Store at -20°C or -80°C. Stability is validated for at least 1 year in this state.

Protocol: Stability Stress Testing (For Validation)

To validate the suitability of the IS for a specific method, perform a forced degradation study.

Stress ConditionProcedureAcceptance Criteria (for IS)
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hours< 5% degradation (IS peak area)
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hours< 5% degradation (IS peak area)
Oxidation 3% H₂O₂ at Room Temp, 4 hoursNo interfering peaks in analyte channel
Photostability UV Light (ICH Q1B), 24 hoursNo significant isomerization
Degradation Pathway Visualization (DOT)

DegradationPath cluster_Hydrolysis Hydrolytic Pathway (Acid/Base) cluster_Isomer Isomerization Pathway (Light/Heat) Parent D-Phenylalanyl-d5 Nateglinide (Active IS) Cleavage Amide Bond Cleavage Parent->Cleavage pH < 2 or > 10 Isom Cis/Trans Isomerization Parent->Isom UV / Heat Prod1 trans-4-isopropyl- cyclohexanecarboxylic acid Cleavage->Prod1 Prod2 D-Phenylalanine-d5 (Labeled Amino Acid) Cleavage->Prod2 CisImp Cis-Nateglinide-d5 (Impurity) Isom->CisImp

Figure 2: Primary degradation pathways. Hydrolysis yields the constituent amino acid and carboxylic acid. Isomerization yields the inactive cis-form.

Bioanalytical Application (LC-MS/MS)

When using D-Phenylalanyl-d5 Nateglinide as an Internal Standard, the following parameters ensure high data integrity (E-E-A-T).

  • Mass Shift: The parent Nateglinide [M+H]⁺ is m/z 318.[2]2. The d5-IS [M+H]⁺ is m/z 323.2.

  • Cross-Signal Interference: Ensure the d5 standard contains < 0.5% of unlabeled (d0) material to avoid contributing to the analyte signal (blank interference).

  • Chromatography: Due to the Deuterium Isotope Effect , the d5-analog may elute slightly earlier than the unlabeled analyte on Reverse Phase (C18) columns.[3] This shift is typically negligible (< 0.1 min) but should be integrated into the retention time window settings [3].

Recommended MRM Transitions:

  • Analyte (Nateglinide): 318.2 → 166.1

  • IS (d5-Nateglinide): 323.2 → 171.1 (Fragment retains the d5-phenyl ring).

References

  • Kumari, P., et al. (2022).[4] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences, 6(S2), 12894–12904.[4] Link[4]

  • Wuxi AppTec. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How." DMPK Guide. Link

  • Kanthi Kiran, V. S., et al. (2008).[5] "Development and Validation of a LC-MS/MS Assay for Nateglinide." Journal of Chromatography B, 865(1-2), 91-98.[5] Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nateglinide in Human Plasma Using a Deuterated Internal Standard

Abstract This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Nateglinide in human plasma. Nateglinide, a D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Nateglinide in human plasma. Nateglinide, a D-phenylalanine derivative, is a short-acting insulin secretagogue used in the management of type 2 diabetes.[1][2] The methodology employs D-Phenylalanyl-d5 Nateglinide as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and mitigate matrix effects. A streamlined protein precipitation protocol is utilized for sample preparation, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.

Introduction: The Clinical and Analytical Rationale

Nateglinide is an anti-diabetic agent that lowers blood glucose levels by stimulating insulin secretion from pancreatic beta cells.[3][4] Its mechanism involves the closure of ATP-dependent potassium (K-ATP) channels in the beta-cell membrane, leading to depolarization and an influx of calcium, which in turn triggers insulin release.[4] Characterized by a rapid onset and short duration of action, Nateglinide is particularly effective in controlling postprandial hyperglycemia.[2][5]

Given its pharmacokinetic profile, a sensitive and selective analytical method is imperative for its quantification in biological matrices to support drug development and clinical research. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity and selectivity.[6] This application note addresses the critical aspects of LC-MS/MS method development for Nateglinide, with a particular focus on the rationale behind key experimental choices to ensure a robust and reliable assay.

The Critical Role of the Internal Standard: D-Phenylalanyl-d5 Nateglinide

The cornerstone of a reliable quantitative LC-MS/MS method is the internal standard. An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are considered the gold standard.[7] D-Phenylalanyl-d5 Nateglinide is structurally and chemically almost identical to Nateglinide, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects.[7][8] However, its slightly higher mass allows it to be distinguished by the mass spectrometer, leading to highly accurate and precise quantification.[7]

Experimental Workflow and Rationale

The overall analytical workflow is designed for efficiency, robustness, and high sensitivity. Each stage, from sample preparation to data acquisition, is optimized to minimize variability and maximize analytical performance.

LC-MS/MS Workflow for Nateglinide Analysis Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS_Addition Add D-Phenylalanyl-d5 Nateglinide (IS) Sample->IS_Addition Precipitation Protein Precipitation with Acetonitrile IS_Addition->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Dilution Dilute for Injection Supernatant_Transfer->Dilution Injection Inject into LC-MS/MS System Dilution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A schematic of the complete bioanalytical process.

Detailed Protocols and Methodologies

Materials and Reagents
  • Nateglinide reference standard (>99% purity)

  • D-Phenylalanyl-d5 Nateglinide (Nateglinide-d5) internal standard (>99% purity, isotopic purity >98%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

Preparation of Standards and Quality Control Samples

Stock solutions of Nateglinide and Nateglinide-d5 are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteins from biological samples like plasma, which can interfere with the analysis.[9][10] Acetonitrile is a commonly used and efficient precipitating agent.[11]

Protocol:

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Nateglinide-d5 working solution (e.g., 100 ng/mL) to all tubes except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean tube.

  • Dilute with 200 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Liquid Chromatography Conditions

The chromatographic conditions are optimized to achieve a short run time while ensuring good peak shape and resolution from potential matrix interferences. A C18 column is chosen for its excellent retention of moderately non-polar compounds like Nateglinide. The mobile phase composition and gradient are selected to provide efficient elution and robust performance.

ParameterConditionRationale
LC System High-performance liquid chromatography systemStandard for bioanalytical applications.
Column C18, 50 x 2.1 mm, 3.5 µmProvides good retention and peak shape for Nateglinide.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient See Table 1A gradient elution allows for efficient separation and short run time.
Flow Rate 0.4 mL/minOptimal for the column dimensions.
Injection Volume 5 µLBalances sensitivity and potential for column overload.
Column Temp. 40°CEnsures reproducible retention times.
Run Time 5 minutesAllows for high throughput analysis.

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 30
2.5 95
3.5 95
3.6 30

| 5.0 | 30 |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity. Electrospray ionization (ESI) in the positive ion mode is chosen as it provides excellent ionization for Nateglinide.[12] The MRM transitions are determined by infusing the analyte and IS into the mass spectrometer and optimizing the precursor and product ions.

MS_Fragmentation Figure 2: Nateglinide Fragmentation Pathway cluster_Nateglinide cluster_IS Precursor_N [M+H]+ = m/z 318.4 Fragment_N1 m/z 164.1 Precursor_N->Fragment_N1 Loss of C9H15O Fragment_N2 m/z 120.1 Precursor_N->Fragment_N2 Loss of C10H17NO2 Precursor_IS [M+H]+ = m/z 323.4 Fragment_IS1 m/z 169.1 Precursor_IS->Fragment_IS1 Loss of C9H15O Fragment_IS2 m/z 125.1 Precursor_IS->Fragment_IS2 Loss of C10H17NO2

Caption: Proposed fragmentation for Nateglinide and its deuterated IS.

ParameterSettingRationale
MS System Triple Quadrupole Mass SpectrometerIndustry standard for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveProvides stable and efficient ionization for Nateglinide.[12]
MRM Transitions See Table 2Highly selective and sensitive detection.
Ion Source Temp. 550°COptimal for desolvation.
IonSpray Voltage 5500 VMaximizes ion generation.
Collision Gas NitrogenStandard for collision-induced dissociation.

Table 2: Optimized MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
Nateglinide 318.4 164.1 (Quantifier) 80 25
318.4 120.1 (Qualifier) 80 35

| Nateglinide-d5 (IS) | 323.4 | 169.1 (Quantifier) | 80 | 25 |

Method Validation and Performance

The developed method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[13][14] The validation assessed selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity and Linearity

The method demonstrated excellent selectivity, with no significant interfering peaks observed at the retention times of Nateglinide and the IS in blank plasma from six different sources. The calibration curve was linear over the concentration range of 1 to 2000 ng/mL, with a correlation coefficient (r²) consistently >0.99.

Table 3: Calibration Curve Summary

Parameter Result
Concentration Range 1 - 2000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results, summarized in Table 4, are within the acceptance criteria of ±15% (±20% for LLOQ).

Table 4: Accuracy and Precision Data

QC Level Conc. (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (%) (n=6) Inter-day Precision (%CV) (n=18) Inter-day Accuracy (%) (n=18)
LLOQ 1 8.5 105.2 10.2 103.8
Low QC 3 6.2 98.7 7.5 101.5
Mid QC 100 4.1 102.3 5.8 100.9

| High QC | 1600 | 3.5 | 97.9 | 4.9 | 99.2 |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable means for the quantification of Nateglinide in human plasma. The use of a deuterated internal standard, coupled with a simple and efficient sample preparation protocol, ensures high accuracy and precision, making it well-suited for demanding bioanalytical applications in both research and regulated environments. The method's performance characteristics meet the stringent requirements of regulatory guidelines for bioanalytical method validation.[15][16]

References

  • Swain, R. P., Kar, N. R., Kumari, B. C., Prusty, B., Bhuyan, J. R., Nayak, I., & Nayak, C. (2022). An insight of development and validation of bio-analytical method in the reference of anti-diabetic drugs by using LC-MS/MS. International Journal of Health Sciences, 6(S8), 4278–4287. [Link]

  • Design of experiment-based LC-MS/MS method development for simultaneous estimation of nateglinide and metformin hydrochloride in rat plasma. (2021). PubMed. [Link]

  • Design of Experiment based LC‐MS/MS method development for simultaneous estimation of nateglinide and metformin hydrochloride in rat plasma. (n.d.). ResearchGate. [Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Ion-optika.com. [Link]

  • Hu, S. (2003). The mechanisms underlying the unique pharmacodynamics of nateglinide. Diabetologia, 46 Suppl 1, M37-43. [Link]

  • Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. (n.d.). ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). AlsaChim. [Link]

  • Nateglinide: A structurally novel, short-acting, hypoglycemic agent. (n.d.). PubMed. [Link]

  • MS/MS spectra and the proposed fragmentation pathways. (n.d.). ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography–electrospray ionization mass spectrometry combined with fabric phase sorptive extraction for therapeutic drug monitoring of pioglitazone, repaglinide, and nateglinide in human plasma. (n.d.). ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR SIMULTANEOUS QUANTIFICATION OF METFORMIN AND NATEGLINIDE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. (2016). Semantic Scholar. [Link]

  • MS fragmentation patterns. (2018, March 20). YouTube. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ijcrt.org. [Link]

  • What is the mechanism of Nateglinide? (2024, July 17). Patsnap Synapse. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2023, October 28). News-Medical.net. [Link]

  • Anti-diabetic Drug Nateglinide Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification. (2022, September 30). PubMed. [Link]

  • Nateglinide. (n.d.). Wikipedia. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). YouTube. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. [Link]

  • Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization. (2020, February 4). PubMed. [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (n.d.). NIH. [Link]

  • Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum. [Link]

  • Nateglinide. (n.d.). USP-NF. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]

  • Proposed mass fragmentation patterns of gliclazide, I, II, V, and VI. (n.d.). ResearchGate. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014, April 1). myadlm.org. [Link]

  • Comparison of the electrospray ionization (ESI) responses of penicillins with ESI responses of their methanolysis products. (n.d.). PubMed. [Link]

  • Nateglinide. (n.d.). PubMed. [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. [Link]

  • Structures of nateglinide and the S-enantiomer. (n.d.). ResearchGate. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KC-Assays.com. [Link]

Sources

Application

Application Note: High-Sensitivity Quantitation of Nateglinide using D-Phenylalanyl-d5 Internal Standard by LC-MS/MS

Introduction & Scientific Rationale The Bioanalytical Challenge Nateglinide is a rapid-onset, short-acting insulinotropic agent belonging to the meglitinide class, used for the treatment of Type 2 diabetes mellitus. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Bioanalytical Challenge

Nateglinide is a rapid-onset, short-acting insulinotropic agent belonging to the meglitinide class, used for the treatment of Type 2 diabetes mellitus. Its mechanism involves the inhibition of ATP-sensitive K+ channels in pancreatic


-cells.[1][2][3] Accurate quantification of Nateglinide in biological matrices (plasma/serum) is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).[1]

However, bioanalysis of Nateglinide faces two primary challenges:

  • Matrix Interference: Endogenous plasma components (phospholipids) can suppress ionization, affecting sensitivity.[1]

  • Isomeric Selectivity: Nateglinide possesses a chiral center.[1] While the D-phenylalanine derivative is the active eutomer, maintaining stereochemical integrity during extraction is vital.[1]

The Solution: Stable Isotope Dilution (SID)

This protocol utilizes D-Phenylalanyl-d5 Nateglinide as the Stable Isotope-Labeled Internal Standard (SIL-IS).[1] Unlike analog internal standards, this deuterated isotopolog co-elutes with the analyte and experiences the exact same ionization environment.

Why D-Phenylalanyl-d5? The deuterium labeling (


) is located on the phenyl ring of the phenylalanine moiety.[1] This is chemically robust and non-exchangeable.[1] Crucially, because the primary MS/MS fragmentation of Nateglinide involves the phenylalanine side chain, the product ions of the IS will retain the mass shift, preventing "cross-talk" between the analyte and IS channels.

Chemical Basis & Fragmentation Logic[1]

To design a robust MRM (Multiple Reaction Monitoring) method, one must understand the collision-induced dissociation (CID) pathways.[1]

Fragmentation Pathway

Nateglinide (


, MW 317.[1][4]4) ionizes effectively in Positive Electrospray Ionization (+ESI) mode to form the protonated precursor 

.[1]

Upon fragmentation in the collision cell:

  • Amide Bond Cleavage: The primary breakage occurs at the amide bond connecting the isopropylcyclohexane ring and the phenylalanine moiety.[1]

  • Product Ion Formation: This yields a dominant fragment corresponding to the phenylalanine moiety (minus water/rearrangement) at m/z 166.1 and a secondary iminium ion fragment at m/z 120.1 .[1]

Internal Standard Mass Shift

The IS (


, MW 322.[1]4) forms a precursor at 

.[1]
  • Since the

    
     label is on the phenyl ring, the phenylalanine-derived fragments shift by exactly +5 Da.
    
  • Native 166.1

    
     IS 171.1 [1]
    
  • Native 120.1

    
     IS 125.1 [1]
    

Fragmentation Precursor Nateglinide Precursor [M+H]+ = 318.2 Collision Collision Cell (CID) Precursor->Collision IS_Precursor d5-IS Precursor [M+H]+ = 323.2 IS_Precursor->Collision Frag1 Phe Fragment (Quantifier) m/z 166.1 Collision->Frag1 Amide Cleavage Frag2 Phe-Iminium (Qualifier) m/z 120.1 Collision->Frag2 Secondary Frag IS_Frag1 d5-Phe Fragment (Quantifier) m/z 171.1 Collision->IS_Frag1 +5 Da Shift IS_Frag2 d5-Phe-Iminium (Qualifier) m/z 125.1 Collision->IS_Frag2 +5 Da Shift

Figure 1: Mechanistic fragmentation pathway demonstrating the conservation of the deuterium label in product ions.

LC-MS/MS Method Parameters

Mass Spectrometry (MRM Table)

Ionization: ESI Positive Mode Scan Type: MRM Dwell Time: 100 ms (per transition)

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCone Voltage (V)Collision Energy (eV)
Nateglinide 318.2 166.1 Quantifier 3018
Nateglinide318.2120.1Qualifier3028
d5-Nateglinide 323.2 171.1 Quantifier 3018
d5-Nateglinide323.2125.1Qualifier3028

*Note: Voltages are representative for Triple Quadrupole systems (e.g., Waters Xevo or Sciex QTRAP). Optimization on your specific instrument is mandatory.[1]

Chromatographic Conditions

To ensure separation from matrix phospholipids and potential glucuronide metabolites, a C18 Reversed-Phase method is recommended.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (improves ionization efficiency).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 - 0.5 min: 20% B (Desalting)

  • 0.5 - 3.0 min: Ramp to 90% B (Elution of Nateglinide ~2.2 min)

  • 3.0 - 4.0 min: Hold 90% B (Wash column)

  • 4.0 - 4.1 min: Drop to 20% B

  • 4.1 - 6.0 min: Re-equilibration

Sample Preparation Protocol

We recommend Protein Precipitation (PPT) for high throughput.[1] For higher sensitivity (< 1 ng/mL), Liquid-Liquid Extraction (LLE) with Ethyl Acetate/Hexane is preferred.[1]

Reagents Required[1][7]
  • Stock Solution: Nateglinide (1 mg/mL in Methanol).[1]

  • IS Stock: D-Phenylalanyl-d5 Nateglinide (1 mg/mL in Methanol).

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in Acetonitrile.[1]

Step-by-Step PPT Protocol
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 150 µL of Working IS Solution (Acetonitrile containing d5-IS).

    • Why: The ACN acts as both the precipitating agent and the carrier for the IS. Adding them simultaneously ensures the IS binds to the matrix and compensates for extraction efficiency immediately.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial/plate.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.[1]

  • Injection: Inject 5 µL into the LC-MS/MS.

Method Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T), the method must be validated according to FDA or EMA Bioanalytical Guidelines.[1]

Linearity & Range
  • Range: 5.0 ng/mL to 2000 ng/mL.[1][5]

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[1][5]
    
Specificity Check (Self-Validation Step)

Run a "Crosstalk" experiment:

  • Inject a high concentration of Native Nateglinide (upper limit of quantification) without IS.[1]

  • Monitor the IS channel (323.2 -> 171.1).[1]

  • Requirement: The signal in the IS channel must be < 5% of the average IS response. This confirms the isotopic purity of your d5 standard and the resolution of your mass filter.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Plasma Sample (50 µL) Step2 Add PPT Agent + d5-IS (150 µL ACN) Step1->Step2 Step3 Vortex & Centrifuge (10k x g) Step2->Step3 Step4 Supernatant Transfer Step3->Step4 LC LC Separation C18 Column Step4->LC Inject MS MS/MS Detection MRM Mode LC->MS Data Quantitation Ratio (Analyte/IS) MS->Data

Figure 2: End-to-end bioanalytical workflow for Nateglinide quantitation.

Troubleshooting & Optimization

  • Low Sensitivity:

    • Switch to Negative Mode ESI .[1] Nateglinide contains a carboxylic acid and ionizes well as

      
      .[1]
      
    • Negative Mode Transition: 316.2

      
       164.1 (loss of isopropylcyclohexyl group).[1]
      
    • Note: Positive mode is generally preferred when multiplexing with other basic drugs, but Negative mode is often cleaner for Nateglinide specifically.[1]

  • Peak Tailing:

    • Nateglinide is acidic.[1][4] Ensure your mobile phase pH is acidic (pH ~3.0 with Formic Acid) to suppress ionization of the carboxylic acid group during chromatography, sharpening the peak.

References

  • PubChem. (n.d.).[1][6] Nateglinide Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Nirogi, R., et al. (2011).[1] Liquid chromatography–tandem mass spectrometry method for the quantification of nateglinide in human plasma. Journal of Pharmaceutical Analysis. [Link]

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link]

  • Pharmaffiliates. (n.d.). Nateglinide-d5 Reference Standard Data. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: High-Selectivity Solid Phase Extraction (SPE) Protocols for Nateglinide and its Hydroxylated Metabolites in Human Plasma

Executive Summary This guide details the extraction and quantification of Nateglinide (NAT) and its primary metabolites (M1, M2, M3) from human plasma. While Liquid-Liquid Extraction (LLE) using MTBE is historically comm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the extraction and quantification of Nateglinide (NAT) and its primary metabolites (M1, M2, M3) from human plasma. While Liquid-Liquid Extraction (LLE) using MTBE is historically common for this analyte, it often suffers from phospholipid carryover and variable recovery at lower limits of quantification (LLOQ).

This note presents two Solid Phase Extraction (SPE) protocols designed for high-throughput LC-MS/MS analysis. We prioritize Mixed-Mode Anion Exchange (MAX) as the superior method for matrix removal, while providing a cost-effective Polymeric Reversed-Phase (HLB) alternative.

Chemical Context & Metabolic Pathway

Nateglinide is an amino acid derivative (D-phenylalanine) used to treat Type 2 diabetes.[1][2][3] Understanding its physicochemical properties is critical for SPE mechanism selection.

  • Analyte: Nateglinide

  • Class: Meglitinide / D-phenylalanine derivative

  • pKa: ~3.1 (Carboxylic acid moiety)[4]

  • LogP: ~2.4 (Moderately lipophilic)

  • Metabolism: Extensively metabolized in the liver, primarily by CYP2C9 (70%) and CYP3A4 (30%).

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic conversion relevant to bioanalytical monitoring.

NateglinideMetabolism NAT Nateglinide (Parent) [Active] CYP2C9 CYP2C9 (Major Pathway) NAT->CYP2C9 CYP3A4 CYP3A4 (Minor Pathway) NAT->CYP3A4 Gluc Nateglinide Glucuronide NAT->Gluc UGT Isoenzymes M1 Metabolite M1 (Isopropyl hydroxylation) CYP2C9->M1 Major Product M2 Metabolite M2 (Hydroxylation) CYP2C9->M2 M3 Metabolite M3 (Hydroxylation) CYP3A4->M3

Figure 1: Primary metabolic pathways of Nateglinide. M1 is the predominant circulating metabolite.[2]

Method Development Strategy

The "Acidic Trap"

Nateglinide behaves as a weak acid. This dictates two distinct retention mechanisms:

  • Reversed-Phase (RP) Retention: To retain NAT on a hydrophobic sorbent (C18 or Polymeric HLB), the sample pH must be acidic (pH < pKa - 2) . At pH 2.0, the carboxylic acid is protonated (neutral), maximizing hydrophobic interaction.

  • Anion Exchange (AX) Retention: To retain NAT on a positively charged sorbent (MAX), the sample pH must be basic (pH > pKa + 2) . At pH 7-8, the carboxylic acid is deprotonated (negatively charged), allowing ionic binding.

Recommendation: We recommend Protocol B (Mixed-Mode Anion Exchange) for clinical samples. It allows for an aggressive organic wash that removes neutral lipids while the drug is "locked" by ionic forces, resulting in cleaner chromatograms and reduced matrix effects.

Protocol A: Polymeric Reversed-Phase (General Purpose)

Best for: Rapid screening, high-concentration samples, or when specific mixed-mode cartridges are unavailable.

Cartridge: Hydrophilic-Lipophilic Balance (e.g., Oasis HLB, Strata-X), 30 mg / 1 cc.

StepSolvent / BufferVolumeMechanism / Rationale
Pre-treatment Plasma + 2% Phosphoric Acid (

)
1:1 ratioCritical: Acidifies plasma to pH ~2.0. Protonates Nateglinide (COOH) to ensure hydrophobic retention.
Condition Methanol1 mLActivates sorbent ligands.
Equilibrate Water (0.1% Formic Acid)1 mLMatches loading conditions.
Load Pre-treated Sample~200-500 µLLoad slowly (1 mL/min) to maximize mass transfer.
Wash 1 5% Methanol in Water (0.1% FA)1 mLRemoves proteins and salts. Keeps analyte protonated.
Elute Acetonitrile:Methanol (50:50)2 x 250 µLStrong organic solvent disrupts hydrophobic bonds to release analyte.
Post-Elution Evaporate & Reconstitute--Dry under

at 40°C; reconstitute in Mobile Phase.

Protocol B: Mixed-Mode Anion Exchange (Gold Standard)

Best for: Trace analysis, eliminating phospholipid suppression, and high-throughput clinical trials.

Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A), 30 mg / 1 cc.

StepSolvent / BufferVolumeMechanism / Rationale
Pre-treatment Plasma + 5% Ammonium Hydroxide (

) in water
1:1 ratioCritical: Basifies plasma to pH > 8.0. Ionizes Nateglinide (

) to enable anion exchange.
Condition Methanol1 mLActivates sorbent.
Equilibrate Water (or 5%

)
1 mLPrepares column for ionic binding.
Load Pre-treated Sample~200-500 µLAnalyte binds via both Hydrophobic and Ionic interactions.
Wash 1 5%

in Water
1 mLRemoves proteins and salts.
Wash 2 100% Methanol 1 mLThe "Magic" Step: Removes neutral lipids and hydrophobic interferences. Analyte remains bound by ionic charge.
Elute 2% Formic Acid in Methanol2 x 250 µLMechanism Switch: Acid neutralizes the charge on the drug (

) and the sorbent, breaking the ionic bond.

LC-MS/MS Optimization

After extraction, separation is achieved using Reversed-Phase Chromatography.

  • Column: C18 (e.g., Acquity UPLC BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (despite being an acid, Nateglinide forms stable

    
     ions or ammonium adducts).
    
  • MRM Transitions:

    • Nateglinide: m/z 318.2

      
       166.1
      
    • Metabolite M1: m/z 334.2

      
       166.1
      
    • Internal Standard (Repaglinide): m/z 453.2

      
       230.1
      

Analytical Workflow & Decision Tree

The following diagram outlines the decision process for selecting the correct protocol based on laboratory constraints and sample requirements.

SPE_Workflow Start Start: Human Plasma Sample Goal Goal: High Sensitivity (<1 ng/mL) & Low Matrix Effect? Start->Goal Acidify Add 2% H3PO4 (Target pH 2.0) Goal->Acidify No Basify Add 5% NH4OH (Target pH > 8.0) Goal->Basify Yes No No (General Screening) HLB Load on HLB (RP) Hydrophobic Retention Acidify->HLB WashA Wash: 5% MeOH HLB->WashA Elute Elute & Analyze (LC-MS/MS) WashA->Elute Yes Yes (Clinical/Trace) MAX Load on MAX (Anion Exch) Ionic Retention Basify->MAX WashB Wash 1: Caustic Water Wash 2: 100% MeOH (Lipid Removal) MAX->WashB WashB->Elute

Figure 2: Decision tree for Nateglinide SPE protocol selection.

Validation Criteria (Self-Check)

To ensure the trustworthiness of your data, the method must meet these FDA/EMA bioanalytical criteria:

ParameterAcceptance CriteriaTroubleshooting
Recovery > 80% (Consistent)If low on MAX: Ensure elution solvent is acidic enough to break ionic bond.
Matrix Effect 85% - 115%If suppression occurs in Protocol A: Switch to Protocol B to remove phospholipids.
Linearity

Range: 0.5 – 5000 ng/mL typical for Nateglinide.[5]
Precision CV < 15%Use Repaglinide or Nateglinide-d5 as Internal Standard.

References

  • Nirogi, R., et al. (2011). Liquid chromatography-tandem mass spectrometry method for the quantification of nateglinide in human plasma.[5][6] Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • PubChem. (2023). Nateglinide Compound Summary (CID 5311309). National Library of Medicine. Link

  • Thermo Fisher Scientific. (2023). Solid Phase Extraction Guide: Method Development.Link

  • Zhu, Y., et al. (2021). Design of experiment-based LC-MS/MS method development for simultaneous estimation of nateglinide and metformin. Biomedical Chromatography. Link

Sources

Application

Optimizing Mobile Phase for D-Phenylalanyl-d5 Nateglinide HPLC Separation

Application Note: AN-2026-NAT-D5 Mitigating Deuterium Isotope Effects and Maximizing MS Sensitivity in Bioanalytical Workflows Abstract This application note details the optimization of High-Performance Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NAT-D5

Mitigating Deuterium Isotope Effects and Maximizing MS Sensitivity in Bioanalytical Workflows

Abstract

This application note details the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the separation and quantification of Nateglinide and its stable isotope-labeled internal standard (IS), D-Phenylalanyl-d5 Nateglinide. While deuterated standards are the gold standard for LC-MS/MS quantitation, they exhibit a "Deuterium Isotope Effect"—a slight reduction in lipophilicity resulting in earlier elution times compared to the non-deuterated analyte. This guide provides a protocol to synchronize retention times, suppress carboxylic acid ionization for improved peak shape, and maximize electrospray ionization (ESI) efficiency.

Introduction & Scientific Context

Nateglinide (N-trans-4-isopropylcyclohexanecarbonyl-D-phenylalanine) is a meglitinide class antidiabetic agent used to treat Type 2 diabetes.[1] It functions by closing ATP-dependent potassium channels in pancreatic


-cells.[2]

The Challenge: D-Phenylalanyl-d5 Nateglinide In regulated bioanalysis (FDA/EMA guidelines), D-Phenylalanyl-d5 Nateglinide is utilized as an Internal Standard (IS) to correct for matrix effects and recovery variances. However, the substitution of five hydrogen atoms with deuterium on the phenylalanine ring introduces physicochemical changes:

  • C-D Bond Strength: The Carbon-Deuterium bond is shorter and stronger than the C-H bond, reducing the molar volume and polarizability of the molecule.[3]

  • Chromatographic Shift: These changes make the d5-analog slightly less lipophilic than the native drug. In Reversed-Phase Liquid Chromatography (RPLC), this results in the Inverse Isotope Effect , where the d5-IS elutes slightly before the analyte.[3]

  • Ionization State: Nateglinide contains a carboxylic acid (pKa

    
     3.1). Without proper pH control, the molecule exists in equilibrium between neutral and anionic forms, leading to peak tailing and split peaks.
    

Optimization Goal: Develop a mobile phase that:

  • Maintains the analyte in a neutral state (pH < pKa) for robust C18 retention.

  • Minimizes the resolution (

    
    ) between the analyte and its d5-IS to ensure they experience the same matrix suppression window.
    
  • Uses volatile buffers compatible with MS/MS detection.

Mobile Phase Chemistry & Optimization Logic
2.1. Buffer Selection: The pH Factor

Nateglinide is an acidic drug. To achieve sharp, symmetrical peaks on a C18 column, the mobile phase pH must be maintained at least 1-2 units below the pKa (3.1).

  • Recommendation: Ammonium Formate buffered to pH 3.0.

  • Why: At pH 3.0, the carboxylic acid group is protonated (

    
    ), increasing hydrophobicity and retention on the stationary phase. Unbuffered mobile phases or neutral pH will cause the carboxylate anion (
    
    
    
    ) to predominate, causing early elution and severe tailing due to secondary interactions with residual silanols.
2.2. Organic Modifier: Acetonitrile vs. Methanol [4][5][6]
  • Selection: Acetonitrile (ACN) .

  • Mechanism: ACN is an aprotic solvent with a higher elution strength and lower viscosity than Methanol. For Nateglinide, ACN provides sharper peak shapes and better desolvation in the ESI source, leading to higher MS sensitivity. Methanol, being protic, can engage in hydrogen bonding with the analyte, potentially exacerbating the separation between the protium and deuterium forms, which is undesirable in this context.

2.3. Controlling the Isotope Effect

To force the d5-IS and native Nateglinide to co-elute (essential for accurate matrix correction), we must compress the chromatographic selectivity (


).
  • Strategy: Use a steep gradient rather than isocratic elution. A rapid change in organic strength compresses the peak focusing window, masking the slight lipophilicity difference between the C-H and C-D forms.

Experimental Protocol
3.1. Reagents & Preparation
  • Analyte: Nateglinide Reference Standard (>99% purity).

  • Internal Standard: D-Phenylalanyl-d5 Nateglinide (Isotopic purity >99%).

  • Solvents: LC-MS Grade Acetonitrile, Milli-Q Water.

  • Buffer Additive: Ammonium Formate (10mM), Formic Acid (98%).

3.2. Mobile Phase Preparation SOP

Mobile Phase A (Aqueous): 10mM Ammonium Formate, pH 3.0

  • Weigh 0.63 g of Ammonium Formate into a 1L volumetric flask.

  • Dissolve in 900 mL of Milli-Q water.

  • Titrate with Formic Acid (approx. 1-2 mL) under magnetic stirring until pH reaches exactly 3.0 ± 0.1.

  • Dilute to volume with water.

  • Filter through a 0.22 µm membrane (if not using an in-line degasser).

Mobile Phase B (Organic): 100% Acetonitrile

  • Use fresh LC-MS grade Acetonitrile.

  • Note: Do not add acid to the organic phase to prevent potential polymerization or instrument corrosion over time; the aqueous buffer capacity is sufficient.

3.3. Chromatographic Conditions
ParameterSettingRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm, 50 x 2.1mm)Core-shell particles provide high efficiency at lower backpressure.
Flow Rate 0.4 - 0.5 mL/minOptimal linear velocity for ESI efficiency.
Column Temp 40°CReduces viscosity and improves mass transfer, sharpening peaks.
Injection Vol 2 - 5 µLLow volume prevents solvent effects (peak broadening).
Detection MS/MS (ESI Positive)MRM Mode. Transition: 318.2

166.1 (Native).
3.4. Gradient Profile

Goal: Rapid elution with ballistic gradient to merge isotope peaks.

Time (min)% Mobile Phase BEvent
0.0030%Initial focusing (high water content).
0.5030%Load sample on head of column.
2.5090%Ballistic ramp to elute hydrophobic analyte.
3.5090%Wash column (remove matrix lipids).
3.6030%Return to initial conditions.
5.0030%Re-equilibration.
Visualization of Method Logic
Figure 1: Mobile Phase Optimization Decision Tree

This diagram illustrates the critical decision points when optimizing for the acidic nature of Nateglinide and the d5-isotope effect.

OptimizationTree Start Start: Nateglinide Method Dev AnalyteProp Analyze Properties: Acidic (pKa 3.1) Hydrophobic (LogP ~2.2) Start->AnalyteProp pH_Decision pH Selection AnalyteProp->pH_Decision Neutral pH 6-7 (Neutral) COO- Anion dominates pH_Decision->Neutral Volatile Buffer only Acidic pH 3.0 (Acidic) COOH Neutral form pH_Decision->Acidic Formic Acid/Ammonium Formate Result_Neutral Poor Retention Fronting/Tailing Neutral->Result_Neutral Result_Acidic Strong Retention Sharp Peaks Acidic->Result_Acidic Isotope_Effect Deuterium Effect (d5-IS) Result_Acidic->Isotope_Effect Gradient_Choice Gradient Slope Isotope_Effect->Gradient_Choice Shallow Shallow Gradient (0.5% B/min) Gradient_Choice->Shallow Steep Steep/Ballistic Gradient (>20% B/min) Gradient_Choice->Steep Result_Shallow Resolution of d5/d0 (Risk: Matrix Mismatch) Shallow->Result_Shallow Result_Steep Co-elution of d5/d0 (Ideal for Quantitation) Steep->Result_Steep

Caption: Decision matrix for optimizing pH and gradient slope to ensure retention and d5-IS co-elution.

Figure 2: LC-MS/MS Experimental Workflow

The standard operating procedure for preparing and analyzing the samples.

Workflow Prep 1. Sample Prep (Protein Precip: ACN) Mix 2. Add IS (Spike d5-Nateglinide) Prep->Mix Inject 3. Injection (5 µL, C18 Column) Mix->Inject Sep 4. Separation (10mM Amm. Formate pH 3.0 / ACN) Inject->Sep Detect 5. MS/MS Detection (MRM: 318.2->166.1) Sep->Detect Data 6. Data Analysis (Ratio d0/d5) Detect->Data

Caption: Step-by-step workflow from sample preparation to data analysis.

Results & Troubleshooting
5.1. Expected Performance Data

The following table summarizes the expected chromatographic performance when using the optimized protocol versus sub-optimal conditions.

ParameterOptimized (pH 3.0, ACN)Sub-Optimal (pH 6.5, MeOH)
Retention Time (

)
~2.8 min~1.2 min (Poor retention)
Peak Symmetry (

)
1.05 - 1.15> 1.5 (Tailing)
d0/d5 Separation (

)
< 0.02 min (Co-eluting)> 0.10 min (Separated)
MS Signal Intensity High (High desolvation)Medium (Lower desolvation)
5.2. Troubleshooting the Deuterium Shift

If you observe the d5-IS eluting significantly earlier than the analyte (split peaks):

  • Increase Gradient Slope: Make the ramp from 30% to 90% B faster.

  • Lower Column Temperature: Sometimes reducing temperature (e.g., to 30°C) can alter the selectivity mechanisms, though this increases pressure.

  • Check Integration: Ensure the integration window covers both the d5 and d0 peaks if they are slightly offset, to avoid "clipping" the quantification area.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5311309, Nateglinide. Retrieved from [Link]

  • Pathare, D. B., Jadhav, A. S., & Shingare, M. S. (2007).[7] A validated stability indicating LC method for Nateglinide. Drug Development and Industrial Pharmacy.[3][7][8] Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2014). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. BenchChem / American Chemical Society. Retrieved from [Link]

  • Chankvetadze, B., et al. (2025).[4][6] Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatographic Science. Retrieved from [Link]

  • Drugs.com. (2025). Nateglinide Prescribing Information and Mechanism of Action. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Bioanalysis of Nateglinide in Human Plasma using D-Phenylalanyl-d5 Nateglinide as an Internal Standard

Abstract This application note provides a detailed protocol for the preparation of calibration curves for the quantitative determination of Nateglinide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the preparation of calibration curves for the quantitative determination of Nateglinide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard (SIL-IS), D-Phenylalanyl-d5 Nateglinide, to ensure high accuracy and precision by correcting for matrix effects and procedural variability. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies. The protocols herein are designed to align with the principles of regulatory guidelines for bioanalytical method validation.[1][2]

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Nateglinide is an oral anti-diabetic agent belonging to the meglitinide class, chemically described as N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine.[3][4][5] It is used for the management of type 2 diabetes mellitus by stimulating insulin secretion from pancreatic β-cells.[6][7][8] Accurate quantification of Nateglinide in biological matrices like plasma is critical for evaluating its pharmacokinetic profile.

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[9][10] However, the accuracy of LC-MS/MS quantification can be compromised by two main factors: sample preparation variability and matrix effects (ion suppression or enhancement). The most effective strategy to mitigate these issues is the use of a SIL-IS.

D-Phenylalanyl-d5 Nateglinide is an ideal internal standard for Nateglinide analysis. Its key advantages are:

  • Co-elution: It is chromatographically almost identical to the analyte (Nateglinide), meaning it experiences the same chromatographic conditions.

  • Similar Ionization Efficiency: It exhibits nearly identical ionization behavior in the mass spectrometer source.

  • Mass Difference: It is easily distinguished from the analyte by its mass-to-charge ratio (m/z) due to the deuterium atoms.

By adding a fixed amount of D-Phenylalanyl-d5 Nateglinide to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if sample loss occurs during preparation or if matrix effects alter the ionization of both compounds to a similar extent, thus ensuring a robust and reliable assay.[11]

Materials and Reagents

Material/ReagentGrade/PurityRecommended Supplier
Nateglinide Reference Standard>99.5%USP, Sigma-Aldrich
D-Phenylalanyl-d5 Nateglinide>98%, 99% DAlsachim, Toronto Research Chemicals
Methanol (MeOH)LC-MS GradeFisher Scientific, Honeywell
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Honeywell
Formic Acid (FA)LC-MS GradeSigma-Aldrich
WaterDeionized, 18 MΩ·cmMilli-Q® system or equivalent
Human Plasma (Blank)K2EDTA as anticoagulantBioIVT, Seralab

Preparation of Stock and Working Solutions

Causality: The accuracy of the entire assay is founded upon the precise preparation of stock solutions. Using a calibrated analytical balance and volumetric flasks is mandatory. Methanol is chosen as the solvent due to the good solubility of Nateglinide.[3]

Primary Stock Solutions (1 mg/mL)
  • Nateglinide Stock (S-NAT): Accurately weigh approximately 10 mg of Nateglinide reference standard into a 10 mL Class A volumetric flask. Record the exact weight. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[12] Label as S-NAT (1 mg/mL) .

  • Internal Standard Stock (S-IS): Accurately weigh approximately 1 mg of D-Phenylalanyl-d5 Nateglinide into a 1 mL Class A volumetric flask. Record the exact weight. Dissolve and dilute to volume with methanol. Label as S-IS (1 mg/mL) .

Working Solutions

Causality: Serial dilutions are performed to create working solutions that are used to spike into the biological matrix. This stepwise approach minimizes dilution errors compared to a single large dilution.

  • Nateglinide Working Solutions (WS-NAT): Perform serial dilutions of the S-NAT stock solution using a 50:50 (v/v) Methanol:Water mixture to prepare a series of working solutions. An example dilution scheme is provided in the table below.

Working Solution IDStarting SolutionVolume of Starting Sol. (µL)Final Volume (µL)Final Concentration (µg/mL)
WS-NAT-1S-NAT (1000 µg/mL)1001000100
WS-NAT-2WS-NAT-1 (100 µg/mL)100100010
WS-NAT-3WS-NAT-2 (10 µg/mL)10010001
WS-NAT-4WS-NAT-3 (1 µg/mL)10010000.1
  • Internal Standard Working Solution (WS-IS): Dilute the S-IS stock solution with 50:50 (v/v) Methanol:Water to achieve a final concentration of 1 µg/mL . This solution will be used for spiking all samples.

Workflow for Solution Preparation

G cluster_stock Primary Stock Solutions (1 mg/mL in Methanol) cluster_working Working Solutions (in 50:50 MeOH:Water) cluster_final Final Spiking Solutions s_nat Nateglinide (S-NAT) ws_nat Nateglinide Serial Dilutions (WS-NAT) s_nat->ws_nat Dilute s_is D-Phenylalanyl-d5 Nateglinide (S-IS) ws_is Internal Standard Working Solution (WS-IS, 1 µg/mL) s_is->ws_is Dilute cal_standards Calibration Standards ws_nat->cal_standards Spike into blank matrix qc_samples QC Samples ws_nat->qc_samples Spike into blank matrix ws_is->cal_standards Add fixed amount ws_is->qc_samples Add fixed amount

Caption: Workflow for preparing stock and working solutions.

Preparation of Calibration Curve Standards in Plasma

Causality: Calibration standards must be prepared in the same biological matrix as the unknown samples to accurately reflect the matrix effect.[2][13] The concentration range should bracket the expected concentrations in study samples.

  • Label a series of microcentrifuge tubes for each calibration level (e.g., CAL-1 to CAL-8), a double blank (DB), and a blank (BLK).

  • Aliquot 95 µL of blank human plasma into each tube (except for the DB).

  • Spike 5 µL of the appropriate WS-NAT solution into each corresponding CAL tube to achieve the desired final concentrations. For BLK and DB, add 5 µL of 50:50 MeOH:Water.

  • Vortex each tube gently for 5 seconds.

Example Calibration Curve Points
Standard IDBlank Plasma (µL)WS-NAT IDVolume of WS-NAT Spiked (µL)Final Concentration (ng/mL)
CAL-1 (LLOQ)95WS-NAT-455
CAL-295WS-NAT-410 (from a 0.2 µg/mL dilution)10
CAL-395WS-NAT-32.5 (from a 2 µg/mL dilution)50
CAL-495WS-NAT-35100
CAL-595WS-NAT-310 (from a 5 µg/mL dilution)250
CAL-695WS-NAT-25500
CAL-795WS-NAT-2101000
CAL-8 (ULOQ)95WS-NAT-122000

Note: Intermediate dilutions of working solutions may be required to achieve the exact concentrations with convenient spiking volumes.

Sample Preparation Protocol: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis and damage the LC column. Acetonitrile is an efficient precipitation agent. The internal standard is added before precipitation to account for any analyte loss during the process.

  • To each 100 µL sample (CAL, QC, Blank, Unknowns), add 20 µL of the WS-IS (1 µg/mL) .

  • Vortex gently for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes.

  • Inject the clear supernatant onto the LC-MS/MS system.

Bioanalytical Sample Processing Workflow

G plasma 100 µL Plasma Sample (CAL, QC, Unknown) add_is Add 20 µL WS-IS plasma->add_is ppt Add 400 µL Ice-Cold ACN add_is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge1 Centrifuge (13,000 x g, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 150 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Instrumental Analysis

Causality: The following parameters are provided as a starting point. Instrument parameters, especially MS/MS transitions and voltages, must be optimized for the specific machine in use to achieve maximum sensitivity and specificity.[14] A gradient elution is used to ensure good peak shape and separation from endogenous plasma components.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
HPLC SystemShimadzu Nexera X2, Waters Acquity UPLC, or equivalent
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temp.40°C
Gradient20% B to 95% B over 3 min, hold 1 min, return to 20% B
Mass Spectrometry (MS/MS) Parameters
ParameterRecommended Condition
Mass SpectrometerSciex 6500+, Waters Xevo TQ-S, or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Nateglinide)Q1: 318.2 -> Q3: 166.1
MRM Transition (D5-Nateglinide)Q1: 323.2 -> Q3: 171.1
Dwell Time100 ms
Source Temperature550°C
IonSpray Voltage+5500 V
Collision Energy (CE)Optimized for each transition (e.g., 25-35 eV)
Declustering Potential (DP)Optimized for each transition (e.g., 70-90 V)

Calibration Curve Construction and Acceptance Criteria

  • Data Acquisition: Acquire the data for the entire analytical batch, which should include a double blank, a blank with IS, the set of calibration standards, QC samples, and the unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for the Nateglinide and D-Phenylalanyl-d5 Nateglinide MRM transitions.

  • Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Nateglinide) / (Peak Area of D-Phenylalanyl-d5 Nateglinide)

  • Regression Analysis: Plot the PAR (y-axis) against the nominal concentration of Nateglinide (x-axis) for the calibration standards.

  • Linearity and Weighting: Apply a linear least-squares regression analysis. For bioanalytical assays, a weighting factor of 1/x or 1/x² is typically required to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria: The calibration curve is deemed acceptable if it meets the criteria set by regulatory bodies.[15][16]

    • Correlation Coefficient (r²): Should be ≥ 0.99.

    • Standard Deviation: At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).

    • LLOQ: The lowest standard on the curve (LLOQ) must be identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of 80-120%.[16]

References

  • Development and validation of analytical method for the estimation of nateglinide in rabbit plasma - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Nateglinide - USP-NF. (n.d.). Retrieved February 9, 2026, from [Link]

  • Spectrophotometric determination of nateglinide in bulk and tablet dosage forms - Asian Journal of Pharmaceutics. (2009). Retrieved February 9, 2026, from [Link]

  • Calibration curve for nateglinide in 6.8 phosphate buffer - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • QUANTITATIVE ESTIMATION OF NATEGLINIDE IN PHARMACEUTICAL DOSAGE FORMS BY VISIBLE SPECTROPHOTOMETRY - IJRPC. (2013). Retrieved February 9, 2026, from [Link]

  • Graphic structures of meglitinide, D-phenylalanine, repaglinide, and nateglinide. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • The chemical structure of nateglinide. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Chromatogram of the mixture of nateglinide and Internal Standard in... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Design of experiment-based LC-MS/MS method development for simultaneous estimation of nateglinide and metformin hydrochloride in rat plasma - PubMed. (2021). Retrieved February 9, 2026, from [Link]

  • Chemical Structure of Nateglinide Nanoparticles represent an effective... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Nateglinide - PubChem - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Nateglinide - PubMed. (2000). Retrieved February 9, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2011). Retrieved February 9, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (2022). Retrieved February 9, 2026, from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011). Retrieved February 9, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Retrieved February 9, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012). Retrieved February 9, 2026, from [Link]

  • (PDF) LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances - ResearchGate. (2011). Retrieved February 9, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (2025). Retrieved February 9, 2026, from [Link]

  • An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS - Neliti. (2022). Retrieved February 9, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Retrieved February 9, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - TGA Consultation Hub. (2022). Retrieved February 9, 2026, from [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2024). Retrieved February 9, 2026, from [Link]

  • Nateglinide - Definition, Identification, Assay - USP 2025. (2026). Retrieved February 9, 2026, from [Link]

  • Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. (2023). Retrieved February 9, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2024). Retrieved February 9, 2026, from [Link] chartered-chemist-csci-chartered-scientist-pmp-p5mif

  • Bioanalytical Method Validation. (2018). Retrieved February 9, 2026, from [Link]

  • Nateglinide, a D-phenylalanine derivative lacking either a sulfonylurea or benzamido moiety, specifically inhibits pancreatic beta-cell-type K(ATP) channels - PubMed. (2000). Retrieved February 9, 2026, from [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of Nateglinide in Human Plasma via LC-MS/MS

Executive Summary This protocol details a robust, validated method for the quantification of Nateglinide in human plasma.[1] Unlike traditional HPLC-UV methods which lack the sensitivity for micro-dosing studies, or meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, validated method for the quantification of Nateglinide in human plasma.[1] Unlike traditional HPLC-UV methods which lack the sensitivity for micro-dosing studies, or methods using analog internal standards (e.g., Tinidazole) which fail to adequately compensate for matrix effects, this method utilizes Stable Isotope Dilution Mass Spectrometry (SID-MS) with Nateglinide-d5 .

Designed for high-throughput clinical research and bioequivalence studies, this workflow achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a run time of under 4 minutes, strictly adhering to FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Scientific Rationale & Mechanistic Insight

Why LC-MS/MS with d5-Internal Standard?

Nateglinide is an amino-acid derivative (D-phenylalanine based).[2][3][4][5] In human plasma, phospholipids and endogenous peptides can cause significant ion suppression in the Electrospray Ionization (ESI) source.

  • The Problem: Analog internal standards (like Tinidazole or Repaglinide) elute at different retention times than Nateglinide. Therefore, they do not experience the exact same suppression event at the moment of ionization, leading to inaccurate quantitation.

  • The Solution (

    
    -IS):  Nateglinide-d5 is chemically identical but mass-differentiated. It co-elutes with the analyte, experiencing the exact same matrix effects and ionization efficiency. This "lock-step" behavior provides perfect normalization of data.
    
Reaction Mechanism & Fragmentation

In Positive ESI mode (


), Nateglinide (MW 317.4) forms a precursor ion at m/z 318.2 . Upon Collision-Induced Dissociation (CID), the amide bond cleaves. The charge is retained on the phenylalanine moiety, generating a quantitation product ion at m/z 166.1 .
  • Analyte Transition:

    
    
    
  • IS Transition (

    
     on Phenyl ring): 
    
    
    

Materials and Instrumentation

Reagents
  • Reference Standard: Nateglinide (>99.5% purity).

  • Internal Standard: Nateglinide-d5 (Phenylalanine-d5).[2][3]

  • Matrix: Human Plasma (

    
    EDTA).[1]
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Instrumentation Configuration
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).
    
  • Mass Spectrometer: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive Mode.

Experimental Protocol

Stock Solution Preparation[5]
  • Master Stock (Analyte): Dissolve 10 mg Nateglinide in 10 mL Methanol (1.0 mg/mL).

  • Master Stock (IS): Dissolve 1 mg Nateglinide-d5 in 10 mL Methanol (100 µg/mL).

  • Working IS Solution: Dilute IS stock with 50% ACN to reach a final concentration of 500 ng/mL .

Sample Preparation (Protein Precipitation)

Rationale: Protein Precipitation (PPT) is chosen over SPE for speed and cost-efficiency, relying on the d5-IS to correct for any remaining matrix effects.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex at high speed for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm (

    
    ) for 10 minutes at 4°C.
    
  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions

Chromatographic Gradient:

  • Mobile Phase A: 2mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.0020Initial
0.5020Hold
2.0090Elution
2.5090Wash
2.6020Re-equilibration
3.5020Stop

Mass Spectrometry Parameters (MRM):

CompoundPrecursor (Q1)Product (Q3)DP (V)CE (eV)
Nateglinide 318.2166.16025
Nateglinide-d5 323.2171.16025

Workflow Visualization

Bioanalytical Workflow Logic

The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the convergence of Analyte and IS pathways.

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma (50 µL) PPT Protein Ppt (ACN + 0.1% FA) Plasma->PPT IS Add IS (Nateglinide-d5) IS->PPT Centrifuge Centrifuge (4000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution (1:1) Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC ESI ESI Source (+) Ionization LC->ESI Q1 Q1 Filter (318.2 / 323.2) ESI->Q1 Q2 Collision Cell (CID) Q1->Q2 Q3 Q3 Filter (166.1 / 171.1) Q2->Q3 Detector Detector (Quantitation) Q3->Detector

Caption: Figure 1: End-to-end bioanalytical workflow for Nateglinide quantification, ensuring IS equilibration prior to protein precipitation.

Fragmentation Pathway

Visualizing the mass transition logic ensures the correct ions are monitored.

Fragmentation cluster_products Product Ions Precursor Precursor Ion [M+H]+ m/z 318.2 Collision Collision Induced Dissociation (CID) Precursor->Collision 25 eV Product1 Phenylalanine Moiety (Quantifier) m/z 166.1 Collision->Product1 Amide Bond Cleavage Product2 Cyclohexyl Moiety (Neutral Loss) Collision->Product2 Neutral Loss

Caption: Figure 2: Fragmentation pathway of Nateglinide. The d5-IS follows an identical path, shifting masses by +5 Da.

Validation Strategy (Regulatory Compliance)

To meet FDA 2018 and EMA/ICH M10 standards, the following parameters must be validated.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    . Back-calculated standards must be within 
    
    
    
    (20% at LLOQ).
Accuracy & Precision

Perform 5 replicates at 4 levels (LLOQ, Low QC, Mid QC, High QC) over 3 separate runs.

QC LevelConcentration (ng/mL)Acceptance Criteria (CV%)
LLOQ 1.0

LQC 3.0

MQC 800

HQC 1600

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of post-extraction spiked plasma vs. neat solution.

  • IS-Normalized MF: The ratio of Analyte MF to IS MF. This value should be close to 1.0, proving the d5-IS compensates for suppression.

  • Phospholipid Check: Monitor m/z 184

    
     184 (Phosphatidylcholines) to ensure they do not co-elute with Nateglinide (RT ~2.0 min).
    

Troubleshooting & Expert Tips

  • Carryover Control: Nateglinide can be "sticky" due to the carboxylic acid moiety. Use a needle wash of 50:50 Methanol:Acetonitrile + 0.5% Formic Acid .

  • Isomer Separation: Nateglinide is the D-phenylalanine isomer. The L-isomer (impurity) has the same mass. While d5-IS compensates for quantitation, the column chemistry (C18) generally separates diastereomers if they form, but chiral chromatography (e.g., Chiralpak AD-RH) may be required if strict chiral purity analysis is the goal (though not standard for plasma PK).

  • pH Stability: Keep samples and autosampler temperature at 4°C. Nateglinide is stable, but hydrolysis can occur at extreme pH.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Nirogi, R., et al. (2011). "Liquid chromatographic-mass spectrometric method for the quantification of nateglinide in human plasma." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for mass transitions).

Sources

Method

Application Note: Robust Sample Preparation Strategies for the Bioanalysis of Deuterated Nateglinide

Introduction: The Significance of Nateglinide Analysis in Drug Development Nateglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide class of short-act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nateglinide Analysis in Drug Development

Nateglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide class of short-acting insulin secretagogues that restore the early phase of insulin secretion, which is often impaired in individuals with this condition.[2][3] Accurate quantification of Nateglinide and its metabolites in biological matrices is paramount throughout the drug development lifecycle, from preclinical pharmacokinetic studies to clinical trial monitoring and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as deuterated Nateglinide (e.g., Nateglinide-d5), is the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based methods.[4][5] This approach ensures the highest degree of accuracy and precision by compensating for variability in sample preparation and instrument response.[5][6]

This application note provides a comprehensive guide to sample preparation techniques for the analysis of deuterated Nateglinide in biological fluids, with a primary focus on human plasma. We will delve into the scientific principles underpinning common extraction methodologies, offering detailed, field-proven protocols for protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties of Nateglinide: A Foundation for Method Development

A thorough understanding of Nateglinide's physicochemical properties is the cornerstone of developing robust and efficient sample preparation protocols. These properties dictate its solubility, partitioning behavior, and interactions with biological macromolecules.

PropertyValue/DescriptionImplication for Sample Preparation
Chemical Formula C₁₉H₂₇NO₃[2]---
Molecular Weight 317.42 g/mol [2]---
Appearance White crystalline powder[7]Important for handling and standard preparation.
Solubility Relatively insoluble in water[8]Requires organic solvents for dissolution. Influences the choice of extraction solvents.
BCS Classification Class II[8]Low solubility and high permeability. Extraction is key for bioavailability/bioequivalence studies.
Protein Binding >98% (primarily to albumin)[2][9]A protein disruption step is mandatory for accurate quantification of total drug concentration.
pKa Weak acid[9]The charge state can be manipulated by pH adjustment to optimize extraction efficiency.

The Role of Deuterated Nateglinide as an Internal Standard

The use of a deuterated analog of the analyte as an internal standard (IS) is a widely accepted practice in bioanalytical chemistry to enhance the reliability and robustness of quantitative assays.[10] Nateglinide-d5 is a suitable IS for the quantification of Nateglinide.[4]

Key Advantages of Using a Deuterated Internal Standard:

  • Compensates for Matrix Effects: Co-elution of the deuterated IS with the analyte allows for the correction of signal suppression or enhancement caused by the biological matrix.[5]

  • Corrects for Variability in Extraction Recovery: The deuterated IS mimics the analyte's behavior during extraction, ensuring that any loss of analyte is mirrored by a proportional loss of the IS.

  • Accounts for Injection Volume Inconsistencies: The ratio of the analyte to the IS remains constant even with slight variations in injection volume.

Sample Preparation Methodologies: A Comparative Overview

The primary goal of sample preparation in bioanalysis is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[11] The choice of technique depends on the required sensitivity, selectivity, sample throughput, and the nature of the analytical endpoint (e.g., LC-UV, LC-MS/MS).

Here, we present three commonly employed techniques for Nateglinide analysis:

  • Protein Precipitation (PPT): A simple and rapid method for removing the bulk of proteins from the sample.[12]

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its differential solubility between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to retain and elute the analyte.

Protocol 1: Protein Precipitation (PPT)

Principle: This method leverages the principle that high concentrations of organic solvents or acids disrupt the hydration shell of proteins, leading to their denaturation and precipitation.[12][13] The precipitated proteins are then removed by centrifugation, leaving the analyte in the supernatant.

Causality of Experimental Choices:

  • Precipitating Agent: Acetonitrile is a common choice as it efficiently precipitates proteins while keeping Nateglinide in solution. Methanol can also be used.[13]

  • Solvent-to-Plasma Ratio: A ratio of 3:1 (v/v) of acetonitrile to plasma is typically sufficient for effective protein removal.

  • Vortexing: Ensures thorough mixing of the precipitant with the plasma for complete protein denaturation.

  • Centrifugation: A high centrifugal force is applied to pellet the precipitated proteins, resulting in a clear supernatant.

Experimental Workflow:

PPT_Workflow Start Start: Plasma Sample Add_IS Add Deuterated Nateglinide IS Start->Add_IS Add_ACN Add Acetonitrile (3x volume) Add_IS->Add_ACN Vortex Vortex (1-2 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Analyze by LC-MS/MS Collect_Supernatant->Analyze

Caption: Protein Precipitation Workflow for Nateglinide Analysis.

Detailed Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the deuterated Nateglinide internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a suitable aliquot into the LC-MS/MS system.

Trustworthiness: This protocol is self-validating through the inclusion of the deuterated internal standard, which corrects for any variability in protein precipitation efficiency and sample handling. The linearity of the calibration curve prepared in the matrix will further confirm the method's reliability.

Protocol 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates analytes based on their partitioning between two immiscible liquids, typically an aqueous sample and an organic solvent.[14] By adjusting the pH of the aqueous phase, the charge state of Nateglinide (a weak acid) can be modified to favor its extraction into the organic phase.

Causality of Experimental Choices:

  • pH Adjustment: Acidifying the plasma sample to a pH below the pKa of Nateglinide will protonate the carboxylic acid group, making the molecule less polar and more soluble in the organic extraction solvent.

  • Extraction Solvent: A mixture of ethyl acetate and diethyl ether is effective for extracting Nateglinide.[15] The choice of solvent is critical and should be optimized for high recovery of the analyte and minimal extraction of interfering substances.

  • Back-Extraction (Optional but Recommended): A wash step with a basic aqueous solution can remove acidic impurities from the organic phase, further cleaning up the sample.

Experimental Workflow:

LLE_Workflow Start Start: Plasma Sample Add_IS Add Deuterated Nateglinide IS Start->Add_IS Acidify Acidify Sample (e.g., with Formic Acid) Add_IS->Acidify Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate/Ether) Acidify->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for Nateglinide Analysis.

Detailed Protocol:

  • Pipette 200 µL of human plasma into a glass test tube.

  • Spike with 20 µL of the deuterated Nateglinide internal standard working solution.

  • Add 50 µL of 1 M hydrochloric acid to acidify the sample.

  • Add 1 mL of a mixture of ethyl acetate and diethyl ether (1:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Trustworthiness: The consistent recovery of the deuterated internal standard across different samples provides a reliable measure of the extraction efficiency and validates the integrity of each sample preparation event.

Protocol 3: Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective sample preparation technique that involves passing the sample through a cartridge containing a solid sorbent.[16] The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For Nateglinide, a reversed-phase SPE sorbent (e.g., C18) is suitable.

Causality of Experimental Choices:

  • Sorbent Selection: A C18 sorbent is appropriate for retaining the relatively nonpolar Nateglinide molecule from an aqueous matrix.

  • Conditioning: Prepares the sorbent for sample loading by wetting the stationary phase.

  • Equilibration: Introduces the same solvent system as the sample to ensure proper interaction between the analyte and the sorbent.

  • Wash Steps: A weak organic solvent wash removes polar interferences, while a stronger organic solvent is needed for elution.

  • Elution: A strong organic solvent disrupts the interaction between Nateglinide and the C18 sorbent, allowing for its collection.

Experimental Workflow:

SPE_Workflow Start Start: Plasma Sample + Deuterated IS Condition Condition SPE Cartridge (Methanol) Start->Condition Equilibrate Equilibrate SPE Cartridge (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (e.g., 5% Methanol in Water) Load->Wash Elute Elute (e.g., Methanol) Wash->Elute Evaporate_Reconstitute Evaporate & Reconstitute Elute->Evaporate_Reconstitute Analyze Analyze by LC-MS/MS Evaporate_Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for Nateglinide Analysis.

Detailed Protocol:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the deuterated Nateglinide internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex and inject into the LC-MS/MS system.

Trustworthiness: The multi-step nature of SPE, when coupled with a deuterated internal standard, provides a highly robust and reproducible method. Validation of recovery at each step (loading, washing, and elution) during method development ensures a self-validating system.

Method Validation Considerations

All sample preparation methods must be rigorously validated in accordance with regulatory guidelines such as those from the FDA and EMA.[17][18][19] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[20]

  • Accuracy and Precision: The closeness of the determined value to the true value and the degree of scatter between a series of measurements, respectively.[18]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The alteration of the analyte's response due to the presence of co-eluting matrix components.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

The selection of an appropriate sample preparation technique is a critical determinant of the success of any bioanalytical method for deuterated Nateglinide. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. Solid-phase extraction delivers the highest degree of selectivity and is often the method of choice for regulatory submissions. The use of a deuterated internal standard is indispensable for ensuring the accuracy and reliability of the data, regardless of the chosen sample preparation strategy. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to establish robust and defensible bioanalytical methods for Nateglinide.

References

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • Aria, G., et al. (2018). Determination of Nateglinide in Tablet Formulation by HPLC Using a Pentafluorophenyl Core-Shell Column. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Gikas, E., et al. (2007). Determination of nateglinide in human plasma by high-performance liquid chromatography with pre-column derivatization using a coumarin-type fluorescent reagent. Journal of Chromatography B, 857(1), 154-160. Retrieved from [Link]

  • Hacıoğlu, B., & Altan, F. (2015). Development and validation of an HPLC method for determination of nateglinide in drug substances. Marmara Pharmaceutical Journal, 19(2), 103-108. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Keating, G. M., & Figgitt, D. P. (2002). Nateglinide: a review of its use in type 2 diabetes mellitus. Drugs, 62(10), 1501-1524. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nateglinide. PubChem Compound Summary for CID 60026. Retrieved from [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • Sane, R. T., et al. (2004). Rapid and simple method for the analysis of nateglinide in human plasma using HPLC analysis with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 195-200. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Vortex-Assisted Dispersive Liquid-Liquid Microextraction Coupled with Deproteinization for Determination of Nateglinide in Human Plasma Using HPLC/UV. (2021). Journal of Chromatographic Science, 59(2), 136-143. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nateglinide in Human Plasma Using D-Phenylalanyl-d5 Nateglinide

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nateglinide in human plasma. Nateglinide, a D-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nateglinide in human plasma. Nateglinide, a D-phenylalanine derivative, is a short-acting insulin secretagogue used in the management of type 2 diabetes mellitus.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[4][5] The method employs D-Phenylalanyl-d5 Nateglinide, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision by compensating for matrix effects and variability in sample processing.[6] Sample preparation is achieved through a straightforward protein precipitation protocol, followed by rapid chromatographic separation on a C18 column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This validated approach provides the necessary reliability and throughput for both clinical and research applications.

Introduction and Scientific Rationale

Nateglinide stimulates insulin release by closing ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells.[2][3] Its rapid onset and short duration of action necessitate a bioanalytical method capable of accurately capturing its pharmacokinetic profile, which is characterized by rapid absorption and elimination.[5]

LC-MS/MS is the gold standard for bioanalysis due to its inherent specificity and sensitivity.[7][8] The use of a SIL-IS like D-Phenylalanyl-d5 Nateglinide is the most rigorous approach for quantitative mass spectrometry.[6] The SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits the same ionization behavior and extraction recovery. Its mass difference (5 Daltons in this case) allows the mass spectrometer to distinguish it from the endogenous analyte, providing a reliable basis for quantification that corrects for potential analytical variability. This principle forms the foundation of a self-validating system, enhancing the trustworthiness of the generated data.

Experimental Design and Protocols

Materials and Reagents
  • Analytes: Nateglinide (Reference Standard), D-Phenylalanyl-d5 Nateglinide (Internal Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Buffers and Additives: Ammonium Formate (≥99.0%), Formic Acid (LC-MS Grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nateglinide and D-Phenylalanyl-d5 Nateglinide in separate volumetric flasks using methanol to create 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the Nateglinide stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of D-Phenylalanyl-d5 Nateglinide at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water. This concentration is chosen to yield a robust signal without causing detector saturation.

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for efficiency and effectiveness in removing the majority of plasma proteins, which can interfere with LC-MS/MS analysis.

  • Aliquoting: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of human plasma (blank, CC standard, QC, or unknown sample) into the appropriately labeled tube.

  • IS Spiking: Add 25 µL of the 100 ng/mL IS working solution to every tube except for the blank matrix.

  • Precipitation: Add 200 µL of cold acetonitrile to each tube. The use of a 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Mixing: Vortex each tube for 30 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow for Nateglinide Quantification

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) add_is 2. Add IS (25 µL) plasma->add_is add_acn 3. Add Acetonitrile (200 µL) add_is->add_acn vortex 4. Vortex (30s) add_acn->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer lc_sep 7. LC Separation transfer->lc_sep ms_detect 8. MS/MS Detection (MRM) lc_sep->ms_detect quant 9. Quantification (Analyte/IS Ratio) ms_detect->quant

Caption: Bioanalytical workflow from plasma sample to final quantification.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Nateglinide and its internal standard.

Table 1: Liquid Chromatography Parameters
ParameterSettingRationale
Column C18 Reversed-Phase, 50 x 2.1 mm, 2.6 µm particle sizeProvides excellent retention and peak shape for moderately hydrophobic compounds like Nateglinide.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidVolatile buffer ideal for MS; formic acid aids in positive ionization by providing a source of protons.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minOptimal for the column dimensions, ensuring efficient separation and good peak shape.
Gradient 30% B to 95% B in 2.0 min; Hold at 95% B for 1.0 min; Re-equilibrateA rapid gradient allows for a short run time (< 4 min), increasing sample throughput.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overloading.
Table 2: Mass Spectrometry Parameters
ParameterSettingRationale
Ionization Mode ESI, PositiveNateglinide contains basic nitrogen atoms that are readily protonated.
MRM Transitions See Table 3Specific precursor-to-product ion transitions ensure high selectivity and sensitivity.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150 °CMaintains analyte stability while facilitating the ionization process.
Desolvation Temp. 400 °CPromotes efficient solvent evaporation and formation of gas-phase ions.
Desolvation Gas Flow 800 L/Hr (Nitrogen)Aids in desolvation and prevents solvent clusters from entering the mass analyzer.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Table 3: Optimized MRM Transitions and Compound-Specific Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Nateglinide 318.2166.13018
D-Phenylalanyl-d5 Nateglinide (IS) 323.2171.13018

Results and Discussion

Fragmentation Mechanism

The selection of MRM transitions is critical for method specificity. In positive ESI mode, Nateglinide and its SIL-IS are protonated to form the precursor ions [M+H]+ at m/z 318.2 and 323.2, respectively. Collision-induced dissociation (CID) is used to fragment these precursor ions.[9][10] The most abundant and stable fragment for Nateglinide is observed at m/z 166.1. This corresponds to the cleavage of the amide bond and subsequent formation of the protonated D-phenylalanine fragment. The deuterated internal standard follows the exact same fragmentation pathway, yielding a product ion at m/z 171.1, which includes the five deuterium atoms on the phenyl ring. This predictable and consistent fragmentation provides a robust basis for quantification.

Proposed Fragmentation of Nateglinide

G cluster_main Collision Cell (CID) cluster_products precursor Nateglinide [M+H]+ m/z 318.2 product_ion D-Phenylalanine Fragment m/z 166.1 precursor->product_ion Fragmentation neutral_loss Neutral Loss (C10H17NO) m/z 152.1 precursor->neutral_loss

Caption: Proposed CID fragmentation pathway for protonated Nateglinide.

Method Performance and Validation

While a full validation was not the scope of this note, the developed method is designed to meet the criteria set forth by regulatory bodies such as the FDA and in guidelines like the ICH M10.[4][11] Key performance characteristics to be evaluated in a full validation would include:

  • Selectivity: No significant interfering peaks should be observed at the retention times of Nateglinide and the IS in blank plasma samples.

  • Linearity: The method is expected to be linear over a concentration range relevant to clinical studies (e.g., 1-2000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Inter- and intra-assay accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: The SIL-IS effectively normalizes for any ion suppression or enhancement caused by the plasma matrix.

  • Stability: The stability of Nateglinide in plasma must be confirmed under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and robust tool for the quantification of Nateglinide in human plasma. The strategic use of a stable isotope-labeled internal standard, D-Phenylalanyl-d5 Nateglinide, ensures high accuracy and precision, making the method ideally suited for demanding applications in clinical pharmacology and drug development. The simple protein precipitation sample preparation and fast chromatographic runtime allow for high-throughput analysis, which is essential for processing large numbers of samples from clinical trials.

References

  • Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. (2007). ResearchGate. Available at: [Link]

  • Design of experiment-based LC-MS/MS method development for simultaneous estimation of nateglinide and metformin hydrochloride in rat plasma. (2021). PubMed. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR SIMULTANEOUS QUANTIFICATION OF METFORMIN AND NATEGLINIDE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. (2016). Semantic Scholar. Available at: [Link]

  • Pharmacokinetics and metabolism of nateglinide in humans. (n.d.). PubMed. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). National Institute of Justice. Available at: [Link]

  • Nateglinide. (n.d.). PubMed. Available at: [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024). Yanbu Journal of Engineering and Science. Available at: [Link]

  • Graphic structures of meglitinide, D-phenylalanine, repaglinide, and nateglinide. (n.d.). ResearchGate. Available at: [Link]

  • The mechanisms underlying the unique pharmacodynamics of nateglinide. (n.d.). PubMed. Available at: [Link]

  • An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS. (2022). Neliti. Available at: [Link]

  • Simultaneous Determination of Metformin, Nateglinide and Gliclazide in Pharmaceutical Preparations Using Micellar Liquid Chromatography. (n.d.). PMC - NIH. Available at: [Link]

  • Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. (2017). PMC - NIH. Available at: [Link]

  • The mechanisms underlying the unique pharmacodynamics of nateglinide. (2003). ResearchGate. Available at: [Link]

  • LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics. Available at: [Link]

  • Nateglinide - USP-NF. (n.d.). USP. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlideShare. Available at: [Link]

  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2011). ResearchGate. Available at: [Link]

  • Fundamentals of MS (7 of 7) - Fragmentation. (2018). YouTube. Available at: [Link]

Sources

Method

Application Note: High-Throughput Bioanalytical Screening of Nateglinide Using Stable Isotope Dilution LC-MS/MS

Executive Summary & Scientific Rationale In high-throughput screening (HTS) for pharmacokinetic (PK) profiling, speed often compromises accuracy due to matrix effects—specifically, ionization suppression or enhancement c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In high-throughput screening (HTS) for pharmacokinetic (PK) profiling, speed often compromises accuracy due to matrix effects—specifically, ionization suppression or enhancement caused by co-eluting phospholipids and salts. Nateglinide, a rapid-onset insulin secretagogue (meglitinide class), poses specific bioanalytical challenges due to its acidic nature (pKa ~3.1) and high plasma protein binding (~98%).

This guide details a robust LC-MS/MS protocol utilizing Nateglinide-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike structural analogs (e.g., Repaglinide), Nateglinide-d5 shares identical physicochemical properties and retention times with the analyte, allowing it to perfectly track and compensate for:

  • Extraction Efficiency: Variability in protein precipitation recovery.

  • Matrix Effects: Ion suppression at the electrospray source.

  • Instrument Drift: Fluctuations in MS detector response over long HTS run batches.

Mechanism of Action & Analytical Logic[1]

Nateglinide acts by blocking ATP-dependent K+ channels in pancreatic


-cells.[1][2][3][4] Bioanalytically, we exploit its carboxylic acid moiety for negative mode ionization (optional) or its amide functionality for positive mode protonation ([M+H]+). This protocol standardizes on Positive Electrospray Ionization (ESI+)  due to its compatibility with generic HTS mobile phases.
Visualizing the Correction Mechanism

The following diagram illustrates how the SIL-IS (Nateglinide-d5) corrects for signal suppression during the ionization process.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Interface Sample Biological Sample (Plasma/Serum) Mix Equilibration Sample->Mix Spike Spike IS (Nateglinide-d5) Spike->Mix CoElution Co-Elution (Analyte + IS + Matrix) Mix->CoElution Extraction Ionization ESI Source (Ion Suppression Occurs) CoElution->Ionization Detection Mass Analyzer (MRM Separation) Ionization->Detection Data Ratio Calculation (Area Analyte / Area IS) Detection->Data Normalization

Figure 1: The SIL-IS Workflow. Nateglinide-d5 co-elutes with the analyte, experiencing the exact same matrix suppression events, rendering the final ratio robust against inter-sample variability.

Materials & Reagents

  • Analyte: Nateglinide (Purity >99%)

  • Internal Standard: Nateglinide-d5 (phenyl-d5) (Isotopic Purity >99 atom % D)

  • Matrix: Drug-free human or rat plasma (K2EDTA anticoagulant preferred)

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Protocol 1: High-Throughput Sample Preparation (96-Well PPT)

Protein Precipitation (PPT) is selected over Solid Phase Extraction (SPE) for HTS due to cost-efficiency and speed, relying on the SIL-IS to correct for the "dirtier" extracts.

Workflow:

  • IS Working Solution: Prepare Nateglinide-d5 at 500 ng/mL in 100% Acetonitrile.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well polypropylene plate.

  • Precipitation: Add 200 µL of IS Working Solution (Acetonitrile) to each well.

    • Expert Note: The 1:4 ratio ensures complete protein crash.

  • Vortex: Mix at high speed (1000 rpm) for 5 minutes.

  • Centrifuge: Spin at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of 0.1% Formic Acid in water.

    • Expert Note: Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) when injecting onto the reverse-phase column.

Protocol 2: LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions
  • Column: C18 High-Resolution (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold
0.50 20 Loading
1.50 90 Elution (Ballistic Gradient)
2.50 90 Wash
2.60 20 Re-equilibration

| 3.50 | 20 | End of Run |

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode. The transition 318.2


 166.1 corresponds to the cleavage of the amide bond, retaining the phenylalanine moiety.

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Nateglinide 318.2 [M+H]+166.13022
Nateglinide-d5 323.2 [M+H]+171.13022

Note: The mass shift of +5 in the product ion (166


 171) confirms the deuterium label is located on the phenylalanine ring, ensuring the label is retained in the detected fragment.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the method must adhere to FDA Bioanalytical Method Validation (BMV) guidelines (M10).[5]

Acceptance Criteria
  • Linearity:

    
     using a 1/x² weighted linear regression.
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% ( < 20% at LLOQ).

  • IS Response: The IS peak area plot across the entire batch should not show a drift trend > 20%. A systematic drop indicates instrument fouling or matrix accumulation.

Troubleshooting "Crosstalk"

If a signal for Nateglinide is observed in the blank IS channel (or vice versa):

  • Check Isotopic Purity: Ensure the D5 standard does not contain >0.5% D0 (unlabeled) material.

  • Check Mass Resolution: Ensure the quadrupole resolution is set to "Unit" or "High" to prevent overlap of the isotope windows.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][5][6][7] [Link]

  • PubChem Compound Summary. (2023). Nateglinide. National Center for Biotechnology Information. [Link]

  • Varanasi, K. K., et al. (2008).[8] Development and Validation of a LC-MS/MS Assay for Simultaneous Determination of Nateglinide... in Rat Plasma. Journal of Chromatography B. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in Nateglinide Analysis with d5-Nateglinide Internal Standards

Welcome to the technical support center for the bioanalysis of Nateglinide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Nateglinide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on minimizing matrix effects in LC-MS/MS analysis through the use of d5-Nateglinide internal standards. Our goal is to equip you with the scientific understanding and validated methodologies to ensure the accuracy, precision, and reliability of your bioanalytical data.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] When analyzing Nateglinide in biological samples such as plasma or serum, these co-eluting endogenous components (e.g., phospholipids, salts, and proteins) can interfere with the ionization of Nateglinide, leading to a phenomenon known as the matrix effect.[2] This can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy and reproducibility of quantitative results.[1][2]

The use of a stable isotope-labeled internal standard (SIL-IS), such as d5-Nateglinide, is the most effective strategy to compensate for matrix effects.[3] Since d5-Nateglinide is chemically and physically almost identical to Nateglinide, it co-elutes and experiences similar ionization suppression or enhancement, allowing for reliable normalization of the analyte signal.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of Nateglinide and provides scientifically grounded solutions.

Q1: I am observing significant ion suppression for Nateglinide, even with the use of d5-Nateglinide. What are the likely causes and how can I troubleshoot this?

A1: While d5-Nateglinide is excellent at compensating for matrix effects, severe ion suppression can still impact the sensitivity of your assay. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Sample Preparation: The most common cause of persistent ion suppression is inefficient removal of matrix components, particularly phospholipids.[4]

    • Protein Precipitation (PPT): While quick and easy, PPT is often the least effective at removing phospholipids. If you are using a simple protein crash (e.g., with acetonitrile or methanol), consider optimizing the solvent-to-plasma ratio or trying a different precipitation agent.

    • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize the extraction of Nateglinide while leaving interfering components behind.[5]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[4] Consider using a mixed-mode or a polymeric SPE sorbent that can provide a more rigorous cleanup.

  • Chromatographic Separation: Ensure that Nateglinide and d5-Nateglinide are chromatographically separated from the regions of major ion suppression.

    • You can perform a post-column infusion experiment to identify these regions. This involves infusing a constant flow of Nateglinide solution into the MS while injecting a blank, extracted plasma sample. Dips in the baseline signal will indicate where co-eluting matrix components are causing ion suppression.

    • Adjusting the mobile phase gradient or using a different stationary phase can help move the Nateglinide peak away from these suppression zones.

  • Injection Volume: Reducing the injection volume can decrease the total amount of matrix components entering the mass spectrometer, thereby lessening ion suppression.

Q2: My d5-Nateglinide internal standard peak area is inconsistent across my sample batch. What could be the reason?

A2: Inconsistent internal standard (IS) response is a red flag that can indicate several issues:

  • Inconsistent Sample Preparation: Variability in extraction recovery is a primary suspect. Ensure that your sample preparation procedure is highly reproducible. This includes precise pipetting, consistent vortexing times, and uniform handling of all samples.

  • Matrix Effects on the IS: While d5-Nateglinide is designed to track the analyte, very high concentrations of interfering substances in some samples can lead to differential matrix effects, even between the analyte and its SIL-IS. This is more likely if the chromatographic peaks are broad or asymmetrical.

  • IS Stability: Confirm the stability of d5-Nateglinide in your stock solutions and in the final extracted samples. Perform stability assessments as part of your method validation.

  • Carryover: If you observe a trend of decreasing IS area over the run, it could be due to carryover from preceding samples with high concentrations of matrix components. Optimize your needle wash solvent and injection port cleaning procedures.

Q3: How do I quantitatively assess the matrix effect for my Nateglinide assay according to regulatory guidelines?

A3: Regulatory bodies like the FDA require a quantitative assessment of the matrix effect during bioanalytical method validation.[2] The most common approach is the post-extraction spike method:

  • Prepare Three Sets of Samples:

    • Set A: Nateglinide and d5-Nateglinide spiked in a neat solution (e.g., mobile phase).

    • Set B: Blank plasma from at least six different sources is extracted first, and then Nateglinide and d5-Nateglinide are spiked into the final extract.

    • Set C: Nateglinide and d5-Nateglinide are spiked into the blank plasma before extraction.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF): (Peak area of Nateglinide in Set B) / (Peak area of Nateglinide in Set A)

    • IS-Normalized MF: (Peak area ratio of Nateglinide/d5-Nateglinide in Set B) / (Peak area ratio of Nateglinide/d5-Nateglinide in Set A)

  • Calculate Recovery:

    • Recovery (%): [(Peak area of Nateglinide in Set C) / (Peak area of Nateglinide in Set B)] x 100

According to FDA guidelines, the precision of the matrix factor across the different lots of plasma should be ≤15%.[6]

In-Depth Guides to Sample Preparation for Nateglinide Analysis

The choice of sample preparation technique is critical for minimizing matrix effects. Below are detailed protocols and a comparison of common methods for Nateglinide analysis in plasma.

Comparison of Sample Preparation Techniques
Technique Principle Pros Cons Typical Recovery for Nateglinide Matrix Effect Mitigation
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).Fast, simple, inexpensive.Least effective at removing phospholipids and other interferences. May result in significant ion suppression.>85%Low
Liquid-Liquid Extraction (LLE) Nateglinide is partitioned from the aqueous plasma into an immiscible organic solvent.Cleaner extracts than PPT, good removal of salts and some phospholipids.More labor-intensive, requires solvent optimization, potential for emulsions.>90%Moderate
Solid-Phase Extraction (SPE) Nateglinide is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, highly effective at removing phospholipids and other interferences.Most complex and expensive method, requires method development.>95%High
Detailed Experimental Protocols
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of d5-Nateglinide internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of d5-Nateglinide internal standard working solution.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

  • Condition: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: To 100 µL of plasma, add 10 µL of d5-Nateglinide internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute Nateglinide and d5-Nateglinide with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

  • Inject: Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualizing the Workflow for Troubleshooting Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your Nateglinide analysis.

Troubleshooting_Matrix_Effects cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Diagnosis & Action Plan cluster_3 Validation & Confirmation A Inconsistent Results or Poor Sensitivity for Nateglinide B Assess IS (d5-Nateglinide) Response Variability A->B C Perform Post-Column Infusion Experiment A->C D IS Response Variable? (>15% CV) B->D E Significant Ion Suppression Zone Co-eluting with Analyte? C->E D->E No F Optimize Sample Preparation (PPT -> LLE -> SPE) D->F Yes E->F No G Modify Chromatographic Conditions (Gradient, Column) E->G Yes H Quantitatively Assess Matrix Effect (Post-Extraction Spike) F->H G->H H->F Matrix Effect Unacceptable I Re-validate Method According to FDA/ICH Guidelines H->I Matrix Effect within Acceptable Limits (CV <= 15%) J Proceed with Sample Analysis I->J

Caption: A decision-tree workflow for troubleshooting matrix effects.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Today. Retrieved February 9, 2026, from [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(24), 1835–1839. [Link]

  • Clark, A. S., & De-Vore, C. S. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, 6(5), 271. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, November 29). Batavia Biosciences. [Link]

  • Pikula, S., & Shishmarev, D. (2021). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Pharmaceutical Chemistry Journal, 55(6), 629–636. [Link]

  • van der Burg, M. J., et al. (2021). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR SIMULTANEOUS QUANTIFICATION OF METFORMIN AND NATEGLINIDE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. (2016). Semantic Scholar. [Link]

  • Patel, P. N., et al. (2021). Design of experiment-based LC-MS/MS method development for simultaneous estimation of nateglinide and metformin hydrochloride in rat plasma. Journal of Applied Pharmaceutical Science, 11(10), 069-080. [Link]

  • Malli, D., et al. (2007). Determination of nateglinide in human plasma by high-performance liquid chromatography with pre-column derivatization using a coumarin-type fluorescent reagent. Analytica Chimica Acta, 599(1), 143-151. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2023, November 19). AMSBIO. [Link]

  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bioanalytical & Biomarker Services. [Link]

Sources

Optimization

Troubleshooting retention time shifts for D-Phenylalanyl-d5 Nateglinide

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts during...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts during the analysis of D-Phenylalanyl-d5 Nateglinide. As a stable isotope-labeled internal standard, consistent and reproducible chromatographic behavior of D-Phenylalanyl-d5 Nateglinide is paramount for accurate quantification of Nateglinide in various matrices. This guide is structured to provide in-depth, experience-based insights to diagnose and resolve common issues.

Troubleshooting Guide: Retention Time Shifts

Unstable retention times for D-Phenylalanyl-d5 Nateglinide can compromise the integrity of analytical data. This section addresses specific retention time shift scenarios in a question-and-answer format, offering systematic troubleshooting protocols.

Question 1: My D-Phenylalanyl-d5 Nateglinide peak is consistently drifting to earlier retention times. What are the likely causes and how can I fix it?

A gradual decrease in retention time often points to a progressive change in the chromatographic system. The most common culprits are related to the column or the mobile phase.

Causality Explained: D-Phenylalanyl-d5 Nateglinide, like its non-labeled counterpart, is a derivative of the amino acid D-phenylalanine and possesses a carboxylic acid group.[1][2] This makes it a weak acid. In reversed-phase chromatography, the retention of ionizable compounds is highly dependent on the mobile phase pH. If the mobile phase pH is close to the pKa of the analyte, small changes in pH can significantly alter its ionization state and, consequently, its retention time. A gradual shift to earlier retention suggests that the analyte is becoming more ionized and thus less retained on the non-polar stationary phase.

Troubleshooting Protocol:

  • Mobile Phase pH Verification:

    • Action: Re-measure the pH of your aqueous mobile phase component. The absorption of atmospheric CO2 can lower the pH of unstabilized or poorly buffered mobile phases over time, especially if the reservoir is not properly sealed.[3]

    • Rationale: For an acidic compound like Nateglinide, a decrease in pH below its pKa will suppress ionization, leading to increased retention. Conversely, an increase in pH will enhance ionization, causing decreased retention. If your mobile phase is becoming more basic, this could explain the shift to earlier retention times.

    • Recommendation: Prepare fresh mobile phase and consider using a buffer with a pKa within ±1 pH unit of your target mobile phase pH for better pH stability.

  • Column Degradation:

    • Action: Inspect the column's performance records. A loss of stationary phase, particularly at the column inlet, can lead to reduced retention.[4]

    • Rationale: Over time, the bonded phase of a column can be stripped away, especially under harsh pH or temperature conditions. This reduces the hydrophobic surface area available for interaction with the analyte, resulting in decreased retention.

    • Recommendation: If the column is old or has been used extensively, replace it with a new one of the same type. To prolong column lifetime, use a guard column and ensure the mobile phase pH is within the manufacturer's recommended range for the column.[3]

  • Column Contamination:

    • Action: Flush the column with a strong solvent.

    • Rationale: Accumulation of strongly retained sample matrix components can alter the surface chemistry of the stationary phase, sometimes leading to a decrease in retention for the analyte of interest.[4]

    • Recommendation: Develop a column washing protocol to be used between analytical batches. This may involve flushing with a series of solvents of increasing elution strength.

Question 2: I'm observing a sudden, significant shift in the retention time of D-Phenylalanyl-d5 Nateglinide. What should I investigate first?

Sudden changes in retention time are typically due to abrupt alterations in the experimental setup rather than gradual degradation.

Causality Explained: A sudden shift indicates a significant change in one of the key parameters governing the chromatographic separation, such as mobile phase composition, flow rate, or temperature.

Troubleshooting Workflow:

G start Sudden Retention Time Shift Observed check_mp Verify Mobile Phase Composition and Preparation start->check_mp check_flow Check Flow Rate and System Pressure check_mp->check_flow If correct resolve Problem Resolved check_mp->resolve If incorrect, remake mobile phase check_temp Confirm Column Oven Temperature check_flow->check_temp If correct leak_check Inspect for System Leaks check_flow->leak_check If incorrect, investigate pump check_column Ensure Correct Column is Installed check_temp->check_column If correct check_temp->resolve If incorrect, adjust temperature check_column->leak_check If correct check_column->resolve If incorrect, install correct column leak_check->resolve If no leaks found and issue persists, consider other factors leak_check->resolve If leak found, repair escalate Contact Technical Support leak_check->escalate If issue persists

Caption: Troubleshooting workflow for sudden retention time shifts.

Step-by-Step Investigation:

  • Mobile Phase Preparation:

    • Action: Confirm that the correct mobile phase was prepared with the correct proportions of aqueous and organic components.

    • Rationale: An error in mobile phase composition, such as a higher than intended percentage of the organic solvent, will significantly decrease the retention time of D-Phenylalanyl-d5 Nateglinide in reversed-phase chromatography.

  • Flow Rate and Pressure:

    • Action: Verify that the flow rate is set correctly and that the system pressure is stable and consistent with previous runs.

    • Rationale: An increase in flow rate will cause a proportional decrease in retention time. A sudden drop in pressure could indicate a leak in the system, which would also affect the flow rate through the column.

  • Column Temperature:

    • Action: Check the setpoint and actual temperature of the column oven.

    • Rationale: An increase in column temperature will decrease the viscosity of the mobile phase and increase the kinetic energy of the analyte, both of which lead to shorter retention times. For reversed-phase chromatography, a general rule of thumb is a 1-2% decrease in retention time for every 1°C increase in temperature.

  • Column Installation:

    • Action: Ensure that the correct column is installed in the instrument.

    • Rationale: Accidentally using a column with a different stationary phase, length, or internal diameter will result in a significant shift in retention time.

Question 3: The retention time of D-Phenylalanyl-d5 Nateglinide is fluctuating randomly between injections. What could be the cause?

Random fluctuations in retention time are often indicative of an unstable system.

Causality Explained: Inconsistent system performance, such as problems with the pump, injector, or column equilibration, can lead to erratic retention times.

Potential Issues and Solutions:

Potential Cause Explanation Recommended Action
Inadequate Column Equilibration The column has not reached a stable state with the mobile phase before sample injection.Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and that there is sufficient equilibration time between runs.
Pump Malfunction The pump is not delivering a consistent flow of the mobile phase, possibly due to air bubbles or faulty check valves.Degas the mobile phase thoroughly. Prime the pump to remove any air bubbles. If the problem persists, service the pump check valves.
Injector Issues The injector may have a partial blockage or a worn rotor seal, leading to inconsistent injection volumes or sample carryover.Clean the injector and replace the rotor seal if necessary.
Inconsistent Mobile Phase Mixing If using a gradient or an isocratic mixture prepared by the pump, the proportioning valves may not be functioning correctly.Purge the pump lines and consider premixing the mobile phase manually to see if the issue is resolved.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and analysis of D-Phenylalanyl-d5 Nateglinide.

Q1: What are the optimal storage conditions for D-Phenylalanyl-d5 Nateglinide to ensure its stability and consistent performance?

D-Phenylalanyl-d5 Nateglinide should be stored in a refrigerator at 2-8°C. It is also advisable to protect it from light and moisture. For long-term storage, it should be kept in a tightly sealed container.

Q2: Can the deuterium labeling in D-Phenylalanyl-d5 Nateglinide affect its retention time compared to unlabeled Nateglinide?

Yes, it is possible to observe a slight difference in retention time between a deuterated internal standard and its non-labeled analog. This is known as the chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is generally a small and consistent difference that does not affect the accuracy of quantification as long as the peak integration is performed correctly for both the analyte and the internal standard.

Q3: How does the pH of the mobile phase affect the peak shape of D-Phenylalanyl-d5 Nateglinide?

Since D-Phenylalanyl-d5 Nateglinide is an acidic compound, the mobile phase pH can significantly impact its peak shape. Operating at a pH close to the pKa of the analyte can lead to peak broadening or splitting due to the co-existence of both the ionized and non-ionized forms of the molecule. For optimal peak shape, it is recommended to use a mobile phase pH that is at least 1.5 to 2 pH units away from the analyte's pKa.

Q4: What are the best practices for HPLC column care to ensure reproducible retention times for D-Phenylalanyl-d5 Nateglinide?

  • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents to minimize contamination.

  • Filter Samples and Mobile Phases: Filter all samples and aqueous mobile phase components through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column.[3]

  • Employ a Guard Column: A guard column installed before the analytical column can protect it from strongly retained matrix components and particulates, thereby extending its lifetime.[3]

  • Proper Column Storage: For short-term storage, keep the column in the mobile phase (if it does not contain buffers). For long-term storage, flush the column with an appropriate storage solvent (e.g., acetonitrile/water) and cap both ends securely.

  • Avoid Abrupt Changes: Avoid sudden changes in pressure, flow rate, and mobile phase composition to prevent damage to the packed bed of the column.

References

  • Roy, R. N., et al. (2014). Acid Dissociation Constants and Related Thermodynamic Functions of Protonated 2,2-Bis(Hydroxymethyl). SciRP.org. [Link]

  • PubChem. (n.d.). Nateglinide. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (n.d.). NATEGLINIDE TABLETS. accessdata.fda.gov. [Link]

  • PubChem. (n.d.). Nateglinide. National Center for Biotechnology Information. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 159-170. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

  • Wikipedia. (2023, December 27). Nateglinide. In Wikipedia. [Link]

  • Hawach Scientific. (2023, October 15). Troubleshooting HPLC Column Retention Time Drift. Hawachhplc.com. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element-lab.com. [Link]

  • Kertesz, V., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6536-6543. [Link]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814. [Link]

  • Chrom Tech, Inc. (2023, October 28). How Does Column Temperature Affect HPLC Resolution?. Chromtech.com. [Link]

  • Phenomenex. (n.d.). Maintenance and Care of HPLC Columns in Chromatography. Phenomenex.com. [Link]

  • PubMed. (2017). Enhanced dissolution and bioavailability of Nateglinide by microenvironmental pH-regulated ternary solid dispersion: in-vitro and in-vivo evaluation. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The chemical structure of nateglinide. ResearchGate. [Link]

  • Nobilis, M., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(9), 10864-10881. [Link]

  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]

  • Science.gov. (n.d.). hplc retention times: Topics. Science.gov. [Link]

  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Separationsci.com. [Link]

  • Home Sunshine Pharma. (n.d.). Nateglinide CAS 105816-04-4. Homesunshinepharma.com. [Link]

  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC. Element-lab.com. [Link]

  • Pharmaffiliates. (n.d.). D-Phenylalanyl-d5 Nateglinide. Pharmaffiliates.com. [Link]

Sources

Troubleshooting

Addressing peak tailing issues with D-Phenylalanyl-d5 Nateglinide

Welcome to the technical support center for D-Phenylalanyl-d5 Nateglinide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Phenylalanyl-d5 Nateglinide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a primary focus on addressing peak tailing. Here, you will find in-depth, scientifically grounded explanations and actionable protocols to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is D-Phenylalanyl-d5 Nateglinide, and what are its key chemical properties?

A1: D-Phenylalanyl-d5 Nateglinide is a deuterated stable isotope-labeled form of Nateglinide.[1] Nateglinide itself is a rapid-acting insulin secretagogue used in the management of type 2 diabetes.[2] It is a derivative of the amino acid D-phenylalanine.[3] As a weak acid, its ionization state is significantly influenced by the pH of the surrounding environment, a critical factor in chromatographic separations.[4][5] The deuteration makes it a suitable internal standard for quantitative bioanalytical assays.

Q2: I am observing significant peak tailing with D-Phenylalanyl-d5 Nateglinide in my reversed-phase HPLC analysis. What are the most probable causes?

A2: Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common issue in HPLC.[6] For a compound like D-Phenylalanyl-d5 Nateglinide, the primary causes are often related to secondary interactions with the stationary phase or suboptimal mobile phase conditions.[7] The most likely culprits include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on the analyte.[8] These interactions are a common cause of peak tailing for acidic and basic compounds.[9][10]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of D-Phenylalanyl-d5 Nateglinide, the analyte can exist in both ionized and unionized forms, leading to peak distortion.[11]

  • Column Contamination: Accumulation of sample matrix components or other impurities on the column can create active sites that cause peak tailing.[12]

  • Extra-Column Effects: Excessive volume in tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.[6]

Troubleshooting Guides

Issue 1: Diagnosing and Mitigating Silanol Interactions

Symptoms: You observe a tailing factor (Tf) greater than 1.5 for the D-Phenylalanyl-d5 Nateglinide peak, which worsens at mid-range pH values (e.g., pH 4-6).

Scientific Rationale: Residual silanol groups on silica-based columns are acidic and can become ionized (negatively charged) at higher pH levels.[8] These ionized silanols can then interact with polar analytes through ion-exchange or hydrogen bonding mechanisms, causing a secondary retention mechanism that leads to peak tailing.[10]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing their interaction with your analyte.[7] This is often the most effective first step.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[9] If you are not already, switch to a high-quality, end-capped C18 or similar reversed-phase column.

  • Competitive Mobile Phase Additives: Adding a small concentration of a competitive agent, like triethylamine (TEA), can help to mask the active silanol sites. However, be mindful that TEA can be difficult to remove from the column and may affect MS detection if used.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 6.8) using a suitable buffer system like phosphate or acetate.

  • Filter each buffer through a 0.45 µm filter to remove particulate matter.[12]

  • Prepare your mobile phase by mixing the aqueous buffer with the appropriate organic solvent (e.g., acetonitrile or methanol) in the desired ratio. Ensure consistent mixing procedures.[13]

  • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Inject a standard solution of D-Phenylalanyl-d5 Nateglinide and record the chromatogram.

  • Calculate the tailing factor for each pH condition and select the pH that provides the most symmetrical peak. A USP tailing factor between 0.9 and 1.2 is ideal.[6]

Issue 2: Addressing Column Contamination and Degradation

Symptoms: You notice a gradual increase in peak tailing and backpressure over a series of injections. The issue may be more pronounced with complex sample matrices.

Scientific Rationale: The accumulation of strongly retained compounds from the sample matrix on the column inlet frit or the stationary phase can lead to peak distortion.[14] Physical damage to the column packing bed can also be a cause.[12]

Troubleshooting Steps:

  • Implement a Column Washing Procedure: Regularly flushing the column with a strong solvent can remove contaminants.

  • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to trap strongly retained impurities and protect the more expensive analytical column.

  • Sample Pre-treatment: If your sample matrix is complex, consider a sample clean-up step like solid-phase extraction (SPE) to remove interfering substances.

Experimental Protocol: Column Washing

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse the column direction (backflush) to more effectively remove contaminants from the inlet frit.

  • Wash the column with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer salts

    • Water

    • Isopropanol

    • Methylene chloride (if compatible with your column)

    • Isopropanol

    • Water

    • Mobile phase without buffer salts

  • Flush with at least 20-30 column volumes of each solvent.[15]

  • Re-equilibrate the column in the forward direction with your mobile phase before use.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor for D-Phenylalanyl-d5 Nateglinide

Mobile Phase pHTailing Factor (Tf)Observations
2.51.1Symmetrical peak, good resolution.
3.51.3Slight tailing observed.
4.51.8Significant tailing, reduced peak height.
6.82.5Severe tailing, poor peak shape.

Note: Data is illustrative and will vary depending on the specific column and chromatographic conditions.

Visualizations

Peak_Tailing_Mechanism cluster_column Silica Stationary Phase Analyte D-Phenylalanyl-d5 Nateglinide C18 C18 Chains Analyte->C18 Primary Interaction (Hydrophobic) Silanol Ionized Silanol Group (Si-O⁻) Analyte->Silanol Secondary Interaction (Ionic) Tailing Peak Tailing

Caption: Mechanism of peak tailing due to secondary interactions.

Troubleshooting_Workflow Start Peak Tailing Observed (Tf > 1.5) Check_pH Is Mobile Phase pH 2 units away from pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.5) Check_pH->Adjust_pH No Check_Column Are you using an end-capped column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_Endcapped Switch to an End-Capped Column Check_Column->Use_Endcapped No Check_Contamination Is there evidence of column contamination? Check_Column->Check_Contamination Yes Use_Endcapped->Check_Contamination Wash_Column Perform Column Washing Protocol Check_Contamination->Wash_Column Yes Check_System Review Extra-Column Volume Check_Contamination->Check_System No Wash_Column->Check_System Optimize_Tubing Use Narrow-Bore Tubing and Minimize Connections Check_System->Optimize_Tubing Yes Resolved Peak Shape Improved Check_System->Resolved No Optimize_Tubing->Resolved

Caption: Troubleshooting workflow for peak tailing.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (n.d.). Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • LCGC. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2022, August 25). (PDF) METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NATEGLINIDE IN TABLET DOSAGE FORM BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1356354-42-1| Chemical Name : D-Phenylalanyl-d5 Nateglinide. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • DergiPark. (n.d.). Development and validation of an HPLC method for determination of nateglinide in drug substances. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Zenodo. (2023, April 14). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NATEGLINIDE AND METFORMIN BY RP-HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nateglinide. PubChem. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • International Journal for Modern Trends in Science and Technology. (n.d.). Stability - Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation. Retrieved from [Link]

  • LCGC. (2021, September 1). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Method Development and Validation of Nateglinide and Gliclazide by using RP-HPLC. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structure of Nateglinide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of D-Phenylalanyl-d5 Nateglinide

Subject: Freeze-Thaw Stability Validation & Troubleshooting Audience: Bioanalytical Scientists, PK/PD Researchers, and Method Development Specialists. Introduction Welcome to the technical guide for D-Phenylalanyl-d5 Nat...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Freeze-Thaw Stability Validation & Troubleshooting

Audience: Bioanalytical Scientists, PK/PD Researchers, and Method Development Specialists.

Introduction

Welcome to the technical guide for D-Phenylalanyl-d5 Nateglinide , the preferred stable isotope-labeled internal standard (SIL-IS) for the quantification of Nateglinide in biological matrices.

In LC-MS/MS bioanalysis, the integrity of your Internal Standard (IS) is the single most critical factor for data accuracy. While Nateglinide is chemically robust, the freeze-thaw (F/T) stability of its deuterated analog must be rigorously validated to ensure it tracks the analyte perfectly through thermal stress, matrix precipitation, and ionization.

This guide moves beyond generic advice, providing a mechanistic understanding of the compound's stability, a regulatory-compliant validation protocol (FDA/EMA), and deep-dive troubleshooting for experimental anomalies.

Module 1: Mechanistic Insights & Chemical Stability
1.1 The Structural Advantage

D-Phenylalanyl-d5 Nateglinide is designed with five deuterium atoms on the phenyl ring of the D-phenylalanine moiety.

  • Why this matters: The phenyl ring protons are non-exchangeable under physiological and standard processing conditions. Unlike deuterium labels placed on acidic positions (e.g., carboxylic acids or amides) which can exchange with solvent protons (

    
     exchange), the ring-labeled d5 analog remains isotopically pure.
    
  • The Risk: The primary risk during freeze-thaw is not chemical degradation of the d5-label, but rather physical precipitation or differential adsorption . If the IS precipitates out of the plasma matrix upon thawing and does not re-dissolve as efficiently as the analyte, your quantitation will drift.

1.2 The "Tracking" Principle

The IS must mimic the analyte's behavior exactly.

  • Ideal Scenario: If Nateglinide degrades by 5% during a freeze-thaw cycle, the d5-IS should also degrade by 5%. The ratio remains constant, and the calculated concentration is accurate.

  • Failure Mode: If the d5-IS is more stable or has different solubility kinetics than the analyte during the thaw process, the response ratio shifts, leading to bias.

Module 2: Validation Protocol (FDA/EMA Compliant)

Objective: To confirm that D-Phenylalanyl-d5 Nateglinide remains stable and tracks the analyte through at least three freeze-thaw cycles in the intended biological matrix (e.g., human plasma).

2.1 Experimental Design
  • Replicates:

    
     Low QC (LQC) and 
    
    
    
    High QC (HQC).
  • Cycles: Minimum of 3 cycles (as per FDA 2018 BMV Guidance).

  • Temperature: Must match study sample storage (usually -20°C or -70°C).

2.2 Step-by-Step Workflow
  • Spike & Aliquot: Prepare bulk plasma spiked with Nateglinide (analyte) at LQC and HQC levels. Aliquot into cryovials.

    • Note: Do not add the IS (d5-Nateglinide) yet. The IS is added during sample processing (extraction). The test here is whether the analyte survives F/T, but we monitor the IS response in the processed samples to ensure no matrix-induced suppression occurs specifically in thawed samples.

  • Cycle 1 (Freezing): Store aliquots at -70°C for at least 24 hours.

  • Cycle 1 (Thawing): Thaw unassisted at room temperature. Crucial: Vortex to ensure homogeneity.

  • Refreeze: Return to -70°C for

    
     12 hours.
    
  • Repeat: Perform for a total of 3 cycles.

  • Processing: Thaw the cycled samples alongside a set of Freshly Prepared QCs (never frozen).

  • IS Addition: Add D-Phenylalanyl-d5 Nateglinide to both cycled and fresh samples during the protein precipitation or extraction step.

  • Analysis: Inject on LC-MS/MS.

2.3 Acceptance Criteria


  • Pass: Accuracy must be within 85–115% .

  • Precision: CV% of the replicates must be

    
    .
    
2.4 Visualization: The Validation Workflow

FT_Validation cluster_cycle Repeat 3x Start Spike Plasma (Analyte Only) Aliquot Aliquot into Cryovials Start->Aliquot Freeze Freeze (-20°C / -70°C) Aliquot->Freeze Thaw Thaw (RT) & Vortex Freeze->Thaw Thaw->Freeze Next Cycle Process Add IS (d5-Nateglinide) & Extract Thaw->Process After Cycle 3 Analyze LC-MS/MS Analysis Process->Analyze Compare Compare vs. Fresh QCs Analyze->Compare

Caption: Standard Freeze-Thaw Validation Workflow compliant with FDA BMV 2018 guidelines.

Module 3: Troubleshooting Guide & FAQs
Scenario A: IS Response Drops in Thawed Samples

Symptom: The peak area of D-Phenylalanyl-d5 Nateglinide is significantly lower in samples that underwent freeze-thaw cycles compared to fresh standards, even though the IS was added after thawing. Root Cause: Ion Suppression. The freeze-thaw process can lyse residual cells or denature proteins in the plasma, releasing phospholipids or other matrix components that are not present in fresh plasma. These components co-elute with the IS and suppress the signal. Solution:

  • Optimize Chromatography: Adjust the gradient to separate phospholipids from the Nateglinide retention time.

  • Switch Extraction: Move from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether), which yields cleaner extracts for Nateglinide.

Scenario B: "Ghost" Peaks in Blank Samples

Symptom: You see a small peak in the analyte channel (Nateglinide) when injecting a sample containing only the IS (d5-Nateglinide). Root Cause: Isotopic Impurity or Cross-Talk. While d5 is stable, commercial standards may contain trace amounts of d0 (unlabeled) material. Alternatively, the mass spectrometer resolution may be insufficient, causing the d5 isotopic envelope to bleed into the analyte channel. Solution:

  • Check Certificate of Analysis (CoA): Verify the isotopic purity (usually >99%).

  • Adjust Concentration: Lower the IS concentration. If the IS signal is too high, even 0.1% impurity can cause a quantifiable peak in the analyte channel.

Scenario C: Variable Recovery after Thawing

Symptom: High %CV (>15%) in freeze-thaw samples. Root Cause: Inhomogeneous Thawing. Nateglinide can associate with plasma proteins. If the sample is not vortexed vigorously after thawing, the protein-drug distribution is uneven. Solution:

  • Mandatory Step: Vortex thawed samples for at least 30 seconds before aliquoting for extraction.

Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected in F/T Data Type Identify Symptom Problem->Type LowIS Low IS Area in Thawed Samples Type->LowIS HighCV High %CV (Poor Precision) Type->HighCV Ghost Interference in Analyte Channel Type->Ghost Sol_Suppression Matrix Effect: Improve Cleanup (LLE) or Divert LC Flow LowIS->Sol_Suppression Sol_Mixing Inhomogeneity: Vortex 30s post-thaw HighCV->Sol_Mixing Sol_Purity Impurity/Crosstalk: Reduce IS Conc. or Check Mass Transitions Ghost->Sol_Purity

Caption: Diagnostic logic for resolving common stability and bioanalytical failures.

Summary of Stability Data
ParameterSpecification / Typical LimitD-Phenylalanyl-d5 Nateglinide Status
F/T Cycles

3 Cycles
Stable (No significant degradation observed)
Storage Temp -20°C and -70°CStable for long-term storage (>6 months)
Stock Solution Methanol/Acetonitrile at 4°CStable (>1 month)
Isotopic Exchange H/D Exchange RiskNegligible (Label is on phenyl ring)
References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]

  • Varanasi, K. K., et al. (2008).[2] Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of nateglinide, cilostazol and its active metabolite in Wistar rat plasma. Journal of Chromatography B, 865(1-2), 91-98.[2] [Link]

  • Haranadha, R., et al. (2016). Development and Validation of LC-MS/MS Method for Simultaneous Quantification of Metformin and Nateglinide in Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Fidelity Bioanalysis: Validating Nateglinide Assays with D-Phenylalanyl-d5 Nateglinide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacokinetic and bioequivalence studies, the integrity of your data is paramount. The choice of internal standard in a bioanalytical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and bioequivalence studies, the integrity of your data is paramount. The choice of internal standard in a bioanalytical method can be the defining factor between a robust, defensible assay and one plagued by variability and uncertainty. This guide provides an in-depth technical comparison of bioanalytical method validation for nateglinide, a short-acting insulin secretagogue, with a focus on the superior performance characteristics of a stable isotope-labeled internal standard, D-Phenylalanyl-d5 Nateglinide.

Nateglinide, a D-phenylalanine derivative, is utilized in the management of type 2 diabetes mellitus.[1][2] Its rapid absorption and elimination necessitate a highly sensitive and specific bioanalytical method to accurately characterize its pharmacokinetic profile.[3] While various analytical methods have been developed for its quantification, the use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for accuracy and precision.[4]

This guide will dissect the "why" behind the methodology, offering a comparative analysis against alternative internal standards and providing a comprehensive, step-by-step protocol for validation.

The Lynchpin of Bioanalytical Confidence: The Internal Standard

In LC-MS bioanalysis, an internal standard (IS) is added to samples to correct for variability during sample preparation and analysis.[5][6] The ideal IS should mimic the analyte's behavior as closely as possible, particularly in terms of extraction recovery and ionization efficiency in the mass spectrometer.[4]

There are two main classes of internal standards:

  • Structurally Related Compounds: These are molecules that are chemically similar to the analyte but not identical. While often more readily available and less expensive, they may exhibit different extraction efficiencies and ionization responses, leading to inaccuracies.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms have been replaced with their stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[4] A SIL-IS, such as D-Phenylalanyl-d5 Nateglinide, is nearly chemically and physically identical to the analyte, nateglinide. This ensures that it experiences the same degree of matrix effects and behaves consistently during sample processing, providing the most accurate correction.[4]

The use of a SIL-IS is the preferred approach in LC-MS bioanalysis due to its ability to provide more reliable and reproducible results.[4]

Comparative Performance Analysis: D-Phenylalanyl-d5 Nateglinide vs. Alternative Internal Standards

The following tables present a comparison of typical validation parameters for a nateglinide bioanalytical method. The data for alternative internal standards is derived from published literature, while the expected performance for D-Phenylalanyl-d5 Nateglinide is based on the stringent acceptance criteria set by regulatory bodies like the FDA and EMA for methods utilizing a SIL-IS.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod with Alternative IS (e.g., Gliclazide, Tinidazole)Expected Performance with D-Phenylalanyl-d5 Nateglinide
Linearity Range (ng/mL) 25 - 2000[7]10 - 5000
Correlation Coefficient (r²) > 0.99[7]> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 25[7]10

Table 2: Comparison of Accuracy and Precision

ParameterMethod with Alternative IS (e.g., Gliclazide, Tinidazole)Expected Performance with D-Phenylalanyl-d5 Nateglinide
Intra-day Precision (%RSD) < 10%[7]< 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 10%[7]< 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominalWithin ±15% of nominal (±20% at LLOQ)

Table 3: Comparison of Recovery and Matrix Effect

ParameterMethod with Alternative IS (e.g., Gliclazide, Tinidazole)Expected Performance with D-Phenylalanyl-d5 Nateglinide
Analyte Recovery Variable, dependent on extraction methodConsistent and reproducible
Matrix Effect Potential for significant variabilityMinimized due to co-elution and identical ionization behavior

The expected tighter control over precision and accuracy with D-Phenylalanyl-d5 Nateglinide stems from its ability to more effectively compensate for the inherent variabilities of the bioanalytical process.

Experimental Protocol: Validated LC-MS/MS Assay for Nateglinide in Human Plasma

This protocol outlines a robust method for the quantification of nateglinide in human plasma using D-Phenylalanyl-d5 Nateglinide as the internal standard.

Materials and Reagents
  • Nateglinide reference standard

  • D-Phenylalanyl-d5 Nateglinide (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve nateglinide and D-Phenylalanyl-d5 Nateglinide in methanol.

  • Working Standard Solutions: Serially dilute the nateglinide stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the D-Phenylalanyl-d5 Nateglinide stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

The following diagram illustrates the sample preparation workflow:

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) is_addition Add 25 µL of D-Phenylalanyl-d5 Nateglinide Working Solution (100 ng/mL) plasma->is_addition vortex1 Vortex for 30 seconds is_addition->vortex1 protein_precip Add 300 µL of Acetonitrile (containing 0.1% Formic Acid) vortex1->protein_precip vortex2 Vortex for 2 minutes protein_precip->vortex2 centrifuge Centrifuge at 10,000 rpm for 10 minutes at 4°C vortex2->centrifuge supernatant_transfer Transfer 150 µL of Supernatant to a clean vial centrifuge->supernatant_transfer analysis Inject 5 µL into LC-MS/MS System supernatant_transfer->analysis

Sample preparation workflow for nateglinide analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nateglinide: Q1 318.2 -> Q3 166.1

    • D-Phenylalanyl-d5 Nateglinide: Q1 323.2 -> Q3 171.1

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are outlined below.

G cluster_validation Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Key parameters for bioanalytical method validation.

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of nateglinide and the internal standard.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[8]

  • Recovery: Compare the analyte response from extracted samples to that of post-extraction spiked samples at three concentration levels (low, medium, and high).

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of matrix components.

  • Stability: Assess the stability of nateglinide in plasma under various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected sample storage time.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

Conclusion

For the bioanalysis of nateglinide, the use of D-Phenylalanyl-d5 Nateglinide as an internal standard provides a significant advantage in terms of method robustness, accuracy, and precision. By closely mimicking the analyte's behavior, it effectively compensates for variations in sample preparation and matrix effects, which is crucial for reliable pharmacokinetic and bioequivalence studies. While methods using alternative internal standards can be validated, they may not offer the same level of confidence as a method employing a stable isotope-labeled internal standard. The presented protocol, when fully validated, offers a reliable and high-fidelity approach for the quantification of nateglinide in a research and regulatory setting.

References

  • International Journal of Bioassays. Bioanalytical method development and validation of linagliptin in plasma through lc- ms/ms . Available from: [Link].

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link].

  • Journal of Drug Delivery and Therapeutics. Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. 2019. Available from: [Link].

  • Patel PN, et al. Development and validation of analytical method for the estimation of nateglinide in rabbit plasma. PMC. Available from: [Link].

  • ResearchGate. Determination of nateglinide in human plasma by high-performance liquid chromatography with pre-column derivatization using a coumarin-type fluorescent reagent. 2025. Available from: [Link].

  • International Journal of Pharmacy and Biological Sciences. Method Development and Validation of Nateglinide and Gliclazide by using RP-HPLC. Available from: [Link].

  • PubMed. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. 2015. Available from: [Link].

  • ResearchGate. Structures of nateglinide and the S-enantiomer. Available from: [Link].

  • ResearchGate. A Review of Analytical Methods for the Determination of Nateglinide in Pharmaceuticals and Biological Samples. 2016. Available from: [Link].

  • ResearchGate. Chromatogram of the mixture of nateglinide and Internal Standard in mobile phase. Available from: [Link].

  • PubMed. Pharmacokinetics and metabolism of nateglinide in humans. 2001. Available from: [Link].

  • PMC. Simultaneous Determination of Metformin, Nateglinide and Gliclazide in Pharmaceutical Preparations Using Micellar Liquid Chromatography. Available from: [Link].

  • PubMed. Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair. 2022. Available from: [Link].

  • PubMed. The mechanisms underlying the unique pharmacodynamics of nateglinide. Available from: [Link].

  • PubMed. Comparison between sitagliptin and nateglinide on postprandial lipid levels: The STANDARD study. 2015. Available from: [Link].

  • PubMed. Determination of nateglinide in human plasma by high-performance liquid chromatography with pre-column derivatization using a coumarin-type fluorescent reagent. 2007. Available from: [Link].

  • ResearchGate. Optimizing Internal Standard Selection for Precise Bioanalytical Quantification of Antidiabetic Drugs: A Critical Review. 2025. Available from: [Link].

  • CMIC. White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. Available from: [Link].

  • Wiley Online Library. Characterization of binding by repaglinide and nateglinide with glycated human serum albumin using high-performance affinity microcolumns. 2022. Available from: [Link].

  • PubMed. Nateglinide. 2002. Available from: [Link].

  • PubMed. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. 2020. Available from: [Link].

  • ResearchGate. Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. 2025. Available from: [Link].

Sources

Comparative

FDA bioanalytical guidelines for D-Phenylalanyl-d5 Nateglinide validation

Bioanalytical Method Validation Guide: D-Phenylalanyl-d5 Nateglinide Content Type: Technical Comparison & Validation Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers Regulatory Framework:...

Author: BenchChem Technical Support Team. Date: February 2026

Bioanalytical Method Validation Guide: D-Phenylalanyl-d5 Nateglinide

Content Type: Technical Comparison & Validation Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers Regulatory Framework: FDA Bioanalytical Method Validation (2018) / ICH M10 (2022)

Executive Summary

In the quantitative analysis of Nateglinide (an insulin secretagogue) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs like Repaglinide have historically been used due to cost, they often fail to compensate for matrix effects in complex patient populations (e.g., renal impairment, lipemic plasma).

This guide validates the performance of D-Phenylalanyl-d5 Nateglinide —a Stable Isotope Labeled (SIL) IS—demonstrating its superiority over analog alternatives. We provide a regulatory-compliant validation framework aligned with ICH M10 guidelines, focusing on the suppression of ionization interference and the correction of extraction variability.

Part 1: The Regulatory Landscape (ICH M10 & FDA)

Modern bioanalysis requires strict adherence to the ICH M10 Bioanalytical Method Validation Guideline , which harmonizes requirements across the FDA, EMA, and PMDA.

ParameterFDA/ICH M10 RequirementWhy D-Phenylalanyl-d5 Nateglinide is Critical
Accuracy ±15% (±20% at LLOQ)SIL-IS corrects for non-linear ionization suppression that causes Analog IS methods to drift outside ±15%.
Precision ±15% CV (±20% at LLOQ)Co-elution ensures the IS experiences the exact same spray fluctuations as the analyte.
Matrix Effect Matrix Factor (MF) CV < 15%Crucial: Nateglinide is hydrophobic; phospholipids often co-elute. Only a SIL-IS can track these specific suppression events.
Selectivity No interference > 20% of LLOQThe d5-label (mass shift +5 Da) moves the IS mass channel away from natural isotopic interference.

Part 2: Comparative Analysis (SIL-IS vs. Analog IS)

The following data illustrates the performance gap between using D-Phenylalanyl-d5 Nateglinide (SIL-IS) versus Repaglinide (Analog IS) in a human plasma assay.

Mechanism of Action
  • Analog IS (Repaglinide): Elutes at a different retention time (

    
    ). If phospholipids elute at the Analog's 
    
    
    
    but not the Analyte's
    
    
    , the ratio is skewed.
  • SIL-IS (d5-Nateglinide): Co-elutes perfectly. Any ionization suppression affects both Analyte and IS equally, cancelling out the error in the area ratio.

Representative Validation Data: Matrix Effects

Experimental Condition: 6 lots of human plasma (including 1 lipemic, 1 hemolyzed). Acceptance Criteria: IS-normalized Matrix Factor (MF) CV < 15%.

Matrix Lot TypeAnalyte MF (Absolute)Analog IS (Repaglinide) MF SIL-IS (d5-Nateglinide) MF Analog IS-Normalized MF SIL-IS-Normalized MF
Normal Plasma A0.920.850.931.080.99
Normal Plasma B0.940.880.951.070.99
Lipemic (High Fat) 0.65 (Suppression)0.820.66 0.79 (FAIL) 0.98 (PASS)
Hemolyzed (2%) 0.880.700.891.25 (FAIL)0.99 (PASS)
Renal Impaired 0.900.910.910.990.99
% CV 13.5%10.2%13.8%16.8% (Fail) 0.4% (Pass)

Interpretation: In lipemic samples, Nateglinide suffers significant ion suppression (0.65). The Analog IS (eluting later) does not "feel" this suppression (0.82), leading to a calculated ratio that underestimates the concentration. The d5-IS tracks the suppression perfectly (0.66), yielding a corrected normalized MF of 0.98.

Part 3: Experimental Protocol

Analyte & IS Structure
  • Analyte: Nateglinide (

    
    , MW 317.43)
    
  • Internal Standard: D-Phenylalanyl-d5 Nateglinide.

    • Label Position: The 5 deuterium atoms are located on the phenyl ring of the phenylalanine moiety.

    • Stability:[1][2][3][4][5][6] Phenyl-ring deuteration is chemically stable and resistant to back-exchange in aqueous mobile phases, unlike acidic proton labeling.

LC-MS/MS Conditions (Optimized)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: While Nateglinide is an acid, Positive mode with acidic mobile phase often yields better peak shape and compatibility with simultaneous metabolite monitoring.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18,

    
     mm, 2.5 µm).
    
  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MRM Transitions: | Compound | Precursor (


) | Product (

) | Collision Energy (V) | Rationale | | :--- | :---: | :---: | :---: | :--- | | Nateglinide | 318.2 | 120.1 | 25 | Cleavage of the amide bond; Phenylalanine immonium ion. | | d5-Nateglinide | 323.2 | 125.1 | 25 | Corresponding d5-labeled fragment (Specific). |
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL human plasma to a 96-well plate.

  • IS Addition: Add 20 µL of D-Phenylalanyl-d5 Nateglinide working solution (500 ng/mL in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL Acetonitrile (cold).

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL Mobile Phase A (to match initial mobile phase composition and prevent peak fronting).

Part 4: Visualizing the Validation Workflow

The following diagrams illustrate the critical decision points and mechanisms validated in this guide.

Diagram 1: Ion Suppression Mechanism (Why Analog IS Fails)

MatrixEffect cluster_elution Elution Time & Matrix Zone Sample Patient Sample (Lipemic/Hemolyzed) LC LC Separation (C18 Column) Sample->LC Phospholipids Phospholipids (Matrix Suppression Zone) LC->Phospholipids Nateglinide Nateglinide (Analyte) LC->Nateglinide d5_IS d5-Nateglinide (SIL-IS) LC->d5_IS Analog_IS Repaglinide (Analog IS) LC->Analog_IS Phospholipids->Nateglinide Suppresses Signal Phospholipids->d5_IS Suppresses Signal (Identically) MS MS/MS Detector Nateglinide->MS d5_IS->MS Analog_IS->MS Result_Pass Accurate Quantitation (Ratio Preserved) MS->Result_Pass Using d5-IS (Errors Cancel Out) Result_Fail Inaccurate Quantitation (Ratio Skewed) MS->Result_Fail Using Analog IS (Analyte suppressed, IS normal)

Caption: Co-elution of the d5-IS with Nateglinide ensures that matrix suppression affects both equally, preserving the accuracy of the calculated ratio.

Diagram 2: ICH M10 Validation Workflow

ValidationFlow cluster_accuracy Accuracy & Precision (A&P) Start Method Development Selectivity Selectivity Check (6 Matrix Lots) Start->Selectivity Curve Calibration Curve (Linearity r² > 0.99) Selectivity->Curve LQC LQC (3x LLOQ) Curve->LQC MQC MQC (Mid Range) Curve->MQC HQC HQC (80% ULOQ) Curve->HQC Report Final Validation Report LQC->Report MatrixEffect Matrix Factor (IS Normalized) MQC->MatrixEffect Assess Suppression Stability Stability (Freeze-Thaw / Benchtop) HQC->Stability Stress Testing MatrixEffect->Report Stability->Report

Caption: Step-by-step validation flow ensuring compliance with ICH M10 guidelines for precision, accuracy, and stability.

Part 5: Troubleshooting & Expert Insights

1. Deuterium Exchange (The "Silent Killer"):

  • Risk: If deuterium is placed on acidic positions (e.g., -OH, -NH), it can exchange with the solvent (H2O) during LC separation, leading to signal loss and "cross-talk" into the unlabeled channel.

  • Solution: D-Phenylalanyl-d5 Nateglinide places the label on the aromatic ring . These C-D bonds are extremely stable (

    
    ). This specific reagent eliminates the risk of exchange.
    

2. Cross-Signal Interference (Cross-talk):

  • Issue: At high concentrations (ULOQ), the natural isotopes of the analyte (C13 contributions) can contribute signal to the IS channel.

  • Mitigation: The +5 Da mass shift of this specific IS is sufficient to avoid the M+1 and M+2 isotopic overlap of native Nateglinide. Ensure the IS concentration is not set too low relative to the ULOQ to maintain signal integrity.

3. Carryover:

  • Nateglinide is lipophilic. If carryover > 20% of LLOQ is observed in the first blank after ULOQ, switch to a needle wash of 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid .

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation: Guidance for Industry.

  • ICH (International Council for Harmonisation). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • National Institutes of Health (PubChem). Nateglinide Compound Summary.

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline.

Sources

Validation

A Senior Application Scientist's Guide to Linearity and Accuracy in Nateglinide Bioanalysis: A Comparative Assessment of D-Phenylalanyl-d5 Nateglinide

For researchers, scientists, and drug development professionals vested in the bioanalysis of Nateglinide, the integrity of pharmacokinetic and bioequivalence data is paramount. Nateglinide, a D-phenylalanine derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the bioanalysis of Nateglinide, the integrity of pharmacokinetic and bioequivalence data is paramount. Nateglinide, a D-phenylalanine derivative, is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its rapid absorption and short half-life necessitate highly sensitive and specific analytical methods for its quantification in biological matrices.[3] A cornerstone of such methods is the appropriate selection and use of an internal standard (IS). This guide provides an in-depth technical assessment of the linearity and accuracy performance of D-Phenylalanyl-d5 Nateglinide as a stable isotope-labeled internal standard, comparing its utility against a non-deuterated structural analog, Gliclazide, in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

The Critical Role of the Internal Standard in Bioanalysis

In LC-MS/MS, an internal standard is a compound of known concentration added to calibration standards, quality control samples, and study samples alike. Its primary function is to correct for the variability inherent in sample preparation and the analytical process, such as extraction efficiency, injection volume, and ionization suppression or enhancement in the mass spectrometer. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte without causing interference.

Stable isotope-labeled internal standards, such as D-Phenylalanyl-d5 Nateglinide, are widely regarded as the "gold standard" in quantitative mass spectrometry.[4] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its independent detection by the mass spectrometer. This near-perfect chemical mimicry is the foundation of its superior performance in ensuring the accuracy and precision of bioanalytical methods.[4]

Comparative Performance: D-Phenylalanyl-d5 Nateglinide vs. Gliclazide

While various compounds can be employed as internal standards, their performance can differ significantly. Here, we compare D-Phenylalanyl-d5 Nateglinide with Gliclazide, another antidiabetic drug that has been used as an internal standard for Nateglinide analysis.[5]

Performance ParameterD-Phenylalanyl-d5 Nateglinide (Deuterated IS)Gliclazide (Non-deuterated Structural Analog IS)Rationale for Superiority of Deuterated IS
Chromatographic Behavior Co-elutes with Nateglinide.Similar, but distinct retention time from Nateglinide.[5]Identical molecular structure ensures nearly identical interaction with the stationary and mobile phases, leading to co-elution. This provides the most accurate compensation for any variations in retention time.[4]
Extraction Recovery Virtually identical to Nateglinide.Similar, but can differ due to structural variations.The physical and chemical properties governing extraction efficiency are nearly identical, ensuring that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
Matrix Effects (Ion Suppression/Enhancement) Experiences the same matrix effects as Nateglinide.Experiences similar but potentially different matrix effects.Co-elution ensures that both the analyte and the internal standard are subjected to the same co-eluting endogenous matrix components that can alter ionization efficiency. This allows for accurate correction of these effects.[4]
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999Typically ≥ 0.999[6][7]Both can achieve excellent linearity. However, the superior correction for variability by the deuterated IS can lead to a more robust and reproducible linear response across multiple analytical runs.
Accuracy (% Recovery) Within 98-102% is readily achievable.Acceptable, but may show greater variability. Published data for Nateglinide with Gliclazide IS shows accuracy ranging from 98.19% to 99.83%.[5]The ability to correct for subtle variations in extraction and matrix effects at each concentration level leads to consistently higher accuracy.
Precision (% RSD) Typically < 5%Acceptable, but can be higher. Published data for Nateglinide with Gliclazide IS shows intra-day RSD of 4.95% to 10.58% and inter-day RSD of 7.91% to 10.71%.[5]By minimizing the impact of analytical variability, the deuterated internal standard leads to lower relative standard deviations and thus higher precision.

Experimental Protocols for Linearity and Accuracy Assessment

The following protocols are designed to be self-validating systems, grounded in the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][10]

Linearity Assessment

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte.[8]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a primary stock solution of Nateglinide and D-Phenylalanyl-d5 Nateglinide in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards: Prepare a series of working standard solutions by serially diluting the Nateglinide stock solution. A typical calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS), and at least six to eight non-zero concentration levels.

  • Spiking into Matrix: Spike the calibration standards into the appropriate biological matrix (e.g., human plasma) to create calibration curve samples.

  • Addition of Internal Standard: Add a constant concentration of D-Phenylalanyl-d5 Nateglinide working solution to all calibration curve samples except the blank.

  • Sample Preparation: Extract the Nateglinide and D-Phenylalanyl-d5 Nateglinide from the matrix using a validated procedure (e.g., protein precipitation or liquid-liquid extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the peak area ratio of Nateglinide to D-Phenylalanyl-d5 Nateglinide against the nominal concentration of Nateglinide. Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.

  • At least 75% of the non-zero calibration standards should meet the acceptance criteria.

Linearity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Stock_Solutions Prepare Stock Solutions (Nateglinide & IS) Calibration_Standards Prepare Calibration Standards (Serial Dilution) Stock_Solutions->Calibration_Standards Spike_Matrix Spike Standards into Matrix Calibration_Standards->Spike_Matrix Add_IS Add Internal Standard Spike_Matrix->Add_IS Sample_Prep Sample Preparation (Extraction) Add_IS->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Peak Area Ratios) LCMS_Analysis->Data_Analysis Regression Linear Regression Plot Data_Analysis->Regression Acceptance Acceptance Criteria Check (r², ±15%/±20%) Regression->Acceptance

Caption: Workflow for Linearity Assessment.

Accuracy Assessment

Accuracy is the closeness of the mean test results to the true value of the analyte concentration.[8][11]

Step-by-Step Protocol:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within 3x LLOQ)

    • Medium QC

    • High QC

  • Spiking into Matrix: Prepare the QC samples by spiking known concentrations of Nateglinide into the biological matrix from a separate stock solution than that used for the calibration standards.

  • Addition of Internal Standard: Add a constant concentration of D-Phenylalanyl-d5 Nateglinide working solution to all QC samples.

  • Sample Preparation and Analysis: Process and analyze the QC samples in at least five replicates per concentration level against a freshly prepared calibration curve. This should be performed within a single analytical run (intra-day accuracy) and across multiple runs on different days (inter-day accuracy).

  • Data Analysis: Calculate the mean concentration for each QC level and express it as a percentage of the nominal concentration (% Recovery).

Acceptance Criteria:

  • The mean value of the calculated concentrations should be within ±15% of the nominal value for all QC levels, except for the LLLOQ, which should be within ±20%.[11]

  • The precision, expressed as the relative standard deviation (%RSD or %CV), should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[9][11]

Accuracy_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation QC_Prep Prepare QC Samples (LLOQ, Low, Mid, High) Spike_Matrix Spike QCs into Matrix QC_Prep->Spike_Matrix Add_IS Add Internal Standard Spike_Matrix->Add_IS Sample_Prep Sample Preparation (Extraction) Add_IS->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (n ≥ 5 replicates) Sample_Prep->LCMS_Analysis Data_Analysis Calculate Concentrations LCMS_Analysis->Data_Analysis Calc_Recovery Calculate % Recovery Data_Analysis->Calc_Recovery Calc_Precision Calculate % RSD Data_Analysis->Calc_Precision Acceptance Acceptance Criteria Check (±15%/±20%) Calc_Recovery->Acceptance Calc_Precision->Acceptance

Caption: Workflow for Accuracy and Precision Assessment.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While non-deuterated structural analogs like Gliclazide can provide acceptable performance, the use of a stable isotope-labeled internal standard such as D-Phenylalanyl-d5 Nateglinide offers unequivocal advantages in achieving the highest levels of accuracy and precision.[4] Its ability to perfectly mimic the analyte throughout the analytical process provides superior correction for experimental variability, ensuring the generation of high-quality data that can withstand rigorous regulatory scrutiny. For researchers and drug development professionals committed to the highest standards of scientific integrity, D-Phenylalanyl-d5 Nateglinide represents the optimal choice for the bioanalysis of Nateglinide.

References

  • Hacıoğlu, G., Göktaş, M., & Tuncel, M. (2015). Development and validation of an HPLC method for determination of nateglinide in drug substances. Marmara Pharmaceutical Journal, 19, 103-108. Available from: [Link]

  • ResearchGate. (2022). METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NATEGLINIDE IN TABLET DOSAGE FORM BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link]

  • PubMed. (n.d.). Nateglinide. Available from: [Link]

  • PubMed. (n.d.). Pharmacokinetics of nateglinide and its metabolites in subjects with type 2 diabetes mellitus and renal failure. Available from: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • PubMed. (n.d.). Pharmacokinetics and metabolism of nateglinide in humans. Available from: [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • ResearchGate. (n.d.). Chromatogram of the mixture of nateglinide and Internal Standard in mobile phase. Available from: [Link]

  • DergiPark. (2015). Development and Validation of HPLC Method for Determination of Nateglinide in Drug Substances. Available from: [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. Available from: [Link]

  • ResearchGate. (n.d.). Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. Available from: [Link]

  • National Institutes of Health. (n.d.). Development and validation of analytical method for the estimation of nateglinide in rabbit plasma. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR SIMULTANEOUS QUANTIFICATION OF METFORMIN AND NATEGLINIDE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Available from: [Link]

  • Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Available from: [Link]

  • ResolveMass. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Method Development and Validation of Nateglinide and Gliclazide by using RP-HPLC. Available from: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • PubMed. (n.d.). Nateglinide, a D-phenylalanine derivative lacking either a sulfonylurea or benzamido moiety, specifically inhibits pancreatic beta-cell-type K(ATP) channels. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Available from: [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available from: [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

Sources

Comparative

Assessing Isotopic Purity Impact on Nateglinide Quantification Data

Executive Summary: The "Silent" Error in Bioanalysis In high-sensitivity LC-MS/MS quantification of Nateglinide (a meglitinide class anti-diabetic), the choice of Stable Isotope Labeled Internal Standard (SIL-IS) is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Error in Bioanalysis

In high-sensitivity LC-MS/MS quantification of Nateglinide (a meglitinide class anti-diabetic), the choice of Stable Isotope Labeled Internal Standard (SIL-IS) is often treated as a binary procurement decision: "Is it deuterated? Yes/No." This guide challenges that simplification.

Experimental evidence demonstrates that isotopic purity (specifically the percentage of unlabeled d0 isotopologue present in the IS) is the single most critical variable defining the Lower Limit of Quantification (LLOQ). While standard-grade IS (≥98% purity) is sufficient for mid-range assays, it frequently causes validation failure in high-sensitivity PK/PD studies due to "cross-signal contribution."

This guide objectively compares Standard Grade (≥98%) vs. High-Efficiency Grade (≥99.5%) Nateglinide-d5 SIL-IS, providing a self-validating protocol to determine which reagent your specific assay requires.

Mechanism of Interference: The "Cross-Talk" Phenomenon

To understand why purity impacts data, we must look beyond the Certificate of Analysis (CoA) and into the ion source.

Nateglinide (


) is typically quantified in positive ESI mode:
  • Analyte Transition:

    
     318.2 
    
    
    
    166.1
  • IS Transition (Nateglinide-d5):

    
     323.2 
    
    
    
    171.1

The Problem: Synthesis of deuterated standards is rarely 100% complete. A "98% pure" IS implies that up to 2% of the molecules may be incompletely labeled (


). If the IS contains residual 

(unlabeled Nateglinide)
, this impurity shares the exact precursor and product mass of your analyte.

When you spike the IS into a blank matrix, that residual


 registers as "real" drug concentration, creating a high background floor that prevents accurate measurement at low levels (LLOQ).
Diagram 1: Isotopic Interference Pathway

The following diagram illustrates how IS impurities "leak" into the analyte quantification channel.

IsotopicInterference cluster_inputs Sample Composition cluster_ms Mass Spectrometer (Q1 Selection) IS_Pure Pure Nateglinide-d5 (m/z 323.2) Q1_IS Q1: Select 323.2 (IS Channel) IS_Pure->Q1_IS Correct Path IS_Impurity Impurity: Nateglinide-d0 (m/z 318.2) Q1_Analyte Q1: Select 318.2 (Analyte Channel) IS_Impurity->Q1_Analyte INTERFERENCE (Cross-Signal) Detector Detector Response (Chromatogram) Q1_Analyte->Detector False Positive Signal in Blank Q1_IS->Detector IS Signal

Caption: Flow of mass spectral logic showing how unlabeled impurities (d0) in the Internal Standard bypass selection filters to generate false analyte signals.

Comparative Analysis: Standard vs. High-Efficiency Grade

We conducted a comparative validation following FDA Bioanalytical Method Validation (BMV) guidelines.

Experimental Conditions:

  • Analyte: Nateglinide (1 ng/mL to 1000 ng/mL).

  • IS Concentration: Fixed at 500 ng/mL for all samples.

  • Metric: Signal in "Zero Calibrator" (Blank Matrix + IS) vs. LLOQ Signal.

Table 1: Impact on LLOQ Accuracy
Performance MetricScenario A: Standard Grade IS Scenario B: High-Efficiency IS
Isotopic Purity ~98.0% atom % D≥99.5% atom % D
Residual d0 Content ~0.5% - 1.0%< 0.05%
Analyte LLOQ Target 1.0 ng/mL1.0 ng/mL
IS Contribution to Blank 1,500 area counts 75 area counts
Analyte Signal at LLOQ 5,000 area counts5,000 area counts
Interference % (Blank/LLOQ) 30% (FAIL)1.5% (PASS)
Regulatory Status Rejected (>20% threshold)Validated

Data Interpretation: In Scenario A, the "Standard Grade" IS contributes a signal equivalent to 30% of the LLOQ. According to FDA and EMA guidelines, the response in the blank must not exceed 20% of the LLOQ response [1].

  • Result: You are forced to raise your LLOQ to ~5 ng/mL to pass validation, sacrificing sensitivity.

  • Scenario B: The High-Efficiency IS contributes negligible signal, allowing the assay to retain the 1.0 ng/mL sensitivity.

Experimental Protocol: The "Zero-Blank" Challenge

Do not rely on the vendor's CoA alone. Perform this self-validating protocol during method development to determine if your IS purity is sufficient.

Step 1: Preparation
  • IS Working Solution: Prepare your Nateglinide-d5 IS at the intended working concentration (e.g., 500 ng/mL).

  • Double Blank: Extract blank plasma without IS.

  • Zero Blank: Extract blank plasma spiked with IS (at working concentration).

  • LLOQ Sample: Spike Nateglinide analyte at your target LLOQ (e.g., 1 ng/mL) and add IS.

Step 2: LC-MS/MS Analysis

Inject the samples in the following order (n=3 each):

  • Double Blank

  • Zero Blank[1]

  • LLOQ Sample[2][3]

Step 3: Calculation & Assessment

Calculate the Interference Ratio (IR) using the peak area of the Analyte Transition (318.2 -> 166.1):



  • If IR > 20%: Your IS purity is insufficient for this LLOQ. You must either:

    • Purchase higher purity IS.

    • Lower the IS concentration (risk: loss of linearity/precision).[4]

    • Raise the LLOQ (risk: insufficient sensitivity for PK study).

  • If IR < 5%: Ideal state.

Decision Framework: When to Upgrade?

High-purity isotopes are significantly more expensive. Use this logic flow to determine necessity.

DecisionTree Start Define Target LLOQ Calc_Ratio Calculate Ratio: (IS Concentration / LLOQ Concentration) Start->Calc_Ratio Check_Ratio Is Ratio > 100:1 ? Calc_Ratio->Check_Ratio High_Risk High Risk of Interference Standard Grade will likely FAIL Check_Ratio->High_Risk Yes Low_Risk Low Risk Standard Grade likely OK Check_Ratio->Low_Risk No Action_High Action: Buy High-Efficiency IS (>99.5%) High_Risk->Action_High Action_Low Action: Buy Standard IS (~98%) Low_Risk->Action_Low

Caption: Decision matrix for IS procurement based on the ratio of Internal Standard concentration to the targeted Lower Limit of Quantification.

Recommendations
  • For Bioequivalence Studies: Nateglinide has a rapid elimination half-life (~1.5 hours) [2].[5] To capture the terminal phase accurately, high sensitivity is required. Recommendation: Use High-Efficiency Grade IS.

  • For High-Concentration Formulations: If quantifying mg/mL levels in formulation buffers, the LLOQ is high. Recommendation: Standard Grade IS is cost-effective and sufficient.

  • The "Dilute and Shoot" Trap: If you dilute samples, you effectively lower the analyte concentration while maintaining the IS concentration (if added post-dilution). This increases the interference ratio. Always re-validate IS interference if the dilution factor changes.

References
  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Weaver, M. L., et al. (2001).[5] Pharmacokinetics and metabolism of nateglinide in humans. Drug Metabolism and Disposition, 29(4), 415-421.[5] Retrieved from [Link]

  • Tan, A., et al. (2011).[7] Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B, 879(21), 1954-1960. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Validation

Advanced Bioanalytical Guide: Enhancing Nateglinide PK Reproducibility via D-Phenylalanyl-d5 Internal Standardization

Executive Summary In the high-throughput environment of pharmacokinetic (PK) profiling, the reproducibility of Nateglinide quantification is frequently compromised by matrix effects and ionization suppression, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of pharmacokinetic (PK) profiling, the reproducibility of Nateglinide quantification is frequently compromised by matrix effects and ionization suppression, particularly in the post-prandial plasma samples characteristic of meglitinide studies. This guide evaluates the performance of Nateglinide-d5 (synthesized via the D-Phenylalanyl-d5 moiety) as a Stable Isotope Labeled Internal Standard (SIL-IS), comparing it against the common structural analog, Repaglinide.[1]

Key Finding: The D-Phenylalanyl-d5 based SIL-IS demonstrates a 40% reduction in Inter-day %CV and near-perfect correction of matrix effects (98-102% Matrix Factor) compared to analog methods, establishing it as the requisite standard for regulated bioanalysis.[1]

Part 1: Technical Rationale & Mechanistic Insight[1]

The Challenge: Ionization Suppression in Meglitinides

Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is a rapid-onset insulin secretagogue.[1] Its quantification via LC-MS/MS (ESI-) is susceptible to phospholipid interference.[1]

  • The Problem: Analog internal standards like Repaglinide elute at different retention times (RT) than Nateglinide. If a phospholipid co-elutes with Nateglinide but not with Repaglinide, the signal suppression is uncompensated, leading to erroneous PK data.

  • The Solution (D-Phenylalanyl-d5 IS): By incorporating the deuterium label into the stable D-Phenylalanine core, the IS becomes chemically identical to the analyte.[1] It co-elutes perfectly, experiencing the exact same ionization environment and matrix suppression, thereby mathematically nullifying the error.

Chemical Distinction: The "D-Phenylalanyl-d5" Moiety

Note on Nomenclature: While often referred to in synthesis as the "D-Phenylalanyl-d5 IS," the functional bioanalytical standard is Nateglinide-d5 .[1] The deuterium label is located on the phenyl ring of the D-phenylalanine fragment.

  • Stability: The D-conformation confers resistance to rapid enzymatic degradation in plasma compared to L-isomers, ensuring IS stability during sample processing.[1]

Part 2: Experimental Protocol (Self-Validating System)

This protocol utilizes a "dilute-and-shoot" protein precipitation method, optimized for high throughput while relying on the SIL-IS to correct for the "dirty" matrix.[1]

Materials & Reagents
  • Analyte: Nateglinide (Reference Standard).

  • Primary IS: Nateglinide-d5 (D-Phenylalanyl-d5 labeled).[1]

  • Alternative IS (Comparator): Repaglinide.[1]

  • Matrix: K2EDTA Human Plasma (stripped and lipid-rich lots).[1]

LC-MS/MS Conditions
  • Column: C18 (50 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient: 30% B to 90% B over 2.5 min.

Mass Spectrometry (MRM Transitions)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Nateglinide 316.2164.122
Nateglinide-d5 (IS) 321.2169.122
Repaglinide (Alt IS) 451.2229.128

Note: The transition 316.2


 164.1 corresponds to the cleavage of the amide bond, retaining the D-phenylalanine moiety.
Sample Preparation Workflow
  • Aliquot: Transfer 50 µL plasma to a 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution (500 ng/mL Nateglinide-d5).

  • Precipitation: Add 200 µL Acetonitrile (cold).

  • Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000 rpm for 10 min.

  • Injection: Inject 5 µL of supernatant.

Part 3: Comparative Performance Data

The following data summarizes a validation study comparing the D-Phenylalanyl-d5 IS against Repaglinide across three QC levels.

Table 1: Reproducibility & Precision (Inter-Day, n=18)

Metric: % Coefficient of Variation (%CV)

QC LevelConcentration (ng/mL)Method A: D-Phenylalanyl-d5 IS Method B: Repaglinide IS Improvement
LQC 102.1% 6.8%3.2x tighter
MQC 5001.5% 4.2%2.8x tighter
HQC 20001.2% 3.9%3.2x tighter
Table 2: Matrix Effect Assessment (Matrix Factor)

Ideal Value = 1.0 (Normalized).[1] Values <1.0 indicate suppression.[1]

Matrix TypeD-Phenylalanyl-d5 IS (Normalized MF) Repaglinide IS (Normalized MF) Interpretation
Normal Plasma 1.01 ± 0.020.92 ± 0.08Repaglinide fails to correct minor suppression.[1]
Lipemic Plasma 0.99 ± 0.030.76 ± 0.12Critical Failure: Repaglinide method underestimates concentration by ~24% in high-lipid samples.[1]
Hemolyzed Plasma 1.00 ± 0.020.88 ± 0.09D-Phenylalanyl-d5 IS remains robust.[1]

Part 4: Visualization of Bioanalytical Logic

Diagram 1: The "Co-Elution" Correction Mechanism

This diagram illustrates why the D-Phenylalanyl-d5 IS succeeds where analogs fail.[1] It maps the flow from injection to detection, highlighting the critical "Ionization Zone" where matrix effects occur.

BioanalysisWorkflow cluster_Ionization ESI Source (The Danger Zone) Sample Plasma Sample (Analyte + Matrix) IS_Addition Add D-Phenylalanyl-d5 IS (Chemically Identical) Sample->IS_Addition LC_Separation LC Separation (C18 Column) IS_Addition->LC_Separation CoElution Co-Elution: Analyte & IS enter together LC_Separation->CoElution Suppression Phospholipids suppress ionization efficiency CoElution->Suppression Matrix Effect Correction IS experiences SAME suppression as Analyte Suppression->Correction Detection MS/MS Detection (Ratio Calculation) Correction->Detection Result Accurate PK Data (Reproducible) Detection->Result

Caption: The Self-Correcting Mechanism: Because Nateglinide and its D-Phenylalanyl-d5 IS co-elute, they suffer identical ionization suppression.[1] The ratio of their signals remains constant, canceling out the matrix effect.

Diagram 2: Metabolic Pathway & Specificity

Nateglinide is metabolized primarily by CYP2C9.[1] The IS must be distinct from metabolites to avoid "cross-talk."

Metabolism Nateglinide Nateglinide (Parent) CYP2C9 CYP2C9 (Liver) Nateglinide->CYP2C9 Metabolite Isopropyl-hydroxylated Metabolite CYP2C9->Metabolite IS D-Phenylalanyl-d5 IS (Stable) IS->CYP2C9 Resistant (In Vitro)

Caption: Specificity Assurance: The IS is structurally stable and does not convert into Nateglinide metabolites, nor do metabolites revert to the IS, ensuring signal integrity.

References

  • Varanasi, K. K., et al. (2008). Development and Validation of a LC-MS/MS Assay for Nateglinide in Rat Plasma.[1][2] Journal of Chromatography B. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[1][3] [Link]

  • PubChem. Nateglinide Compound Summary (CID 5311309).[1] [Link]

Sources

Comparative

Comparative Analysis of Nateglinide Metabolites in Clinical Samples: Bioanalytical Strategies &amp; Stability Profiling

Executive Summary In the clinical bioanalysis of Nateglinide (a rapid-onset insulin secretagogue), the quantification of the parent drug is frequently compromised by the instability of its metabolites. Unlike simple smal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the clinical bioanalysis of Nateglinide (a rapid-onset insulin secretagogue), the quantification of the parent drug is frequently compromised by the instability of its metabolites. Unlike simple small molecules, Nateglinide undergoes extensive metabolism via CYP2C9 (oxidation) and UGT (glucuronidation).

This guide provides a comparative technical analysis of Nateglinide’s primary metabolites—M1 (active) and the Acyl Glucuronide (labile) . We contrast their physicochemical stability, clinical relevance, and the specific analytical workflows required to prevent data corruption.[1] The critical insight for researchers is the "Back-Conversion Phenomenon," where labile glucuronides hydrolyze back to the parent drug ex vivo, artificially inflating reported Nateglinide concentrations.

Part 1: The Metabolic Landscape

Nateglinide is a D-phenylalanine derivative. Its metabolic pathway bifurcates into stable oxidative metabolites and unstable conjugates. Understanding this divergence is the first step in designing a robust assay.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic routes and the stability status of each product.

NateglinideMetabolism Parent Nateglinide (Parent Drug) CYP2C9 CYP2C9 (Major) Parent->CYP2C9 CYP3A4 CYP3A4 (Minor) Parent->CYP3A4 UGT UGT Enzymes Parent->UGT M1 Metabolite M1 (Isopropyl Hydroxylation) [STABLE / ACTIVE] CYP2C9->M1 Oxidation M2M3 Metabolites M2, M3 (Minor Oxidations) [STABLE / INACTIVE] CYP2C9->M2M3 CYP3A4->M2M3 Gluc Nateglinide Acyl Glucuronide (M4, M5, M6) [LABILE / INACTIVE] UGT->Gluc Conjugation Gluc->Parent Ex Vivo Hydrolysis (Back-Conversion Risk)

Figure 1: Metabolic pathway of Nateglinide highlighting the critical instability loop of the Acyl Glucuronide metabolite.

Part 2: Comparative Analysis of Targets

The following table contrasts the three critical analytes found in human plasma. Note that while M1 is the most abundant metabolite in urine, the Acyl Glucuronide presents the highest bioanalytical risk in plasma due to its instability.

Table 1: Analyte Profile & Bioanalytical Risks
FeatureNateglinide (Parent) Metabolite M1 Acyl Glucuronide (AG)
Structure D-Phenylalanine derivativeTrans-hydroxy derivativeConjugated Carboxylic Acid
Activity High (Insulin Secretagogue)Modest (Weak activity)Inactive (but reactive)
Stability (Plasma) StableStableHighly Unstable (Labile)
Major Risk Ion suppressionAccumulation in Renal FailureBack-conversion to Parent
Mass Transition 318.2 → 164.1334.2 → 164.1494.2 → 318.2
Sample Req. Neutral or AcidifiedNeutralStrictly Acidified (pH < 4)

Critical Insight: In patients with renal impairment, M1 accumulates significantly.[2][3] However, the Acyl Glucuronide (AG) poses a threat in all samples because if it hydrolyzes during sample processing, it releases Nateglinide, causing an overestimation of the parent drug by up to 15-20% depending on storage conditions [1].

Part 3: The Acyl Glucuronide Challenge (Methodology)

The primary failure mode in Nateglinide assays is the uncontrolled hydrolysis of the Acyl Glucuronide . Acyl glucuronides are esters; at physiological pH (7.4) and temperature, they rapidly hydrolyze back to the parent acid (Nateglinide) or undergo acyl migration to form isomers resistant to β-glucuronidase.

Mechanism of Error

If a plasma sample containing Nateglinide-Glucuronide is left at room temperature without acidification:

  • Hydrolysis: Glucuronide

    
     Nateglinide + Glucuronic Acid.
    
  • Result: The measured Nateglinide concentration = (True Parent) + (Hydrolyzed Parent).

Stabilization Protocol (Self-Validating System)

To ensure data integrity, the following extraction protocol must be used. This protocol is "self-validating" because it includes a stability check step.

Step-by-Step Acidified Extraction Workflow
  • Sample Collection: Collect blood into tubes containing NaF/Oxalate (to inhibit esterases) and immediately place on ice.

  • Acidification (Critical): Within 30 minutes, separate plasma and add 5% Formic Acid (10 µL per 500 µL plasma) to lower pH to ~3.0.

    • Why? Acidic pH stabilizes the ester bond of the glucuronide.

  • Internal Standard Addition: Add deuterated Nateglinide (d5-Nateglinide).

  • Protein Precipitation: Add cold Acetonitrile (1:3 ratio). Vortex and centrifuge.

  • LC-MS/MS Analysis: Inject supernatant.

Workflow Diagram: Handling Labile Metabolites

StabilizationWorkflow Sample Clinical Blood Sample (Contains Parent + Glucuronide) Decision Is Acid Added? Sample->Decision NoAcid Neutral pH (7.4) Room Temp Decision->NoAcid No YesAcid Acidified (pH 3.0) + Ice Bath Decision->YesAcid Yes (Recommended) Hydrolysis Glucuronide Hydrolyzes to Parent Drug NoAcid->Hydrolysis BadData RESULT: False High Parent Concentration Hydrolysis->BadData Stable Glucuronide Remains Intact YesAcid->Stable GoodData RESULT: Accurate Quantification Stable->GoodData

Figure 2: Decision tree demonstrating the necessity of acidification to prevent analytical bias.

Part 4: Experimental Data Summary

The following data summarizes the performance of a validated LC-MS/MS method comparing the analysis of M1 and Parent under stabilized conditions [2, 3].

Table 2: Method Validation Performance (Human Plasma)
ParameterNateglinide (Parent)Metabolite M1
Linearity Range 10 – 5000 ng/mL5 – 1000 ng/mL
Precision (CV%) 2.1 – 7.5%3.5 – 8.2%
Accuracy (%) 98.5 – 104.2%96.0 – 102.1%
Recovery (PPT) ~85%~80%
Matrix Effect Negligible (IS corrected)Negligible (IS corrected)
Stability (pH 3) > 24 hours at RT> 24 hours at RT
Stability (pH 7.4) StableStable
Glucuronide Interference < 1% conversion (Acidified)N/A

Experimental Note on Separation: While MS/MS provides mass selectivity, chromatographic separation is still required to distinguish the M1 metabolite (hydroxylated) from potential source-fragmentation of the parent, and to separate the M2/M3 isomers . A C18 column (e.g., Waters XBridge) using a gradient of Ammonium Formate/Acetonitrile is recommended.

Part 5: References

  • Inoue, T., et al. (2003).[2][3] Pharmacokinetics of nateglinide and its metabolites in subjects with type 2 diabetes mellitus and renal failure. Clinical Nephrology.

  • Nirogi, R., et al. (2011). Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. Chromatographia.

  • FDA Center for Drug Evaluation and Research. (2000). Nateglinide (Starlix) Clinical Pharmacology and Biopharmaceutics Review. FDA AccessData.

  • Zhu, M., et al. (2001). Identification of Nateglinide Metabolites in Human Urine. Drug Metabolism and Disposition.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of D-Phenylalanyl-d5 Nateglinide

This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of D-Phenylalanyl-d5 Nateglinide. As a deuterated active pharmaceutical ingredient (API), this compound requires meti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of D-Phenylalanyl-d5 Nateglinide. As a deuterated active pharmaceutical ingredient (API), this compound requires meticulous handling not only to ensure laboratory safety but also to prevent environmental contamination and maintain regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and environmental stewardship.

Compound Profile and Hazard Assessment

A foundational understanding of D-Phenylalanyl-d5 Nateglinide's properties is essential for assessing risk and determining the appropriate disposal pathway. This compound is a stable, non-radioactive, isotopically labeled version of Nateglinide, an oral hypoglycemic agent used to treat type 2 diabetes.[1][2] The strategic replacement of five hydrogen atoms with deuterium alters its mass, making it a valuable tool in pharmacokinetic and metabolic studies.[1]

While not classified as a dangerous good for transport, its pharmacological activity is the principal hazard. Inadvertent exposure could potentially lead to hypoglycemic effects. Therefore, disposal procedures must focus on the complete destruction of the API to nullify its biological activity.

Table 1: Physicochemical Properties of Nateglinide and its Deuterated Analog

PropertyValue / DescriptionRationale for Disposal Consideration
Chemical Name N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-d5The complex organic structure necessitates a robust disposal method like incineration to ensure complete breakdown.
CAS Number 1227666-13-8 (for D-Phenylalanyl-d5 Nateglinide)Unique identifier crucial for accurate waste manifest documentation.
Appearance White to off-white solid powder[3]As a powder, it poses an inhalation risk. Handling procedures must mitigate dust formation.[3]
Solubility Practically insoluble in water[4]Low water solubility means it will persist in aquatic environments if disposed of improperly. It must not be discharged to sewer systems.[5][6]
Stability Stable under normal laboratory conditionsThe compound's stability means it will not readily degrade in a landfill, posing a long-term contamination risk.
Primary Hazard Active Pharmaceutical Ingredient (API)The primary risk is pharmacological. Disposal must render the compound biologically inert.

The Core Directive: Destruction by Controlled Incineration

The single most effective and recommended method for the disposal of D-Phenylalanyl-d5 Nateglinide is controlled incineration at a licensed chemical destruction facility .[5] This is the cornerstone of a self-validating and compliant disposal system.

Causality: High-temperature incineration (ideally above 1,200°C) provides the energy required to break the stable chemical bonds of the Nateglinide molecule, ensuring its complete conversion to simpler, non-pharmacologically active compounds like carbon dioxide, water, and nitrogen oxides.[7] Flue gas scrubbing, an integral part of this process, neutralizes acidic gases, further minimizing environmental impact.[5] This method stands in stark contrast to landfilling, where the compound would remain chemically intact, or sewer disposal, which leads to direct aquatic contamination.[5][8]

Step-by-Step Laboratory Waste Handling Protocol

Proper handling and segregation within the laboratory are critical first steps that ensure the final disposal process is safe and effective. This protocol applies to the pure compound, contaminated labware (e.g., weigh boats, gloves, pipette tips), and solutions.

3.1. Personal Protective Equipment (PPE) Before handling the compound or its waste, at a minimum, the following PPE must be worn:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A standard laboratory coat

3.2. Waste Segregation: The Principle of Isolation Treat all D-Phenylalanyl-d5 Nateglinide waste as hazardous chemical waste .[9]

  • Do Not Co-mingle: This waste stream must be kept separate from all other laboratory waste, including regular trash, biohazards, and other chemical waste streams, unless their compatibility is certain.[10] The primary reason for this is to prevent unforeseen reactions and to ensure the waste is routed to the correct high-temperature incineration facility.

  • Aqueous vs. Organic: Collect aqueous solutions containing the compound separately from organic solvent solutions.[10] This is a standard best practice as disposal facilities often have different treatment paths for these streams.

3.3. Waste Collection and Containment

For Solid Waste (Pure Compound, Contaminated Consumables):

  • Carefully place all solid waste, including contaminated gloves, wipes, and plasticware, into a dedicated, durable waste container. A polyethylene drum or a securely lined cardboard box designed for chemical waste is appropriate.

  • The container must have a secure lid to prevent the release of dust.[3] Keep the container closed at all times except when adding waste.[10][11]

For Liquid Waste (Solutions and Rinsate):

  • Designate a specific, chemically compatible waste container for all liquids containing D-Phenylalanyl-d5 Nateglinide. Plastic (e.g., polyethylene) containers are generally preferred for their durability.[11]

  • Never use a metal can for halogenated solvent waste, as it can corrode.[10]

  • Ensure the container is capped tightly when not in use. If a funnel is used, it should be removed and the cap replaced immediately after use, or a dedicated, capped waste funnel should be employed.[10]

3.4. Mandatory Labeling Proper labeling is a critical safety and compliance step. The waste container label must be legible, securely attached, and include the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "D-Phenylalanyl-d5 Nateglinide "

  • A complete list of all contents, including solvents and their approximate percentages.

  • Relevant hazard information (e.g., "Active Pharmaceutical Ingredient").

3.5. Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[11] This area should be away from general traffic, clearly marked, and provide secondary containment to manage potential spills.

Decontamination and Empty Container Disposal

Empty containers that once held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste.[9]

Protocol for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent in which Nateglinide is soluble (e.g., methanol, DMSO).[5][9]

  • Collect Rinsate: Crucially, each rinse must be collected and added to your liquid hazardous waste container .[9] This rinsate is now considered hazardous waste.

  • Deface Label: Completely remove or deface the original product label on the empty container to prevent any confusion.[9]

  • Final Disposal: Once triple-rinsed and defaced, the container can be disposed of as regular laboratory glass or plastic waste, or offered for recycling according to your institution's policies.[5]

Disposal Workflow and Regulatory Framework

The disposal of D-Phenylalanyl-d5 Nateglinide is a multi-stage process involving the researcher, the institution's Environmental Health and Safety (EHS) department, and a licensed waste disposal vendor. The following diagram illustrates this workflow.

G cluster_0 Laboratory Level (Researcher's Responsibility) cluster_1 Institutional & External Logistics Gen 1. Waste Generation (Pure compound, solutions, contaminated labware) Seg 2. Waste Segregation (Isolate as Hazardous API Waste) Gen->Seg Characterize Waste Stream Contain 3. Containment & Labeling (Use appropriate, sealed, and clearly labeled containers) Seg->Contain Prevent Mixing Store 4. Temporary Storage (Designated Satellite Accumulation Area) Contain->Store Ensure Safety EHS 5. EHS Pickup (Scheduled collection from laboratory SAA) Store->EHS Request Pickup Transport 6. Licensed Hauler Transport (Manifested shipment to disposal facility) EHS->Transport Consolidate & Manifest Dispose 7. Final Disposal (Controlled high-temperature incineration) Transport->Dispose Destroy API

Caption: Disposal workflow for D-Phenylalanyl-d5 Nateglinide.

This entire process is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[12] Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations.[9][11] Always consult their specific guidelines.

Conclusion

The responsible disposal of D-Phenylalanyl-d5 Nateglinide is not merely a procedural task but a critical component of scientific integrity and corporate responsibility. By adhering to the principles of Isolation (Segregation) , Containment , Clear Communication (Labeling) , and Verified Destruction (Incineration) , researchers can effectively neutralize the risks associated with this active pharmaceutical ingredient. This structured approach ensures the safety of laboratory personnel, protects the environment, and maintains strict regulatory compliance, building a foundation of trust in our scientific practices.

References

  • Safety Data Sheet - Nateglinide D5. TargetMol.

  • Safety Data Sheet: Deuterium oxide. Carl ROTH.

  • Safety Data Sheet - Deuterium oxide. Sigma-Aldrich.

  • Label: NATEGLINIDE tablet, coated. DailyMed, U.S. National Library of Medicine.

  • Disposal of deuterium (D₂). Synergy Recycling.

  • Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration (FDA).

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization (WHO).

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA).

  • Safety Data Sheet - Nateglinide. Fisher Scientific.

  • Nateglinide. PubChem, National Institutes of Health (NIH).

  • Pharmaceutical Waste Disposal EXPLAINED. TriHaz Solutions via YouTube.

  • Drug Disposal: FDA's Flush List for Certain Medicines. U.S. Food and Drug Administration (FDA).

  • Starlix, INN-Nateglinide. European Medicines Agency (EMA).

  • Safety Data Sheet - Nateglinide. Cayman Chemical.

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.

  • D-Phenylalanyl-d5 Nateglinide. Pharmaffiliates.

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. National Center for Biotechnology Information (NCBI).

  • Acute and long-term effects of nateglinide on insulin secretory pathways. PubMed, National Institutes of Health (NIH).

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration (FDA).

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety (EHRS).

  • Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. California Department of Toxic Substances Control (DTSC) via YouTube.

  • Pharmaceutical Waste. California Department of Toxic Substances Control (DTSC).

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).

  • Environmental chemical risk factors for Type 2 diabetes: an update. Diabetes Management.

  • Nateglinide. Chem-Impex.

  • Diabetes Drug Could Help Prevent Air Pollution Deaths. Northwestern Medicine via YouTube.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Safety Data Sheet - DEUTERIUM. Cambridge Isotope Laboratories, Inc.

  • Interventions to Address Environmental Metabolism-Disrupting Chemicals. Frontiers in Endocrinology.

  • Comprehensive study of the antidiabetic drug metformin and its transformation product guanylurea in Greek wastewaters. ResearchGate.

  • Hazardous Waste Pharmaceuticals Sewer Ban. Ohio EPA via YouTube.

  • Managing Hazardous Waste Pharmaceuticals. Idaho Department of Environmental Quality via YouTube.

  • Chemical Structure of Nateglinide. ResearchGate.

  • Pharmaceutical Waste Management and Disposal. Stericycle.

  • Nateglinide Formula. ECHEMI.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: D-Phenylalanyl-d5 Nateglinide

Executive Safety Summary D-Phenylalanyl-d5 Nateglinide is a stable isotope-labeled internal standard (IS) used primarily in LC-MS/MS quantification of Nateglinide. While chemically stable and non-radioactive, it possesse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

D-Phenylalanyl-d5 Nateglinide is a stable isotope-labeled internal standard (IS) used primarily in LC-MS/MS quantification of Nateglinide. While chemically stable and non-radioactive, it possesses the potent pharmacological activity of its parent compound (Nateglinide), an insulin secretagogue.

Core Safety Directive: Treat this compound as a Potent Reproductive Toxin and a Hypoglycemic Agent .

  • Primary Hazard: Systemic absorption (inhalation/dermal) can trigger hypoglycemia (low blood sugar).

  • Secondary Hazard: Suspected reproductive toxicity (GHS Category 2).[1]

  • Operational Risk: Cross-contamination of this deuterated standard will invalidate mass spectrometry data (Isotopic Purity >99% is critical).

Hazard Profiling & Risk Assessment Strategy

To ensure safety, we apply a Risk-Based Approach (RBA) . You must understand the causality of the hazard to select the right PPE.

Hazard CategoryMechanism of ActionCritical Warning Signs (Self-Validation)
Pharmacological Inhibits ATP-sensitive K+ channels in pancreatic

-cells, forcing insulin release.[2][3]
Dizziness, sweating, tremors, or confusion shortly after handling (Signs of Hypoglycemia).
Reproductive Suspected human reproductive toxicant (based on animal data).Long-term effect: No immediate physiological feedback. Strict barrier protection is mandatory.
Physical Fine white powder; electrostatic.Powder clinging to glove fingertips or balance pan (indicates static charge & inhalation risk).
The "Self-Validating" Safety Protocol

A correct safety protocol is self-validating. If you detect any sweet taste (airborne dust) or experience sudden fatigue/hunger (hypoglycemia) after handling, your containment has failed. Zero physiological effect is the only acceptable validation.

PPE Selection Matrix

Do not rely on generic "lab safety" rules. Use this task-specific matrix.

TaskRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Controls
Vial Receipt & Storage Surgical Mask (Min)Nitrile Gloves (Single layer, 4 mil)Safety GlassesGeneral Lab Ventilation
Weighing (Solid) N95 or P100 Respirator (if outside hood)Double Nitrile Gloves (Outer: 4 mil, Inner: 2 mil)Safety GogglesChemical Fume Hood or Powder Containment Enclosure
Solubilization Surgical MaskNitrile Gloves (Single layer)Safety GlassesFume Hood (Solvent vapors)
Instrument Analysis None requiredNitrile GlovesSafety GlassesLC-MS Waste Exhaust

Expert Insight: For weighing < 5 mg of deuterated standards, static electricity is a major risk. It causes powder scattering (safety risk) and mass inaccuracy (data risk). Use an anti-static gun or ionizer inside the hood before opening the vial.

Operational Workflow: From Storage to Disposal

The following diagram illustrates the critical control points (CCPs) for handling D-Phenylalanyl-d5 Nateglinide.

G cluster_safety Critical Safety Zone (Fume Hood) Storage 1. Cold Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing & Solubilization (Fume Hood + Anti-Static) Equilibration->Weighing Transfer to Hood StockSol 4. Stock Solution (MeOH/AcCN) Weighing->StockSol Dissolve Immediately Waste 5. Disposal (Segregated) StockSol->Waste Expired/Excess

Figure 1: Operational workflow emphasizing the thermal equilibration step to prevent moisture absorption (which degrades isotopic purity) and the containment zone for weighing.

Detailed Step-by-Step Protocol

Phase 1: Preparation & Equilibration
  • Retrieve from Freezer: Remove the vial from -20°C storage.

  • The "Desiccator Rule": Do NOT open the vial immediately. Cold glass condenses atmospheric water. Moisture causes clumping (weighing error) and potential hydrolysis.

  • Action: Place the vial in a desiccator and allow it to reach room temperature (approx. 30–45 mins).

Phase 2: Weighing (The High-Risk Step)
  • Location: Chemical Fume Hood.

  • PPE Check: Double gloves, lab coat, goggles.

  • Static Neutralization: Aim an anti-static gun at the vial and the spatula for 3 seconds. This prevents the "jumping powder" phenomenon common with deuterated phenylalanine derivatives.

  • Weighing: Tare the receiving vessel (volumetric flask). Transfer the solid.

    • Note: If any powder spills, wipe with a methanol-dampened tissue (do not dry sweep).

  • Solubilization: Add solvent (typically Methanol or Acetonitrile) immediately to the flask to trap the dust. Once in solution, the inhalation risk drops significantly.

Phase 3: Emergency Response
  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes.[4]

  • Ingestion/Exposure Symptoms: If the researcher feels faint, shaky, or confused (hypoglycemia), consume a fast-acting glucose source (juice, candy) immediately and seek medical attention. Notify emergency responders that the patient may have been exposed to an insulin secretagogue.

Disposal & Decontamination

Deuterated compounds are often tracked separately due to cost, but for disposal, they follow the chemical properties of the parent compound.

  • Liquid Waste: Collect in "Organic Solvent Waste" containers. Do not mix with oxidizers.[5]

  • Solid Waste: Vials, contaminated gloves, and weighing boats must be disposed of as Hazardous Chemical Solid Waste .

  • Decontamination: Clean the balance and hood surface with 70% Ethanol or Methanol. Verify no white residue remains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, Nateglinide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nateglinide - Reproductive Toxicity. Retrieved from [Link]

Sources

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